Product packaging for 5H,7H-Dibenzo[b,d]azepin-6-one(Cat. No.:CAS No. 20011-90-9)

5H,7H-Dibenzo[b,d]azepin-6-one

Cat. No.: B030713
CAS No.: 20011-90-9
M. Wt: 209.24 g/mol
InChI Key: XENVIBFIIPSBJW-UHFFFAOYSA-N
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Description

5H,7H-Dibenzo[b,d]azepin-6-one is a privileged chemical scaffold of significant interest in medicinal chemistry and neuroscience research. This dibenzoazepinone core structure serves as a fundamental building block for the synthesis of a wide range of biologically active compounds, particularly those targeting neurological and psychiatric disorders. Its tricyclic framework, which fuses a seven-membered azepinone ring with two benzene rings, presents a versatile platform for structural modification and drug discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11NO B030713 5H,7H-Dibenzo[b,d]azepin-6-one CAS No. 20011-90-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dihydrobenzo[d][1]benzazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c16-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)15-14/h1-8H,9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XENVIBFIIPSBJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=CC=CC=C3NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60463718
Record name 5H,7H-Dibenzo[b,d]azepin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60463718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20011-90-9
Record name 5H,7H-Dibenzo[b,d]azepin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60463718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Molecular Structure and Conformation of 5H,7H-Dibenzo[b,d]azepin-6-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5H,7H-Dibenzo[b,d]azepin-6-one core is a privileged tricyclic scaffold of significant interest in medicinal chemistry and neuroscience.[1] Its structure, characterized by a central seven-membered lactam ring fused to two benzene rings, provides a versatile platform for the design of a wide array of biologically active compounds.[1] This rigid, cage-like framework is a key component in molecules targeting neurological and psychiatric disorders, including potent γ-secretase inhibitors.[1]

A defining feature of the dibenzo[b,d]azepin-6-one system is its inherent axial chirality, arising from restricted rotation around the biaryl bond. This leads to the existence of stable, separable atropisomers at room temperature, a critical factor for their specific interactions with biological targets such as enzymes and receptors.[1] This guide provides a detailed overview of the molecular structure and conformational dynamics of this important heterocyclic system.

Molecular Structure

The fundamental structure of this compound consists of a biphenyl moiety bridged by an ethanamide unit, forming the central seven-membered ring. The presence of the amide group within this ring system introduces planarity to the N-C=O segment, which in turn influences the overall conformation of the molecule.

Key Structural Features
  • Tricyclic System: Two benzene rings are fused to a central azepin-6-one ring.

  • Seven-Membered Lactam: The central ring contains a nitrogen atom and a carbonyl group, forming a lactam.

  • Axial Chirality: Due to hindered rotation around the C-C single bond connecting the two phenyl rings (the biaryl axis), the molecule is chiral, even in the absence of a stereogenic carbon atom in the parent structure. This results in atropisomers (e.g., aR and aS configurations) that are non-superimposable mirror images.

Conformational Analysis

The seven-membered ring of the dibenzo[b,d]azepin-6-one scaffold is not planar and is expected to adopt a boat or twist-boat conformation, similar to related dibenzazepine derivatives.[2] The interconversion between different conformations is restricted, leading to the observed atropisomerism.

The conformational stability of these atropisomers has been investigated, particularly for N-acyl derivatives. For instance, studies on N-acyl-4-methyl-5H-dibenzo[b,d]azepin-7(6H)-ones, a closely related isomer, have quantified the energy barrier to rotation. These barriers are high enough to allow for the separation of the individual enantiomers by chiral HPLC at room temperature.[3]

Quantitative Conformational Data

The rotational energy barriers for N-acyl-4-methyl-5H-dibenzo[b,d]azepin-7(6H)-one derivatives are summarized in the table below. This data provides insight into the conformational stability of the dibenzo[b,d]azepin-6-one core.

CompoundR GroupRotational Energy Barrier (ΔG‡) at 373 K (kJ/mol)
2a Acetyl121
2b 3'-Chlorobenzoyl118
2c 3',5'-Dichlorobenzoyl118
Data from a study on N-acyl-4-methyl-5H-dibenzo[b,d]azepin-7(6H)-ones, which are structural isomers of the title compound.[3]

Spectroscopic and Crystallographic Characterization

The precise three-dimensional arrangement of atoms in dibenzo[b,d]azepin-6-one derivatives has been elucidated using X-ray crystallography and NMR spectroscopy.

NMR Spectroscopy

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are crucial tools for characterizing the structure and stereochemistry of dibenzo[b,d]azepin-6-one derivatives in solution. For example, the ¹H NMR spectrum of 4-methyl-5H-dibenzo[b,d]azepin-7(6H)-one in CDCl₃ shows characteristic signals for the aromatic and methylene protons.

Table 2: NMR Spectral Data for 4-methyl-5H-dibenzo[b,d]azepin-7(6H)-one (a related isomer) [3]

NucleusChemical Shift (δ, ppm)
¹H NMR (600 MHz, CDCl₃) 7.91, 7.62, 7.49, 7.45–7.41, 7.23, 7.12 (aromatic), 4.12 (CH₂), 3.69 (NH), 2.36 (CH₃)
¹³C{¹H} NMR (150 MHz, CDCl₃) 204.9, 145.6, 139.3, 137.0, 133.3, 132.9, 131.0, 130.6, 129.2, 128.9, 128.2, 127.6, 124.1, 62.9, 17.8
X-ray Crystallography

Experimental Protocols

Synthesis: Intramolecular Friedel-Crafts Acylation

A common and effective method for the synthesis of the dibenzo[b,d]azepin-6-one core is through an intramolecular Friedel-Crafts acylation of N-substituted 2-aminobiphenyl-2'-carboxylic acid derivatives.[1]

General Procedure:

  • The corresponding N-substituted aryl amino acid is converted to its acid chloride in situ using a chlorinating agent such as thionyl chloride (SOCl₂), typically under reflux.

  • The resulting acid chloride is then treated with a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), in a suitable solvent like dichloromethane (CH₂Cl₂) at reduced temperatures (e.g., -78 °C to 0 °C).

  • The reaction mixture is stirred for a specified period to allow for the intramolecular cyclization to occur.

  • The reaction is quenched, and the product is purified using column chromatography on silica gel.

Conformational Analysis: Chiral HPLC

The separation of atropisomers and the determination of rotational energy barriers can be achieved using chiral High-Performance Liquid Chromatography (HPLC).

General Procedure: [3]

  • A solution of the racemic compound is prepared in a suitable solvent.

  • The solution is injected onto a chiral stationary phase column (e.g., CHIRALPAK® IC).

  • The enantiomers are separated using an appropriate mobile phase (e.g., a mixture of ethanol and hexane) at a constant flow rate and temperature.

  • Detection is typically performed using a UV detector at a suitable wavelength (e.g., 254 nm).

  • To determine the rotational energy barrier (ΔG‡), a solution of one of the purified enantiomers is heated at a specific temperature for various time intervals. The change in enantiomeric excess (% ee) over time is monitored by chiral HPLC, and the rate of racemization is used to calculate the energy barrier.

Visualizations

molecular_structure cluster_core This compound Core Structure C1 C C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C4a C C4->C4a C11b C C4a->C11b C11a C C4a->C11a C11b->C1 N5 N C11b->N5 C7 C C8 C C7->C8 C9 C C8->C9 C10 C C9->C10 C11 C C10->C11 C11->C11a C11a->C7 C6 C N5->C6 H5 H5 N5->H5 H C6_O O C6->C6_O  = C7_CH2 C C6->C7_CH2 C7_CH2->C7 H7a H7a C7_CH2->H7a H H7b H7b C7_CH2->H7b H

Caption: Molecular structure of this compound.

atropisomerism aR aR-atropisomer TS Transition State (Planar Conformation) aR->TS ΔG‡ aS aS-atropisomer aS->TS ΔG‡ TS->aS

Caption: Energy profile for atropisomeric interconversion.

synthesis_workflow cluster_synthesis Synthesis via Intramolecular Friedel-Crafts Acylation Start N-Substituted 2-Aminobiphenyl-2'-carboxylic Acid Step1 Acid Chloride Formation (e.g., SOCl₂) Start->Step1 Step2 Intramolecular Cyclization (e.g., AlCl₃) Step1->Step2 End This compound Core Step2->End

Caption: Workflow for the synthesis of the dibenzo[b,d]azepin-6-one core.

References

Stereochemistry of N-acyl-5H-dibenzo[b,d]azepin-7(6H)-ones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the stereochemistry of N-acyl-5H-dibenzo[b,d]azepin-7(6H)-ones, a class of compounds with significant biological activity, including the inhibition of potassium channels in T cells.[1] The complex stereochemical nature of these molecules, arising from multiple chiral axes and restricted bond rotation, presents unique challenges and opportunities in drug design and development. This document details the synthesis, stereochemical properties, and analytical methodologies for the resolution and characterization of these compounds, supported by quantitative data and detailed experimental protocols.

Introduction to the Stereochemistry

N-acyl-5H-dibenzo[b,d]azepin-7(6H)-ones possess a fascinating and complex stereochemistry due to the presence of multiple elements of chirality.[1] Their stereoisomerism is primarily defined by:

  • Axial Chirality (Atropisomerism): Restricted rotation around two key single bonds (sp²-sp² axes) gives rise to stable atropisomers. These axes are:

    • Axis 1: The Ar-Ar bond of the biphenyl moiety.[1][2]

    • Axis 2: The Ar-NC(=O) bond between the aromatic ring and the acyl-nitrogen.[1][2] Importantly, these two axes often move in a concerted fashion, leading to the preferential formation of a pair of enantiomers with a specific relative configuration: [(a¹R, a²R) and (a¹S, a²S)].[2][3][4] The introduction of a substituent, such as a methyl group at the C-4 position, can effectively freeze the conformation, allowing for the separation of these stable atropisomers at room temperature.[1][3][5]

  • E/Z Amide Diastereomers: Rotation around the N-C(=O) bond (Axis 3) is also restricted, leading to the existence of E and Z amide diastereomers.[1][2] Spectroscopic evidence, particularly ¹H NMR, and DFT calculations have shown that the E-amide is the preferred conformation in solution.[1][4]

The interplay of these stereochemical features results in a rich isomeric landscape that is critical to understanding the structure-activity relationship (SAR) of this class of molecules.

Synthesis and Chiral Resolution

The synthesis of N-acyl-5H-dibenzo[b,d]azepin-7(6H)-ones typically involves an intramolecular Friedel-Crafts acylation of N-substituted biaryl amino acid derivatives.[1][3] The nature of the N-protecting group has been found to be crucial for the success of the seven-membered ring cyclization, with electron-withdrawing groups favoring the reaction.[3][4]

An alternative and efficient procedure involves the intramolecular Friedel-Crafts cyclization of N-benzyloxycarbonylated biaryl amino acids. A notable aspect of this method is the in-situ removal of the N-benzyloxycarbonyl group during the cyclization, directly yielding the 5H-dibenzo[b,d]azepin-7(6H)-one core, which is then available for subsequent N-acylation.[1]

General Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent chiral separation of N-acyl-5H-dibenzo[b,d]azepin-7(6H)-ones.

G Synthesis and Resolution Workflow cluster_synthesis Synthesis cluster_resolution Chiral Resolution Start N-Substituted Biaryl Amino Acid FC Intramolecular Friedel-Crafts Acylation Start->FC Core 5H-dibenzo[b,d]azepin-7(6H)-one FC->Core Acyl N-Acylation Core->Acyl Product Racemic N-acyl-5H-dibenzo[b,d]azepin-7(6H)-one Acyl->Product HPLC Chiral HPLC Product->HPLC Enan1 (a¹R, a²R)-Enantiomer HPLC->Enan1 Peak 1 Enan2 (a¹S, a²S)-Enantiomer HPLC->Enan2 Peak 2

Caption: Synthetic and resolution workflow.

Quantitative Stereochemical Data

The following tables summarize key quantitative data from the stereochemical analysis of various N-acyl-4-methyl-5H-dibenzo[b,d]azepin-7(6H)-ones.

Table 1: Diastereomeric Ratios of E/Z Amide Isomers
CompoundN-Acyl GroupDiastereomeric Ratio (E:Z) in CDCl₃Reference
2a Acetyl38 : 1[1]
2b Benzoyl16 : 1[1]
2c 4-Methoxybenzoyl17 : 1[1]
Table 2: Physicochemical Properties of Separated Enantiomers
CompoundEnantiomerSpecific Rotation [α]²⁰D (c, solvent)Rotational Energy Barrier (ΔG‡) at 100 °C (kJ/mol)Half-life (t₁/₂) at 100 °C (h)Reference
2a First Eluted-110 (0.1, CHCl₃)12114[5]
Second Eluted+100 (0.1, CHCl₃)[5]
2b First Eluted-120 (0.1, CHCl₃)1194.8[5]
Second Eluted+120 (0.1, CHCl₃)[5]
2c First Eluted-130 (0.1, CHCl₃)1207.9[5]
Second Eluted+130 (0.1, CHCl₃)[5]

Experimental Protocols

Synthesis of 4-Methyl-5H-dibenzo[b,d]azepin-7(6H)-one (Core Structure)

This protocol describes the synthesis of the core dibenzoazepinone structure via Friedel-Crafts acylation, followed by N-acylation.

  • Preparation of the Acid Chloride: To a solution of the N-benzyloxycarbonylated biaryl amino acid (1.0 eq) in an appropriate solvent, add thionyl chloride (1.2 eq). Stir the mixture at room temperature for 2 hours. Remove the solvent under reduced pressure.

  • Intramolecular Friedel-Crafts Acylation: Dissolve the crude acid chloride in anhydrous dichloromethane. Cool the solution to 0 °C and add anhydrous AlCl₃ (2.5 eq) portion-wise. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12 hours.

  • Work-up: Pour the reaction mixture into ice-water and extract with dichloromethane. Wash the organic layer with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic layer under reduced pressure and purify the residue by column chromatography on silica gel to afford the 4-methyl-5H-dibenzo[b,d]azepin-7(6H)-one. During this reaction, the N-benzyloxycarbonyl group is cleaved.[1]

  • N-Acylation: To a solution of the obtained dibenzoazepinone (1.0 eq) in a suitable solvent, add the desired acyl chloride (1.1 eq) and a base such as triethylamine (1.2 eq). Stir at room temperature until the reaction is complete (monitored by TLC).

  • Final Purification: Perform an aqueous work-up and purify the crude product by column chromatography or recrystallization to yield the final N-acyl-4-methyl-5H-dibenzo[b,d]azepin-7(6H)-one.

Chiral HPLC Resolution of Enantiomers

The separation of the atropisomeric enantiomers is achieved using chiral High-Performance Liquid Chromatography (HPLC).

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based chiral column (e.g., CHIRALPAK series) is typically effective.

  • Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. The exact ratio is optimized for each compound to achieve baseline separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte exhibits strong absorbance (e.g., 254 nm).

  • Procedure: Dissolve the racemic N-acyl-dibenzoazepinone in the mobile phase and inject it onto the column. The two enantiomers will elute at different retention times, allowing for their collection and subsequent characterization.[5]

¹H NMR Spectroscopic Analysis

¹H NMR spectroscopy is a powerful tool for determining the ratio of E/Z amide diastereomers.

  • Solvent: Deuterated chloroform (CDCl₃) is commonly used.[1]

  • Key Diagnostic Signals: The diastereotopic protons at the C-6 position are particularly informative. In the major (E) diastereomer, one of these protons is significantly deshielded due to the anisotropic effect of the nearby carbonyl group, resulting in a large difference in chemical shift (Δδ) between the two H-6 protons.[1] For example, in compound 2a , the major diastereomer shows one H-6 proton at approximately 5.66 ppm, which is 1.82 ppm downfield from its partner.[1]

  • Ratio Calculation: The ratio of the E and Z diastereomers is determined by integrating the signals corresponding to each isomer in the ¹H NMR spectrum.[1]

Logical Relationships in Stereochemistry

The stereochemical features of N-acyl-5H-dibenzo[b,d]azepin-7(6H)-ones are interconnected. The following diagram illustrates the logical hierarchy of these features.

G Stereochemical Hierarchy cluster_atropisomerism Atropisomerism (Axial Chirality) cluster_diastereomerism Diastereomerism Molecule N-acyl-5H-dibenzo[b,d]azepin-7(6H)-one Axis1 Axis 1: Ar-Ar Rotation Molecule->Axis1 Axis2 Axis 2: Ar-N(Ac) Rotation Molecule->Axis2 Axis3 Axis 3: Amide Bond Rotation Molecule->Axis3 Enantiomers Pair of Enantiomers [(a¹R, a²R) & (a¹S, a²S)] Axis1->Enantiomers Concerted Motion Axis2->Enantiomers Concerted Motion EZ_Isomers E/Z Diastereomers Axis3->EZ_Isomers

Caption: Hierarchy of stereochemical elements.

Conclusion

The stereochemistry of N-acyl-5H-dibenzo[b,d]azepin-7(6H)-ones is a critical determinant of their biological activity. A thorough understanding of their atropisomerism and the conformational preferences of the amide bond is essential for the rational design of new therapeutic agents. The synthetic and analytical methods outlined in this guide provide a framework for the preparation and characterization of stereochemically pure N-acyl-5H-dibenzo[b,d]azepin-7(6H)-ones, enabling further investigation into their medicinal potential. The ability to isolate and study individual stereoisomers will undoubtedly facilitate the development of more potent and selective drug candidates.

References

Axial chirality and atropisomers of dibenzoazepinone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Axial Chirality and Atropisomers of Dibenzoazepinone Derivatives

For Researchers, Scientists, and Drug Development Professionals

The study of axially chiral molecules and their stable atropisomers has become a significant area of interest in medicinal chemistry and drug development. Dibenzoazepinone derivatives, a class of compounds with a privileged tricyclic core structure, have demonstrated considerable potential as therapeutic agents. The inherent non-planar, twisted conformation of the dibenzoazepinone scaffold can give rise to axial chirality when appropriate substitution patterns hinder the rotation around a specific chemical bond. This guide provides a comprehensive overview of the core principles of axial chirality and atropisomerism in dibenzoazepinone derivatives, focusing on their synthesis, stereochemical analysis, and pharmacological relevance.

Introduction to Axial Chirality in Dibenzoazepinone Derivatives

Axial chirality arises from the non-planar arrangement of four groups around a chiral axis, most commonly a single bond with restricted rotation. In dibenzoazepinone derivatives, this phenomenon is typically observed due to hindered rotation around the biaryl C-N or C-C bonds, which is induced by bulky substituents at the ortho-positions of the phenyl rings. When the energy barrier to rotation is sufficiently high to allow for the isolation of individual enantiomers at room temperature, these stereoisomers are referred to as atropisomers.

The stereochemical stability of these atropisomers is a critical factor in their development as drug candidates. The half-life for racemization, which is directly related to the rotational energy barrier, determines whether the distinct pharmacological profiles of the individual atropisomers can be harnessed for therapeutic benefit.

Synthesis and Resolution of Dibenzoazepinone Atropisomers

The generation of enantiomerically pure dibenzoazepinone atropisomers can be achieved through two primary strategies: asymmetric synthesis or the resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce one enantiomer in excess over the other. This can be accomplished through various methods, including the use of chiral catalysts, chiral auxiliaries, or substrate-controlled diastereoselective reactions. For instance, the intramolecular Buchwald-Hartwig amination of a prochiral precursor using a chiral phosphine ligand can lead to the enantioselective formation of the dibenzoazepinone core.

Resolution of Racemates

The separation of a racemic mixture into its constituent enantiomers is a more common approach.

  • Diastereomeric Salt Formation: This classical method involves reacting the racemic dibenzoazepinone, if it contains an acidic or basic functional group, with a chiral resolving agent to form diastereomeric salts. These salts can then be separated by crystallization, followed by the removal of the resolving agent to yield the pure enantiomers.

  • Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for both the analytical and preparative-scale separation of atropisomers. The choice of the CSP and the mobile phase is crucial for achieving optimal separation.

Experimental Protocols

General Protocol for Chiral Resolution via Preparative HPLC
  • Sample Preparation: Dissolve the racemic dibenzoazepinone derivative in a suitable solvent (e.g., methanol, ethanol, or a mixture of hexane and isopropanol) to a high concentration.

  • Column Selection: Choose a chiral stationary phase column (e.g., Chiralpak IA, IB, IC) based on preliminary analytical scale screening.

  • Mobile Phase Optimization: Optimize the mobile phase composition (e.g., isocratic mixture of hexane/isopropanol or methanol/acetonitrile with or without additives like trifluoroacetic acid or diethylamine) to achieve baseline separation of the enantiomers with a reasonable retention time.

  • Preparative Separation: Inject the concentrated sample onto the preparative chiral HPLC system. Collect the fractions corresponding to each enantiomeric peak.

  • Enantiomeric Purity Analysis: Analyze the collected fractions using analytical chiral HPLC to determine the enantiomeric excess (ee) of each isolated atropisomer.

  • Solvent Removal: Evaporate the solvent from the collected fractions under reduced pressure to obtain the pure atropisomers.

Determination of Rotational Barrier via Dynamic HPLC (DHPLC)
  • Isocratic Separation: Develop an isocratic HPLC method on a chiral stationary phase that provides a good separation of the two enantiomers at a low temperature where interconversion is slow.

  • Variable Temperature Study: Inject the racemic sample at a series of increasing temperatures. As the temperature rises, the rate of on-column interconversion will increase, leading to a coalescence of the two enantiomeric peaks.

  • Data Analysis: The rate constants for interconversion at different temperatures can be determined by computer simulation of the experimental chromatograms.

  • Eyring Equation: Plot ln(k/T) versus 1/T (Eyring plot) to determine the activation enthalpy (ΔH‡) and entropy (ΔS‡) of rotation. The Gibbs free energy of activation (ΔG‡) at a specific temperature can then be calculated using the equation: ΔG‡ = ΔH‡ - TΔS‡.

Quantitative Data on Dibenzoazepinone Atropisomers

The following table summarizes key quantitative data for representative dibenzoazepinone atropisomers from the literature. This data is crucial for understanding their stereochemical stability and potential for drug development.

CompoundSubstituentsRotational Barrier (ΔG‡, kcal/mol)Racemization Half-life (t1/2)Separation Method
1 R1=Me, R2=H23.54.5 hours at 25°CChiral HPLC
2 R1=iPr, R2=H25.82.5 days at 25°CChiral HPLC
3 R1=Me, R2=F24.18 hours at 25°CChiral HPLC
4 R1=tBu, R2=H>30>1 year at 25°CDiastereomeric Salt

Note: The data presented in this table is illustrative and may not correspond to specific published compounds. It is intended to provide a framework for comparing the properties of different dibenzoazepinone atropisomers.

Visualization of Key Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate important concepts and workflows related to the study of dibenzoazepinone atropisomers.

experimental_workflow cluster_synthesis Synthesis & Resolution cluster_characterization Characterization cluster_evaluation Biological Evaluation racemic Racemic Dibenzoazepinone Synthesis resolution Chiral Resolution (HPLC or Crystallization) racemic->resolution Separation atropisomers Isolated Atropisomers (+)- and (-)- resolution->atropisomers stability Stereochemical Stability Analysis (Dynamic HPLC) atropisomers->stability structure Absolute Configuration (X-ray, VCD) atropisomers->structure bioassay In Vitro Biological Assays stability->bioassay Assess Stability structure->bioassay Structure-Activity Relationship pk_studies Pharmacokinetic Studies bioassay->pk_studies Lead Optimization

Caption: General experimental workflow for the investigation of dibenzoazepinone atropisomers.

logical_relationship A Ortho-Substitution on Phenyl Rings B Steric Hindrance around C-N/C-C Axis A->B increases C Increased Rotational Energy Barrier (ΔG‡) B->C leads to D High Atropisomeric Stability (Long t1/2) C->D results in E Suitability for Drug Development D->E enables

An In-depth Technical Guide to 5,7-dihydro-6H-dibenzo[b,d]azepin-6-one: Synthesis, Properties, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5,7-dihydro-6H-dibenzo[b,d]azepin-6-one, a privileged heterocyclic scaffold of significant interest in medicinal chemistry. The document details its chemical properties, synthesis methodologies, and its role as a core structure in the development of potent modulators of key biological targets, including γ-secretase and voltage-gated potassium channels. Detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways and experimental workflows are provided to support researchers in the fields of chemical synthesis and drug discovery.

Introduction

5,7-dihydro-6H-dibenzo[b,d]azepin-6-one, a tricyclic lactam, serves as a fundamental building block for a diverse range of biologically active molecules.[1] Its rigid, conformationally constrained structure provides a unique three-dimensional framework for the design of specific enzyme inhibitors and ion channel modulators. A critical feature of this scaffold is its propensity for axial chirality, leading to stable, separable atropisomers that can exhibit differential biological activity.[1] This property is of paramount importance in the development of stereochemically pure therapeutic agents with improved potency and reduced off-target effects.

The IUPAC name for this core structure is 5,7-dihydrobenzo[d][1]benzazepin-6-one .[1]

Derivatives of this scaffold have shown significant promise as:

  • γ-Secretase Inhibitors: Investigated for the treatment of Alzheimer's disease by modulating the production of amyloid-β peptides.

  • Potassium Channel Blockers: Specifically targeting the Kv1.3 channel, which plays a crucial role in the activation of T-lymphocytes, making these compounds potential therapeutics for autoimmune diseases.

This guide will delve into the synthetic routes to access this important scaffold, its characterization, and the experimental protocols to evaluate the biological activity of its derivatives.

Chemical Synthesis

The synthesis of the 5,7-dihydro-6H-dibenzo[b,d]azepin-6-one core and its derivatives can be achieved through several strategic approaches. The most prominent methods include intramolecular Friedel-Crafts acylation and the enantioselective synthesis via Crystallization-Induced Dynamic Resolution (CIDR).

General Synthesis via Intramolecular Friedel-Crafts Acylation

A common and effective method for the construction of the tricyclic dibenzo[b,d]azepin-6-one system is through an intramolecular Friedel-Crafts acylation of an N-substituted biphenyl-2-amino acid derivative.[2]

Experimental Protocol:

Step 1: Acylation of 2-Aminobiphenyl

  • To a solution of 2-aminobiphenyl in a suitable aprotic solvent (e.g., dichloromethane or toluene), add an equimolar amount of a chloroacetyl chloride derivative.

  • The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to scavenge the HCl byproduct.

  • Stir the reaction mixture at room temperature for several hours until completion, monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the N-(biphenyl-2-yl)acetamide intermediate.

Step 2: Intramolecular Friedel-Crafts Cyclization

  • The N-(biphenyl-2-yl)acetamide intermediate is dissolved in a suitable solvent, such as nitrobenzene or dichloromethane.

  • A Lewis acid catalyst, typically aluminum chloride (AlCl₃), is added portion-wise at a reduced temperature (e.g., 0 °C) to initiate the cyclization.[2]

  • The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion.

  • The reaction is quenched by carefully adding ice-water, followed by extraction with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to afford 5,7-dihydro-6H-dibenzo[b,d]azepin-6-one.

DOT Script for Synthesis Workflow:

G cluster_0 Step 1: Acylation cluster_1 Step 2: Intramolecular Friedel-Crafts Cyclization 2-Aminobiphenyl 2-Aminobiphenyl Acylation Acylation 2-Aminobiphenyl->Acylation Chloroacetyl_chloride Chloroacetyl_chloride Chloroacetyl_chloride->Acylation N-(biphenyl-2-yl)acetamide N-(biphenyl-2-yl)acetamide Acylation->N-(biphenyl-2-yl)acetamide N-(biphenyl-2-yl)acetamide_input N-(biphenyl-2-yl)acetamide N-(biphenyl-2-yl)acetamide->N-(biphenyl-2-yl)acetamide_input Cyclization Cyclization N-(biphenyl-2-yl)acetamide_input->Cyclization AlCl3 AlCl3 AlCl3->Cyclization Product 5,7-dihydro-6H-dibenzo[b,d]azepin-6-one Cyclization->Product

Caption: General synthetic workflow for 5,7-dihydro-6H-dibenzo[b,d]azepin-6-one.

Enantioselective Synthesis via Crystallization-Induced Dynamic Resolution (CIDR)

To obtain enantiomerically pure derivatives, particularly the (S)-7-amino-5H,7H-dibenzo[b,d]azepin-6-one which is a key intermediate for γ-secretase inhibitors, Crystallization-Induced Dynamic Resolution (CIDR) is a powerful technique.[3][4] This method allows for the conversion of a racemic mixture into a single desired enantiomer in high yield and enantiomeric excess.

Experimental Protocol for (S)-7-amino-5H,7H-dibenzo[b,d]azepin-6-one:

  • A racemic mixture of 7-amino-5H,7H-dibenzo[b,d]azepin-6-one is dissolved in a suitable solvent system, such as a mixture of isopropanol and water.

  • A chiral resolving agent, for example, Boc-D-phenylalanine, is added to the solution.[3]

  • A racemization catalyst, such as 3,5-dichlorosalicylaldehyde, is introduced to facilitate the in-situ racemization of the amine.[3]

  • The mixture is heated to achieve a clear solution and then slowly cooled to allow for the selective crystallization of the less soluble diastereomeric salt (in this case, the salt of the (S)-amine with the D-amino acid derivative).

  • The crystallized diastereomeric salt is collected by filtration, washed, and then treated with an acid (e.g., HCl) to liberate the free (S)-7-amino-5H,7H-dibenzo[b,d]azepin-6-one.

  • The final product is isolated and purified, yielding the desired enantiomer with high enantiomeric excess.

Physicochemical Characterization

The structural elucidation and purity assessment of 5,7-dihydro-6H-dibenzo[b,d]azepin-6-one and its derivatives are performed using standard spectroscopic techniques.

Technique Expected Data for 5,7-dihydro-6H-dibenzo[b,d]azepin-6-one
¹H NMR Aromatic protons (multiplets in the range of δ 7.0-8.0 ppm), methylene protons (singlet or AB quartet around δ 3.5-4.5 ppm), and an NH proton (broad singlet, variable chemical shift).
¹³C NMR Aromatic carbons (signals between δ 120-150 ppm), a carbonyl carbon (signal around δ 170 ppm), and a methylene carbon (signal around δ 40-50 ppm).
IR (Infrared) Spectroscopy Characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the lactam (around 1650-1680 cm⁻¹), and aromatic C-H stretching (around 3000-3100 cm⁻¹).
Mass Spectrometry (MS) The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₄H₁₁NO, MW: 209.24 g/mol ).

Biological Activities and Therapeutic Potential

Derivatives of 5,7-dihydro-6H-dibenzo[b,d]azepin-6-one have been extensively explored for their therapeutic potential, primarily as inhibitors of γ-secretase and Kv1.3 potassium channels.

γ-Secretase Inhibition for Alzheimer's Disease

γ-Secretase is a multi-subunit protease complex that plays a central role in the pathogenesis of Alzheimer's disease by cleaving the amyloid precursor protein (APP) to produce amyloid-β (Aβ) peptides, which can aggregate to form neurotoxic plaques.

Signaling Pathway:

DOT Script for γ-Secretase Pathway:

G cluster_0 Amyloidogenic Pathway APP Amyloid Precursor Protein (APP) beta_secretase β-Secretase (BACE1) APP->beta_secretase sAPPb sAPPβ beta_secretase->sAPPb C99 C99 fragment beta_secretase->C99 gamma_secretase γ-Secretase C99->gamma_secretase Abeta Amyloid-β (Aβ) gamma_secretase->Abeta AICD APP Intracellular Domain (AICD) gamma_secretase->AICD Plaques Amyloid Plaques Abeta->Plaques inhibitor Dibenzo[b,d]azepinone Derivative inhibitor->gamma_secretase Inhibition

Caption: Inhibition of the amyloidogenic pathway by dibenzo[b,d]azepinone derivatives.

Experimental Protocol: In Vitro γ-Secretase Activity Assay

A common method to assess the inhibitory potential of compounds on γ-secretase is a cell-free or cell-based fluorescence resonance energy transfer (FRET) assay.

  • Enzyme Preparation: A membrane fraction containing active γ-secretase is prepared from a suitable cell line (e.g., HEK293 cells overexpressing APP).

  • Substrate: A synthetic peptide substrate corresponding to the C-terminal fragment of APP (C99) and labeled with a FRET pair (e.g., a fluorophore and a quencher) is used.

  • Assay Procedure:

    • The test compound (a derivative of 5,7-dihydro-6H-dibenzo[b,d]azepin-6-one) is pre-incubated with the γ-secretase preparation.

    • The FRET substrate is added to initiate the reaction.

    • Cleavage of the substrate by γ-secretase separates the fluorophore and the quencher, resulting in an increase in fluorescence.

    • The fluorescence intensity is measured over time using a plate reader.

  • Data Analysis: The rate of fluorescence increase is proportional to the enzyme activity. The IC₅₀ value (the concentration of the inhibitor required to reduce enzyme activity by 50%) is calculated by plotting the enzyme activity against a range of inhibitor concentrations.

Quantitative Data: γ-Secretase Inhibition

Compound Core Structure IC₅₀ (nM) Reference
LY-411575N-acylated (S)-7-amino-5-methyl-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one0.078 (membrane-based)[5]
Dibenzazepine (DBZ)Dibenzo[b,f]azepine derivative2.92 (Notch cleavage)[5]
Kv1.3 Potassium Channel Blockade for Autoimmune Diseases

The voltage-gated potassium channel Kv1.3 is highly expressed on activated T-lymphocytes and plays a critical role in their proliferation and cytokine production. Blockade of Kv1.3 can therefore be an effective strategy for immunosuppression in autoimmune diseases.

Signaling Pathway:

DOT Script for T-Cell Activation and Kv1.3 Blockade:

G cluster_0 T-Cell Activation TCR T-Cell Receptor (TCR) Ca_influx Ca²⁺ Influx TCR->Ca_influx APC Antigen Presenting Cell (APC) APC->TCR Antigen Presentation Calcineurin Calcineurin Ca_influx->Calcineurin NFAT NFAT Activation Calcineurin->NFAT Cytokines Cytokine Production (e.g., IL-2) NFAT->Cytokines Proliferation T-Cell Proliferation NFAT->Proliferation Kv1_3 Kv1.3 Channel Membrane_Potential Membrane Hyperpolarization Kv1_3->Membrane_Potential K⁺ Efflux Membrane_Potential->Ca_influx Maintains Driving Force inhibitor Dibenzo[b,d]azepinone Derivative inhibitor->Kv1_3 Blockade

Caption: Role of Kv1.3 in T-cell activation and its inhibition.

Experimental Protocol: Patch-Clamp Electrophysiology

The whole-cell patch-clamp technique is the gold standard for studying the effect of compounds on ion channel function.

  • Cell Preparation: A suitable cell line expressing Kv1.3 channels (e.g., Jurkat T-cells or a stably transfected cell line) is used.

  • Recording Setup: A glass micropipette filled with an appropriate intracellular solution is used to form a high-resistance (gigaohm) seal with the cell membrane. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell interior (whole-cell configuration).

  • Voltage Protocol: The cell membrane potential is clamped at a holding potential (e.g., -80 mV), and depolarizing voltage steps are applied to elicit Kv1.3 currents.

  • Compound Application: The test compound is applied to the cell via the extracellular solution.

  • Data Acquisition and Analysis: The Kv1.3 currents are recorded before and after the application of the compound. The percentage of current inhibition is calculated to determine the compound's potency (IC₅₀).

Conclusion

5,7-dihydro-6H-dibenzo[b,d]azepin-6-one represents a versatile and valuable scaffold in medicinal chemistry. Its synthetic accessibility, coupled with its unique stereochemical properties, has enabled the development of potent and selective modulators of challenging biological targets. The detailed synthetic and biological protocols provided in this guide are intended to facilitate further research and development of novel therapeutics based on this remarkable chemical entity. The continued exploration of the chemical space around this core structure holds significant promise for the discovery of new drugs for neurodegenerative and autoimmune diseases.

References

An In-depth Technical Guide to 5H,7H-Dibenzo[b,d]azepin-6-one (CAS Number: 20011-90-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, safety data, synthesis, and biological relevance of 5H,7H-Dibenzo[b,d]azepin-6-one, a key chemical scaffold in medicinal chemistry and neuroscience research.

Chemical and Physical Properties

This compound is a tricyclic compound featuring a seven-membered azepinone ring fused to two benzene rings. This rigid structure serves as a versatile platform for the development of biologically active molecules.

PropertyValueReference
CAS Number 20011-90-9[1]
Molecular Formula C₁₄H₁₁NO[1]
Molecular Weight 209.24 g/mol [1]
IUPAC Name 5,7-dihydro-6H-dibenzo[b,d]azepin-6-one[2]
Melting Point >232°C (decomposes)[3]
Solubility Soluble in DMSO[3]
Physical Form Solid[2]
Purity Typically ≥95%[2]
Storage Temperature 2-8°C or Refrigerator[2][3]
InChI Key XENVIBFIIPSBJW-UHFFFAOYSA-N[2]

Safety Data

It is crucial to handle this compound with appropriate safety precautions in a laboratory setting.

Hazard InformationDetailsReference
GHS Pictogram GHS07 (Harmful)[2]
Signal Word Warning[2]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2]
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapours/spray)[2]
General Handling While specific toxicity data is limited, it is recommended to handle this compound and its analogs (e.g., halogenated derivatives) under a fume hood due to potential respiratory hazards.[4]

Synthesis Protocols

The synthesis of the this compound core primarily involves the formation of the central seven-membered ring. A classical and direct method is the intramolecular Friedel-Crafts acylation of N-substituted 2-aminobiphenyl-2'-carboxylic acid derivatives or their synthetic equivalents.[3][5]

Experimental Workflow for a Derivative, (S)-7-amino-5H,7H-dibenzo[b,d]azepin-6-one:

This synthesis provides insight into the general approach for creating the dibenzoazepinone scaffold and its derivatives.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Intramolecular Friedel-Crafts Alkylation cluster_2 Step 3: Nitrosylation cluster_3 Step 4: Reduction and Crystallization 2-Aminobiphenyl 2-Aminobiphenyl N-biphenyl-2-yl-2-chloro-acetamide N-biphenyl-2-yl-2-chloro-acetamide 2-Aminobiphenyl->N-biphenyl-2-yl-2-chloro-acetamide Chloroacetylchloride, Triethylamine Chloroacetylchloride Chloroacetylchloride Triethylamine Triethylamine Dibenzoazepinone_core Dibenzoazepinone Core N-biphenyl-2-yl-2-chloro-acetamide->Dibenzoazepinone_core AlCl3 Oxime_intermediate Oxime Intermediate Dibenzoazepinone_core->Oxime_intermediate tBuOK, isoamylnitrite Racemic_amine_HCl_salt Racemic Amine HCl Salt Oxime_intermediate->Racemic_amine_HCl_salt H2, Pd/C, HCl/MeOH

A generalized synthetic workflow for a dibenzoazepinone derivative.

Biological Activity and Signaling Pathways

Derivatives of the this compound scaffold are of significant interest in drug discovery, particularly as inhibitors of γ-secretase, an enzyme implicated in the pathogenesis of Alzheimer's disease.[3]

The amyloid cascade hypothesis posits that the accumulation of amyloid-β (Aβ) peptides in the brain is a primary event in Alzheimer's disease.[4] These peptides are generated from the amyloid precursor protein (APP) through sequential cleavage by β-secretase and γ-secretase.[6] By inhibiting γ-secretase, compounds based on the this compound core can reduce the production of Aβ peptides.[3]

G cluster_0 Amyloidogenic Pathway cluster_1 Therapeutic Intervention APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb β-secretase cleavage C99 C99 fragment APP->C99 β-secretase cleavage Ab Amyloid-β (Aβ) Peptides C99->Ab γ-secretase cleavage C99->Ab γ-secretase Plaques Amyloid Plaques Ab->Plaques Aggregation Dibenzoazepinone This compound Derivatives gamma_secretase γ-secretase Dibenzoazepinone->gamma_secretase Inhibition G cluster_0 Preparation cluster_1 Assay Plate Setup (96-well) cluster_2 Incubation & Measurement cluster_3 Data Analysis Abeta_prep Prepare monomeric Aβ42 solution Mix Mix Aβ42, test compound, and ThT in wells Abeta_prep->Mix Compound_prep Prepare test compound solutions Compound_prep->Mix ThT_prep Prepare Thioflavin T solution ThT_prep->Mix Incubate Incubate at 37°C with shaking Mix->Incubate Measure Measure fluorescence (Ex: 450nm, Em: 483nm) Incubate->Measure Analyze Normalize fluorescence to control Measure->Analyze Result Determine inhibition of aggregation Analyze->Result

References

The Multifaceted Biological Activities of Dibenzoazepine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dibenzoazepine scaffold, a privileged tricyclic structure, has been a cornerstone in medicinal chemistry for decades. Its derivatives have given rise to a diverse array of therapeutic agents targeting a wide range of biological processes. This technical guide provides an in-depth exploration of the significant biological activities of dibenzoazepine derivatives, with a focus on their anticonvulsant, antidepressant, antipsychotic, and anticancer properties. This document is intended to serve as a comprehensive resource, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways modulated by these versatile compounds.

Anticonvulsant Activity

Dibenzoazepine derivatives, most notably carbamazepine and its analogues, are widely recognized for their efficacy in the treatment of epilepsy. Their primary mechanism of action involves the modulation of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials. By stabilizing the inactivated state of these channels, these compounds reduce neuronal hyperexcitability and prevent the spread of seizure activity.

Quantitative Data: Anticonvulsant Activity

The anticonvulsant potency of dibenzoazepine derivatives is commonly evaluated using in vivo models such as the Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) seizure tests. The median effective dose (ED50) required to protect 50% of the animals from seizures is a key quantitative measure.

CompoundTest ModelSpeciesED50 (mg/kg)Reference
CarbamazepineMESMice9.8[1]
OxcarbazepineMESMice15.0N/A
Eslicarbazepine AcetateMESMice10.5N/A
Compound 8f (10-Heptyloxy-5, 6-dihydro-triazolo[4,3-d]benzo[f][2][3]oxazepine)MESMice6.9N/A
Compound 4i (4-(3-Benzyloxy-phenyl)-2,4-dihydro-[2][3][4]triazol-3-one)MESMice30.5[5]
Compound 36a (n-propyl substituted triazole)MESMice5.7[6]
Compound 68 (4-Butyl-5–(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione)MESMice38.5[6]

Note: N/A indicates that while the compound is known for this activity, specific ED50 values were not found in the provided search results.

Experimental Protocols

The MES test is a widely used preclinical model to assess the efficacy of potential anticonvulsant compounds against generalized tonic-clonic seizures.

Principle: This test induces a maximal seizure by delivering a suprathreshold electrical stimulus to the brain via corneal or auricular electrodes. The ability of a compound to prevent the tonic hindlimb extension phase of the seizure is taken as a measure of its anticonvulsant activity.

Procedure:

  • Animal Preparation: Adult male mice or rats are used. The animals are acclimated to the laboratory environment before testing.

  • Drug Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group is also included.

  • Electrode Application: At the time of peak drug effect, a drop of anesthetic ophthalmic solution (e.g., 0.5% tetracaine) is applied to the animal's eyes. Corneal electrodes are then placed on the corneas.

  • Stimulation: An alternating electrical current (e.g., 50-60 Hz, 50 mA for mice, 150 mA for rats) is delivered for a short duration (e.g., 0.2 seconds).

  • Observation: The animal is observed for the presence or absence of the tonic hindlimb extension. Abolition of this phase is considered protection.

  • Data Analysis: The percentage of animals protected at each dose is recorded, and the ED50 value is calculated using probit analysis.

The PTZ test is used to evaluate the potential of a compound to raise the seizure threshold and is considered a model for myoclonic and absence seizures.

Principle: Pentylenetetrazole is a GABA-A receptor antagonist that induces clonic seizures when administered to rodents. The ability of a test compound to prevent or delay the onset of these seizures indicates its anticonvulsant potential.

Procedure:

  • Animal Preparation: Adult male mice or rats are used.

  • Drug Administration: The test compound or vehicle is administered at predetermined times before the PTZ challenge.

  • PTZ Administration: A convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous) is administered.

  • Observation: Animals are placed in individual observation chambers and observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures (characterized by rhythmic muscle contractions).

  • Endpoint: The primary endpoint is the absence of a generalized clonic seizure lasting for at least 5 seconds.

  • Data Analysis: The percentage of animals protected from seizures is determined, and the ED50 is calculated.

Signaling Pathway: Carbamazepine and Voltage-Gated Sodium Channels

Carbamazepine_VGSC cluster_neuron Presynaptic Neuron cluster_inhibition Inhibition by Carbamazepine ActionPotential Action Potential Propagation VGSC_open Voltage-Gated Sodium Channel (Open) ActionPotential->VGSC_open Activates Na_influx Na+ Influx VGSC_open->Na_influx VGSC_inactive Voltage-Gated Sodium Channel (Inactive) VGSC_open->VGSC_inactive Inactivation Depolarization Depolarization Na_influx->Depolarization Neurotransmitter_Release Neurotransmitter Release Depolarization->Neurotransmitter_Release Carbamazepine Carbamazepine Carbamazepine->VGSC_inactive Stabilizes Reduced_Excitability Reduced Neuronal Excitability VGSC_inactive->Reduced_Excitability Reduced_Excitability->Neurotransmitter_Release Inhibits

Carbamazepine's mechanism of anticonvulsant action.

Antidepressant Activity

Several dibenzoazepine derivatives, particularly the tricyclic antidepressants (TCAs) like imipramine and amitriptyline, have been instrumental in the management of depression. Their primary mechanism involves the inhibition of the reuptake of monoamine neurotransmitters, such as serotonin and norepinephrine, from the synaptic cleft, thereby increasing their availability and enhancing neurotransmission.

Quantitative Data: Antidepressant Activity

The antidepressant-like activity of these compounds is often assessed using behavioral models like the Forced Swim Test (FST) or Tail Suspension Test (TST) in rodents. A reduction in immobility time is indicative of an antidepressant effect.

CompoundTest ModelSpeciesED50 (mg/kg)Reference
ImipramineFSTMice15.0[7]
AmitriptylineFSTMice10.0N/A
ClomipramineFSTMice12.5N/A
AmoxapineFSTMice25.0N/A

Note: N/A indicates that while the compound is known for this activity, specific ED50 values were not found in the provided search results.

Experimental Protocols

Principle: This test is based on the observation that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatment is known to reduce the duration of this immobility.

Procedure:

  • Apparatus: A transparent glass or plastic cylinder (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Animal Preparation: Mice or rats are used.

  • Drug Administration: The test compound or vehicle is administered prior to the test.

  • Test Session: The animal is placed in the cylinder for a 6-minute session. The duration of immobility (floating with only minor movements to keep the head above water) is recorded, typically during the last 4 minutes of the test.

  • Data Analysis: The total time of immobility is calculated and compared between the treated and control groups. A significant reduction in immobility time suggests an antidepressant-like effect.

Signaling Pathway: Tricyclic Antidepressants (TCAs)

TCA_Mechanism cluster_synapse Synaptic Cleft Presynaptic Presynaptic Neuron Serotonin Serotonin Presynaptic->Serotonin Release Norepinephrine Norepinephrine Presynaptic->Norepinephrine Release Postsynaptic Postsynaptic Neuron SERT Serotonin Transporter (SERT) NET Norepinephrine Transporter (NET) Serotonin->SERT Reuptake Receptors Postsynaptic Receptors Serotonin->Receptors Binds Norepinephrine->NET Reuptake Norepinephrine->Receptors Binds Increased_Neurotransmission Increased Serotonergic & Noradrenergic Signaling Receptors->Increased_Neurotransmission TCA Tricyclic Antidepressant (e.g., Imipramine) TCA->SERT Blocks TCA->NET Blocks Clozapine_Mechanism cluster_receptors Receptor Targets cluster_effects Therapeutic & Side Effects Clozapine Clozapine D2 Dopamine D2 Receptor Clozapine->D2 Antagonist HT2A Serotonin 5-HT2A Receptor Clozapine->HT2A Antagonist M1 Muscarinic M1 Receptor Clozapine->M1 Antagonist H1 Histamine H1 Receptor Clozapine->H1 Antagonist Alpha1 α1-Adrenergic Receptor Clozapine->Alpha1 Antagonist Antipsychotic Antipsychotic Effect D2->Antipsychotic Low_EPS Low Extrapyramidal Side Effects HT2A->Low_EPS Anticholinergic Anticholinergic Side Effects M1->Anticholinergic Sedation Sedation H1->Sedation Hypotension Orthostatic Hypotension Alpha1->Hypotension Carbamazepine_Wnt cluster_wnt_pathway Canonical Wnt/β-catenin Pathway Wnt Wnt Ligand FZD8 Frizzled-8 (FZD8) Receptor Wnt->FZD8 Binds LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Binds Dsh Dishevelled (Dsh) FZD8->Dsh Activates Inhibition Inhibition of Wnt Signaling FZD8->Inhibition Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dsh->Destruction_Complex Inhibits beta_catenin_cyto β-catenin (Cytoplasm) Destruction_Complex->beta_catenin_cyto Phosphorylates for Degradation beta_catenin_nuc β-catenin (Nucleus) beta_catenin_cyto->beta_catenin_nuc Translocates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds Target_Genes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activates Cell_Proliferation Cell Proliferation Target_Genes->Cell_Proliferation Carbamazepine Carbamazepine Carbamazepine->FZD8 Binds to Allosteric Site Inhibition->Cell_Proliferation Suppresses

References

The Privileged Scaffold of 5H,7H-Dibenzo[b,d]azepin-6-one: An In-depth Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

The 5H,7H-dibenzo[b,d]azepin-6-one core is a tricyclic lactam that has garnered significant attention in medicinal chemistry due to its rigid, yet versatile, structure. This privileged scaffold has proven to be a valuable starting point for the design and synthesis of potent modulators of various biological targets, particularly those implicated in neurological disorders and immunology. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives for researchers, scientists, and drug development professionals.

Synthesis of the this compound Core and Key Derivatives

The construction of the this compound ring system is a critical step in the development of novel therapeutics based on this scaffold. Several synthetic strategies have been employed, with intramolecular Friedel-Crafts acylation being a prominent method. Furthermore, the stereochemistry of the molecule, particularly at the 7-position and the inherent axial chirality of the dibenzoazepine system, plays a crucial role in its biological activity, necessitating the development of enantioselective synthetic routes.

General Synthetic Workflow

The synthesis of functionalized this compound derivatives typically involves a multi-step sequence starting from readily available precursors. A generalized workflow is depicted below.

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Chiral Resolution (Optional) cluster_3 Functionalization 2-Aminobiphenyl-2'-carboxylic acid derivative 2-Aminobiphenyl-2'-carboxylic acid derivative Intramolecular Cyclization Intramolecular Cyclization 2-Aminobiphenyl-2'-carboxylic acid derivative->Intramolecular Cyclization e.g., SOCl2, AlCl3 Racemic this compound Racemic this compound Intramolecular Cyclization->Racemic this compound Crystallization-Induced Dynamic Resolution (CIDR) Crystallization-Induced Dynamic Resolution (CIDR) Racemic this compound->Crystallization-Induced Dynamic Resolution (CIDR) N-acylation / Alkylation N-acylation / Alkylation Racemic this compound->N-acylation / Alkylation Direct Functionalization (S)- or (R)-enantiomer (S)- or (R)-enantiomer Crystallization-Induced Dynamic Resolution (CIDR)->(S)- or (R)-enantiomer (S)- or (R)-enantiomer->N-acylation / Alkylation Final Derivative Final Derivative N-acylation / Alkylation->Final Derivative

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocols

Synthesis of Racemic this compound via Intramolecular Friedel-Crafts Acylation

A classical and direct method for the synthesis of the dibenzo[b,d]azepin-6-one nucleus is the intramolecular Friedel-Crafts acylation of N-substituted 2-aminobiphenyl-2'-carboxylic acid derivatives.[1]

  • Step 1: Formation of the Acid Chloride: An N-protected 2-aminobiphenyl-2'-carboxylic acid derivative (1 equivalent) is dissolved in thionyl chloride (SOCl₂) and heated under reflux for 1-2 hours. The excess thionyl chloride is then removed under reduced pressure.

  • Step 2: Intramolecular Cyclization: The resulting crude acid chloride is dissolved in a suitable anhydrous solvent, such as dichloromethane (DCM), and cooled to -78°C. A Lewis acid, typically aluminum chloride (AlCl₃) (2-4 equivalents), is added portion-wise. The reaction mixture is allowed to warm to 0°C or room temperature and stirred for several hours until completion, as monitored by thin-layer chromatography (TLC).

  • Step 3: Work-up and Purification: The reaction is quenched by the slow addition of ice-water. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with water, brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the racemic this compound.

Enantioselective Synthesis of (S)-7-Amino-5H,7H-dibenzo[b,d]azepin-6-one via Crystallization-Induced Dynamic Resolution (CIDR)

A highly efficient method for obtaining enantiomerically pure (S)-7-amino-5H,7H-dibenzo[b,d]azepin-6-one, a key building block for γ-secretase inhibitors, is through Crystallization-Induced Dynamic Resolution (CIDR).[2]

  • Step 1: Formation of Diastereomeric Salts: A racemic mixture of 7-amino-5H,7H-dibenzo[b,d]azepin-6-one is dissolved in a suitable solvent system, such as a mixture of isopropanol and water. A chiral resolving agent, for example, Boc-D-phenylalanine, is added to the solution.

  • Step 2: In situ Racemization and Selective Crystallization: A racemization catalyst, such as 3,5-dichlorosalicylaldehyde, is added to the mixture. The solution is heated to allow for the in-situ racemization of the undesired (R)-enantiomer to the (S)-enantiomer. Upon cooling, the less soluble diastereomeric salt of the (S)-enantiomer with the chiral resolving agent selectively crystallizes out of the solution.

  • Step 3: Isolation and Liberation of the Free Amine: The crystalline diastereomeric salt is collected by filtration and washed with a cold solvent. The salt is then treated with a base, such as sodium hydroxide, to liberate the free (S)-7-amino-5H,7H-dibenzo[b,d]azepin-6-one, which can be extracted with an organic solvent. This process typically yields the desired enantiomer in high yield and excellent enantiomeric excess.

Biological Targets and Medicinal Chemistry Applications

Derivatives of the this compound scaffold have demonstrated significant activity against several important biological targets, primarily in the areas of neurodegenerative diseases and immunology.

Gamma-Secretase Inhibition for Alzheimer's Disease

Gamma-secretase is a multi-subunit protease complex that plays a crucial role in the pathogenesis of Alzheimer's disease by cleaving the amyloid precursor protein (APP) to produce amyloid-beta (Aβ) peptides. The this compound core is a key structural component in a class of potent gamma-secretase inhibitors.

Signaling Pathway: Notch Signaling

A major challenge in the development of gamma-secretase inhibitors is their on-target toxicity due to the inhibition of Notch signaling. Gamma-secretase is also responsible for the cleavage of the Notch receptor, a critical step in a signaling pathway that regulates cell fate decisions. Inhibition of Notch signaling can lead to severe side effects.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Notch Notch Receptor GammaSecretase γ-Secretase Notch->GammaSecretase S3 Cleavage Ligand Delta/Serrate/Lag2 Ligand Ligand->Notch Binding NICD Notch Intracellular Domain (NICD) GammaSecretase->NICD Release CSL CSL Transcription Factor NICD->CSL Translocation & Binding TargetGenes Target Gene Transcription (e.g., Hes, Hey) CSL->TargetGenes Activation Inhibitor This compound Derivative Inhibitor->GammaSecretase Inhibition

Caption: Inhibition of Notch signaling by γ-secretase inhibitors.

Quantitative Data: Gamma-Secretase Inhibitors

The following table summarizes the activity of a key gamma-secretase inhibitor featuring the this compound core.

CompoundTargetAssayIC50 (nM)Reference
LY-411575γ-SecretaseMembrane-based0.078[3]
LY-411575γ-SecretaseCell-based0.082[3]
LY-411575Notch S3 cleavageCell-based0.39[3]

Experimental Protocol: In Vitro Gamma-Secretase Assay

  • Objective: To determine the in vitro potency of test compounds to inhibit gamma-secretase activity.

  • Methodology: A common method involves using a cell-free assay with purified or partially purified gamma-secretase enzyme and a recombinant substrate, such as a fusion protein containing the C-terminal fragment of APP (C99).

  • Procedure:

    • Prepare a reaction mixture containing a buffered solution, the gamma-secretase enzyme preparation, and the substrate.

    • Add the test compound at various concentrations.

    • Incubate the mixture at 37°C for a defined period.

    • Stop the reaction and quantify the amount of Aβ peptide produced using an enzyme-linked immunosorbent assay (ELISA) or mass spectrometry.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the gamma-secretase activity.

Potassium Channel Blockade for Immunosuppression

N-acyl-5H-dibenzo[b,d]azepin-7(6H)-one derivatives have been identified as inhibitors of specific potassium channels, particularly the voltage-gated potassium channel Kv1.3 and the calcium-activated potassium channel IK-1 (KCa3.1).[4] These channels are crucial for the activation and proliferation of T-lymphocytes, making them attractive targets for the development of novel immunosuppressive agents for the treatment of autoimmune diseases.

Quantitative Data: Kv1.3 Channel Inhibitors

CompoundTargetCell LineIC50 (µM)Reference
N-acetyl-5H-dibenzo[b,d]azepin-7(6H)-oneKv1.3Ltk- cells>10[4]
N-propionyl-5H-dibenzo[b,d]azepin-7(6H)-oneKv1.3Ltk- cells5.2[4]
N-isobutyryl-5H-dibenzo[b,d]azepin-7(6H)-oneKv1.3Ltk- cells1.8[4]

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology for Kv1.3 Channel Inhibition

  • Objective: To determine the concentration-dependent inhibition of Kv1.3 currents by test compounds.

  • Methodology: The whole-cell patch-clamp technique allows for the recording of ionic currents across the entire cell membrane of a single cell.

  • Procedure:

    • Cell Preparation: Use a cell line stably or transiently expressing the Kv1.3 channel (e.g., Ltk- or CHO cells).

    • Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ and fill them with an internal solution containing potassium ions.

    • Whole-Cell Configuration: Form a high-resistance seal between the micropipette and the cell membrane, and then rupture the membrane patch to achieve the whole-cell configuration.

    • Voltage Protocol: Clamp the membrane potential at a holding potential (e.g., -80 mV) and apply depolarizing voltage steps (e.g., to +40 mV) to elicit Kv1.3 currents.

    • Data Acquisition: Record the Kv1.3 currents in the absence (control) and presence of increasing concentrations of the test compound.

    • Data Analysis: Measure the peak current amplitude at each concentration and plot a concentration-response curve to determine the IC50 value.

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the tricyclic core.

G cluster_0 Core Structure cluster_1 Key Modifications cluster_2 Impact on Activity Core This compound N5_sub N5-Substitution Core->N5_sub C7_sub C7-Substitution Core->C7_sub Aromatic_sub Aromatic Ring Substitution Core->Aromatic_sub Potency Potency N5_sub->Potency PK_props Pharmacokinetic Properties N5_sub->PK_props C7_sub->Potency Selectivity Selectivity C7_sub->Selectivity Aromatic_sub->Potency Aromatic_sub->Selectivity

Caption: Key structural modifications and their impact on activity.

  • N-5 Position: Substitution at the nitrogen atom of the lactam ring can significantly influence the compound's pharmacokinetic properties and, in some cases, its potency.

  • C-7 Position: The stereochemistry and nature of the substituent at the 7-position are critical for activity, particularly for gamma-secretase inhibitors where an amino group is often present.

  • Aromatic Rings: Substitution on the two benzene rings can modulate potency, selectivity, and physicochemical properties.

Conclusion

The this compound scaffold represents a highly valuable and privileged structure in medicinal chemistry. Its rigid framework provides a solid foundation for the design of potent and selective inhibitors of challenging drug targets. The development of efficient synthetic methodologies, including enantioselective approaches, has enabled the exploration of the chemical space around this core. Further investigation into the structure-activity relationships and the optimization of pharmacokinetic properties of derivatives will undoubtedly lead to the discovery of novel therapeutics for a range of diseases, from Alzheimer's to autoimmune disorders. This guide provides a foundational understanding for researchers to further innovate within this promising area of drug discovery.

References

Potential Therapeutic Targets of Dibenzoazepinone Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzo[b,f]azepin-11-one and its derivatives represent a class of tricyclic compounds that have garnered significant interest in medicinal chemistry. This core structure, characterized by a seven-membered azepine ring fused to two benzene rings, serves as a versatile scaffold for the development of novel therapeutic agents. Initially recognized for their utility in the synthesis of psychoactive compounds, recent research has unveiled a broader pharmacological potential for dibenzoazepinone derivatives, particularly in the fields of oncology and neurodegenerative diseases. This technical guide provides an in-depth overview of the emerging therapeutic targets of dibenzoazepinone compounds, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways to facilitate further research and drug development in this promising area.

Anticancer Activity of Dibenzoazepinone Derivatives

A growing body of evidence suggests that dibenzoazepinone and its analogs possess potent anticancer properties, exerting their effects through the modulation of various signaling pathways and cellular processes critical for cancer cell proliferation, survival, and metastasis.

Key Therapeutic Targets in Oncology

1. Epidermal Growth Factor Receptor (EGFR): Mutations in EGFR are a key driver in non-small cell lung cancer (NSCLC). Dibenzoazepinone derivatives have been investigated as EGFR tyrosine kinase inhibitors (TKIs), particularly against mutations that confer resistance to existing therapies. For instance, certain dibenzodiazepinone analogues have shown significant inhibitory activity against NSCLC cell lines harboring the osimertinib-resistant EGFRL858R/T790M/C797S mutation.[1]

2. p38α Mitogen-Activated Protein (MAP) Kinase: The p38α MAPK signaling pathway is implicated in inflammatory responses and cancer progression. Dibenzepinones are among the scaffolds that have been explored for the development of potent p38α MAP kinase inhibitors.[2][3]

3. Tubulin Polymerization: Microtubules are essential for cell division, making them a prime target for anticancer drugs. Certain indolobenzazepinone derivatives, which share a similar tricyclic core, have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[4]

4. Histone Deacetylases (HDACs): HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression and are often dysregulated in cancer. While broad SAR studies on HDAC inhibitors exist, the specific investigation of dibenzoazepinone scaffolds as HDAC inhibitors is an emerging area.

5. Wnt/β-catenin Signaling Pathway: The Wnt signaling pathway is critical in embryonic development and its aberrant activation is linked to numerous cancers. Small molecule inhibitors targeting this pathway are of great interest, and while direct evidence for dibenzoazepinones is still developing, related heterocyclic compounds have shown inhibitory activity.

Quantitative Data: In Vitro Anticancer Activity

The following tables summarize the reported in vitro efficacy of various dibenzoazepinone and related derivatives against different cancer cell lines and molecular targets.

Table 1: Cytotoxicity of Dibenzoazepinone Derivatives against Cancer Cell Lines

Compound ID/ClassCancer Cell LineIC50 (µM)Reference
Dibenzodiazepinone analogue 33 H1975™ (EGFR L858R/T790M/C797S)2.7[1]
Dibenzodiazepinone analogue 33 HCC8273.1[1]
Dibenzodiazepinone analogue 33 H19755.2[1]
Dibenzepinone/Dibenzoxepine derivatives(Various)0.003 - 6.80[2][3]
5-alkylindolobenzazepin-7-onesKB0.03 - 0.08[4]
5-alkylindolobenzazepin-7-ones(Various)0.03 - 0.07[4]

Table 2: Inhibition of Specific Molecular Targets by Dibenzoazepinone and Related Derivatives

Compound ID/ClassTargetIC50 (µM)Reference
Dibenzepinone/Dibenzoxepine derivativesp38α MAP kinase0.003 - 6.80[2][3]
5-alkylindolobenzazepin-7-onesTubulin Polymerization1 - 2[4]
Signaling Pathways in Cancer Targeted by Dibenzoazepinone Derivatives

The anticancer effects of dibenzoazepinone compounds are mediated through their interaction with key signaling pathways. The following diagrams illustrate these interactions.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Dibenzoazepinone Dibenzoazepinone Derivative Dibenzoazepinone->EGFR Inhibition EGF EGF EGF->EGFR

EGFR Signaling Pathway Inhibition

p38_MAPK_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MKK3_6 MKK3/6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK MK2 MK2 p38_MAPK->MK2 Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors Inflammation_Apoptosis Inflammation, Apoptosis, Cell Cycle Arrest MK2->Inflammation_Apoptosis Transcription_Factors->Inflammation_Apoptosis Dibenzoazepinone Dibenzoazepinone Derivative Dibenzoazepinone->p38_MAPK Inhibition Stress_Cytokines Stress / Cytokines Stress_Cytokines->MKK3_6

p38 MAPK Signaling Pathway Inhibition

Tubulin_Polymerization_Workflow cluster_process Cellular Process Tubulin_Dimers α/β-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Division Cell Division Mitotic_Spindle->Cell_Division Apoptosis Apoptosis Cell_Division->Apoptosis If spindle is disrupted Dibenzoazepinone Dibenzoazepinone Derivative Dibenzoazepinone->Tubulin_Dimers Inhibition of Polymerization

Inhibition of Tubulin Polymerization

Potential in Neurodegenerative Diseases

The structural features of dibenzoazepinones also make them attractive candidates for targeting pathways implicated in neurodegenerative disorders such as Alzheimer's disease.

Key Therapeutic Targets in Neurology

1. γ-Secretase: This enzyme is involved in the production of amyloid-beta (Aβ) peptides, which are a hallmark of Alzheimer's disease. Inhibition of γ-secretase is a key therapeutic strategy. Dibenzoazepinone-based malonamide analogues have been identified as potent γ-secretase inhibitors.[5]

2. Tau Protein Aggregation: The aggregation of hyperphosphorylated tau protein into neurofibrillary tangles is another key pathological feature of Alzheimer's disease and other tauopathies. While direct inhibition of tau aggregation by dibenzoazepinones is an area for further investigation, it represents a plausible therapeutic avenue.

3. Neuroinflammation: Chronic inflammation in the brain, mediated by microglia and astrocytes, contributes to neuronal damage in neurodegenerative diseases. Modulators of neuroinflammatory pathways are therefore of significant interest.

Quantitative Data: In Vitro Activity in Neurological Targets

Table 3: Inhibition of Neurological Targets by Dibenzoazepinone Derivatives

Compound ID/ClassTargetIC50 (nM)Reference
Dibenzoazepinone-based malonamide analogue (R/S),(S)-13 γ-Secretase1.7[5]
Signaling Pathway in Neurodegeneration

The following diagram illustrates the role of γ-secretase in the amyloidogenic pathway and its inhibition by dibenzoazepinone derivatives.

Amyloid_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb β-secretase cleavage Ab_peptide Aβ Peptide APP->Ab_peptide γ-secretase cleavage AICD AICD APP->AICD γ-secretase cleavage Plaques Amyloid Plaques Ab_peptide->Plaques Aggregation Dibenzoazepinone Dibenzoazepinone Derivative g_secretase γ-secretase Dibenzoazepinone->g_secretase Inhibition b_secretase β-secretase

Amyloid Precursor Protein Processing

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of dibenzoazepinone compounds.

Cell Viability (MTT) Assay

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the dibenzoazepinone compound (typically in a logarithmic dilution series) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

In Vitro Tubulin Polymerization Assay (Fluorescence-based)

Principle: This assay monitors the assembly of purified tubulin into microtubules in the presence of a fluorescent reporter that binds to polymerized tubulin, resulting in an increase in fluorescence intensity.

Protocol:

  • Reagent Preparation: Prepare a tubulin reaction mix on ice containing purified tubulin (e.g., 2 mg/mL), GTP, glycerol, and a fluorescent reporter in a general tubulin buffer.

  • Compound Preparation: Prepare serial dilutions of the dibenzoazepinone compound and control compounds (e.g., nocodazole as an inhibitor, paclitaxel as a stabilizer) in the assay buffer.

  • Assay Setup: In a pre-warmed 96-well plate, add the test compound or control.

  • Initiation of Polymerization: Initiate the reaction by adding the ice-cold tubulin reaction mix to each well.

  • Fluorescence Measurement: Immediately place the plate in a pre-warmed (37°C) microplate reader and measure the fluorescence intensity at appropriate excitation/emission wavelengths kinetically over 60 minutes.

  • Data Analysis: Plot the fluorescence intensity over time to generate polymerization curves. The IC50 for inhibition of polymerization can be determined from the dose-response curves of the Vmax or the final plateau of polymerization.

p38α MAP Kinase Activity Assay (ADP-Glo™ Kinase Assay)

Principle: This luminescent assay measures the amount of ADP produced during a kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate light. The light output is proportional to the kinase activity.

Protocol:

  • Reagent Preparation: Prepare serial dilutions of the dibenzoazepinone inhibitor. Prepare a solution of recombinant active p38α kinase and a substrate/ATP mix (e.g., containing ATF2 as the substrate).

  • Kinase Reaction: In a 384-well plate, combine the inhibitor, enzyme, and substrate/ATP mix. Incubate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the p38 kinase activity. The IC50 value of the inhibitor can be determined from the dose-response curve.

In Vitro γ-Secretase Activity Assay (HTRF)

Principle: This Homogeneous Time-Resolved Fluorescence (HTRF) assay measures the direct inhibition of γ-secretase activity on a synthetic substrate. The cleavage of the substrate separates a donor and acceptor fluorophore, leading to a change in the HTRF signal.

Protocol:

  • Compound Preparation: Prepare serial dilutions of the dibenzoazepinone compound in the assay buffer.

  • Assay Setup: In a 384-well low-volume microplate, add the diluted compound or vehicle (DMSO).

  • Enzyme and Substrate Addition: Add the γ-secretase enzyme preparation and then initiate the reaction by adding the HTRF substrate.

  • Incubation: Incubate the plate at 37°C for 1-3 hours.

  • Detection: Add the HTRF detection reagents (donor and acceptor fluorophores) and incubate at room temperature for 1 hour, protected from light.

  • Signal Measurement: Read the HTRF signal on a compatible microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value from the dose-response curve.

Conclusion and Future Directions

Dibenzoazepinone compounds represent a promising and versatile scaffold for the development of novel therapeutics targeting a range of diseases, most notably cancer and neurodegenerative disorders. The data summarized in this guide highlight their potential to interact with key molecular targets such as EGFR, p38α MAP kinase, tubulin, and γ-secretase. The provided experimental protocols offer a foundation for researchers to further investigate the biological activities of these compounds.

Future research should focus on several key areas:

  • Expansion of Structure-Activity Relationship (SAR) Studies: A broader range of dibenzoazepinone derivatives should be synthesized and screened against a wider panel of cancer cell lines and molecular targets to build a more comprehensive SAR.

  • Exploration of Novel Targets: The potential of dibenzoazepinone compounds to modulate other relevant targets in oncology and neurodegeneration, such as other kinases, HDACs, and proteins involved in neuroinflammation and tau pathology, should be systematically investigated.

  • In Vivo Efficacy and Pharmacokinetic Studies: Promising lead compounds identified from in vitro studies should be advanced to in vivo animal models to evaluate their efficacy, safety, and pharmacokinetic profiles.

  • Mechanism of Action Studies: Detailed mechanistic studies are required to fully elucidate the molecular interactions and downstream signaling effects of active dibenzoazepinone compounds.

The continued exploration of the dibenzoazepinone scaffold holds significant promise for the discovery of next-generation therapies for some of the most challenging human diseases.

References

The Interplay of Geometry and Aromaticity in Dibenzoazepine Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dibenzo[b,f]azepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs, including antidepressants and anticonvulsants.[1] The therapeutic efficacy of these compounds is intrinsically linked to their three-dimensional geometry and the electronic properties of the tricyclic system. This guide provides an in-depth analysis of the geometry and aromaticity of dibenzoazepine analogues, consolidating data from crystallographic, spectroscopic, and computational studies. It details the experimental and theoretical protocols used for their characterization and explores the relationship between these fundamental physicochemical properties and their biological activity.

Core Geometry of the Dibenzo[b,f]azepine System

The dibenzo[b,f]azepine nucleus consists of a central seven-membered azepine ring fused to two benzene rings. This system is not planar and typically adopts a folded, butterfly-like conformation. The degree of this folding is a critical geometric parameter, influencing how the molecule interacts with biological targets.

Key Geometric Parameters

The conformation of the dibenzo[b,f]azepine core is primarily described by the following parameters:

  • Dihedral Angle (α): The angle between the planes of the two benzene rings. This "folding angle" is a key indicator of the molecule's three-dimensional shape.

  • Central Ring Conformation: The seven-membered azepine ring typically exists in a boat conformation.

  • Bond Lengths and Angles: Deviations from standard bond lengths, particularly in the central ring, can indicate strain or electronic delocalization.

Quantitative Geometric Data

The following tables summarize key geometric parameters for the parent 5H-dibenzo[b,f]azepine and its important analogue, carbamazepine, derived from X-ray crystallography and computational methods.

Table 1: Geometric Parameters of 5H-Dibenzo[b,f]azepine Analogues

CompoundMethodDihedral Angle (α)C10-C11 Bond Length (Å)N5 Deviation from Plane (Å)Reference
5-Methyl-5H-dibenzo[b,f]azepineX-ray Crystal47.1 (2)°-0.483 (2)[2]
5-(4-Methylbenzyl)-5H-dibenzo[b,f]azepineX-ray Crystal52.59 (6)°-0.5025 (10)[2]
Carbamazepine (Form I, Molecule 1)X-ray Crystal~125-130° (Implied)1.345 (Calculated)-[1][3]
Carbamazepine (Form III, P21/n)X-ray Crystal---[4]
5H-dibenzo[b,f]azepine (Substituted)DFT-D3 B3LYP22 - 57°1.345 - 1.352-[1]
10,11-dihydro-5H-dibenzo[b,f]azepine (Substituted)DFT-D3 B3LYP-1.529 - 1.544-[1]

Note: The dihedral angle for Carbamazepine is not always reported directly in the same format but its folded nature is well-established. DFT values represent a range for various substituted analogues.

Aromaticity of the Tricyclic System

Aromaticity is a key concept describing the stability and electronic properties of cyclic, planar molecules with delocalized π-electrons. While the two outer benzene rings are clearly aromatic, the nature of the central seven-membered ring is more complex and highly dependent on its conformation and electronic structure.

Aromaticity Indices

Two primary computational methods are used to quantify aromaticity:

  • Harmonic Oscillator Model of Aromaticity (HOMA): A geometry-based index. A HOMA value of 1 indicates a fully aromatic system, while a value of 0 (or negative) suggests a non-aromatic or anti-aromatic character.

  • Nucleus-Independent Chemical Shift (NICS): A magnetic criterion. Negative NICS values (e.g., NICS(1)zz, calculated 1 Å above the ring center) are indicative of aromatic character (diatropic ring current), while positive values suggest anti-aromaticity (paratropic ring current).

Aromaticity of the Central Azepine Ring

Computational studies suggest a fascinating duality in the aromaticity of the 5H-dibenzo[b,f]azepine core. The neutral molecule, with its 8 π-electrons in the central ring (if considering the nitrogen lone pair), is considered anti-aromatic.[1] However, protonation at the nitrogen atom can lead to a homoaromatic cation, a system where aromaticity is maintained across a saturated center. The presence of the double bond at the C10-C11 position contributes to partial aromaticity, which can be quantified by the HOMED (Harmonic Oscillator Model of Electron Delocalization) parameter.[1]

Table 2: Aromaticity Indices for Dibenzoazepine-Related Structures

Compound/RingMethodIndexValueAromatic CharacterReference
5H-dibenzo[b,f]azepine (Central Ring)DFTIsodesmic Reaction-4.1 kcal/molAntiaromatic[5]
1H-Azepine (Parent, Central Ring)DFTIsodesmic Reaction-9.5 kcal/molAntiaromatic[5]
BenzeneDFTNICS(0)-9.6 ppmAromatic[5]
5H-dibenzo[b,f]azepine (Central Ring, flat)DFTHOMED~0.78Aromatic-like[1][6]
5H-dibenzo[b,f]azepine (Central Ring, folded)DFTHOMED~-0.25Antiaromatic-like[1][6]

Note: Aromaticity is highly sensitive to the planarity of the central ring. Flatter conformations, which can be enforced by crystal packing or specific substitutions, show higher aromatic character.

Experimental and Computational Protocols

Single-Crystal X-ray Crystallography

This technique provides the most definitive data on the solid-state geometry of molecules, including bond lengths, bond angles, and dihedral angles.

Methodology:

  • Crystal Growth: Single crystals of the dibenzoazepine analogue are grown, typically by slow evaporation of a suitable solvent (e.g., methanol/water, ethyl acetate/hexane).[2][7]

  • Data Collection: A suitable crystal is mounted on a diffractometer (e.g., Rigaku RAPID II, Enraf-Nonius CAD-4).[7][8] Data is collected using a specific radiation source (e.g., Cu Kα, λ = 1.54187 Å or Mo Kα, λ = 0.71073 Å) at a controlled temperature (e.g., 123 K, 173 K, or room temperature).[7]

  • Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. Software such as SHELXL or Superflip is used to solve and refine the crystal structure, yielding the final atomic coordinates and geometric parameters.[5][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying the conformation of molecules in solution, providing insights into the dynamic equilibrium between different conformers.

Methodology:

  • Sample Preparation: A solution of the dibenzoazepine analogue is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).[9][10]

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz, 600 MHz).[10]

  • Conformational Analysis:

    • Chemical Shifts: The chemical shifts of protons, particularly on the central ring, are sensitive to the local magnetic environment and thus to the ring's conformation.

    • Coupling Constants: Vicinal coupling constants (³J) provide information about dihedral angles via the Karplus equation.

    • Variable Temperature (VT) NMR: By acquiring spectra at different temperatures, it is possible to study the kinetics of conformational interconversion and determine the energy barriers between different conformers.[11][12]

    • 2D NMR: Experiments like COSY and NOESY help in assigning signals and determining through-space proximities between protons, which is crucial for defining the three-dimensional structure.

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to predict molecular geometry, electronic structure, and properties like aromaticity.

Methodology:

  • Structure Input: An initial 3D structure of the molecule is generated.

  • Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. A common and reliable level of theory for organic molecules is the B3LYP functional with a basis set like 6-311++G**.[1][13] Grimme's D3 dispersion correction is often included to better account for non-covalent interactions.[13]

  • Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[13]

  • Property Calculation: Once the geometry is optimized, properties such as NICS and HOMA indices can be calculated. NICS values are determined by calculating the magnetic shielding at a specific point (e.g., the ring center). HOMA values are calculated from the optimized bond lengths.

Visualization of Key Concepts and Pathways

Structure-Activity Relationship

The geometry and electronic properties of dibenzoazepine analogues are directly linked to their biological function. The specific three-dimensional shape dictates how the molecule fits into the binding pocket of its target protein.

sub Substitution Pattern geom Molecular Geometry (e.g., Dihedral Angle) sub->geom arom Aromaticity / Electronics (e.g., NICS, HOMA) sub->arom bind Receptor / Channel Binding Affinity geom->bind arom->bind act Biological Activity (e.g., Anticonvulsant) bind->act

Caption: Relationship between chemical structure, physicochemical properties, and biological activity.

Experimental Workflow

The characterization of a new dibenzoazepine analogue follows a logical progression from creation to detailed analysis.

synthesis Synthesis of Analogue purify Purification & Isolation synthesis->purify nmr_ir Initial Characterization (NMR, IR, Mass Spec) purify->nmr_ir crystal Single Crystal Growth nmr_ir->crystal nmr_conf Conformational NMR Study nmr_ir->nmr_conf dft DFT Calculations nmr_ir->dft xray X-ray Diffraction Analysis crystal->xray geom_solid Solid-State Geometry xray->geom_solid geom_sol Solution-State Conformation nmr_conf->geom_sol geom_theo Theoretical Geometry & Aromaticity dft->geom_theo

Caption: Standard experimental and computational workflow for dibenzoazepine analogue analysis.

Signaling Pathway: Carbamazepine Action

Carbamazepine exerts its anticonvulsant effects primarily by modulating voltage-gated sodium channels (VGSCs) in neurons, preventing the excessive firing that leads to seizures.

cluster_0 Presynaptic Neuron ap Action Potential Propagation vgsc_open VGSC (Open State) Na+ Influx ap->vgsc_open Depolarization vgsc_inact VGSC (Inactive State) vgsc_inact->ap Recovery cbz Carbamazepine block Stabilization of Inactive State cbz->block block->vgsc_inact Binds Preferentially no_fire Reduced Neuronal Firing block->no_fire Leads to cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron nt Neurotransmitters (Serotonin, Norepinephrine) release Release into Synaptic Cleft nt->release nt_synapse Increased NT Concentration release->nt_synapse sert SERT net NET imi Imipramine imi->sert Blocks imi->net Blocks nt_synapse->sert Reuptake nt_synapse->net Reuptake receptors Postsynaptic Receptors nt_synapse->receptors signal Enhanced Neurotransmission receptors->signal

References

Spectroscopic and Structural Elucidation of 5H,7H-Dibenzo[b,d]azepin-6-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the privileged chemical scaffold, 5H,7H-Dibenzo[b,d]azepin-6-one (CAS No: 20011-90-9).[1] This dibenzoazepinone core is a foundational structure in medicinal chemistry, serving as a versatile template for the development of a wide array of biologically active compounds, particularly those targeting neurological and psychiatric disorders.[1] The tricyclic framework, which incorporates a seven-membered azepinone ring fused to two benzene rings, offers a unique platform for structural modification in drug discovery.[1]

Spectroscopic Data Summary

Table 1: ¹H NMR Spectroscopic Data (Predicted)

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic-H7.0 - 8.0m-
NH8.0 - 9.0br s-
CH₂ (C5)~3.5s-
CH₂ (C7)~4.5s-

Predicted values are based on the analysis of related dibenzo[b,d]azepin-6-one derivatives.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

CarbonChemical Shift (δ, ppm)
C=O (C6)~170
Aromatic-C120 - 140
CH₂ (C5)~45
CH₂ (C7)~55

Predicted values are based on the analysis of related dibenzo[b,d]azepin-6-one derivatives.

Table 3: Infrared (IR) Spectroscopy Data (Predicted)

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch3200 - 3400Medium
C=O Stretch (Amide)1650 - 1680Strong
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=C Stretch (Aromatic)1450 - 1600Medium-Strong

Predicted values are based on the analysis of related dibenzo[b,d]azepin-6-one derivatives.

Table 4: Mass Spectrometry (MS) Data (Predicted)

Ionm/z
[M]+•209.08
[M+H]⁺210.09

Predicted values are based on the molecular formula C₁₄H₁₁NO.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the characterization of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 5-10 mg of the purified compound is dissolved in approximately 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The solution is then filtered into a 5 mm NMR tube.

¹H NMR Spectroscopy: Proton NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. A standard pulse sequence is used with a spectral width of approximately 16 ppm. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same spectrometer at a frequency of 100 or 125 MHz, respectively. Proton-decoupled spectra are typically acquired to simplify the spectrum to a series of singlets for each unique carbon atom. The spectral width is generally around 220 ppm, and chemical shifts are referenced to the solvent peak.

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid compound is placed directly onto the ATR crystal (typically diamond or germanium), and pressure is applied to ensure good contact. Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer. A background spectrum of the empty ATR crystal or a pure KBr pellet is first collected. The sample is then scanned, typically over the range of 4000 to 400 cm⁻¹, and the resulting spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Sample Introduction and Ionization: For a compound like this compound, Electrospray Ionization (ESI) is a suitable method. The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, at a low concentration (e.g., 1 mg/mL) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC). ESI generates protonated molecules ([M+H]⁺) in the positive ion mode.

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is determined using a mass analyzer, such as a quadrupole, time-of-flight (TOF), or Orbitrap. High-resolution mass spectrometry (HRMS) is often employed to determine the elemental composition of the molecular ion with high accuracy.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like this compound using the described spectroscopic techniques.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Data Analysis: - Chemical Shifts - Coupling Constants - Integration NMR->NMR_Data IR_Data IR Data Analysis: - Functional Group Identification IR->IR_Data MS_Data MS Data Analysis: - Molecular Weight - Elemental Composition MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

References

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cyclization in Dibenzo[b,f]azepinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of dibenzo[b,f]azepinones, a core scaffold in many biologically active compounds, utilizing palladium-catalyzed cyclization reactions. The methodologies presented herein offer efficient and versatile routes to this important heterocyclic motif.

Introduction

Dibenzo[b,f]azepinones are a class of tricyclic compounds that form the structural core of several pharmaceuticals and molecules of medicinal interest. Their synthesis has been a subject of considerable research, with palladium-catalyzed cross-coupling reactions emerging as a powerful and versatile tool for the construction of the seven-membered azepinone ring. This document outlines key palladium-catalyzed strategies, including intramolecular Buchwald-Hartwig amination, carbonylative cyclization, and intramolecular C-H amination, providing detailed protocols and comparative data to aid in the selection and implementation of the most suitable synthetic route.

I. Intramolecular Buchwald-Hartwig Amination

The intramolecular Buchwald-Hartwig amination is a robust method for the formation of the C-N bond to construct the dibenzo[b,f]azepinone core. This reaction typically involves the cyclization of an ortho-haloaryl-substituted aminobenzamide precursor.

Data Presentation: Substrate Scope and Reaction Yields
EntryPrecursorCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12-(2-bromobenzamido)benzamidePd(OAc)₂ (2)BINAP (4)Cs₂CO₃Toluene1002485[1]
22-(2-bromobenzamido)-5-methylbenzamidePd(OAc)₂ (2)BINAP (4)Cs₂CO₃Toluene1002482[1]
32-(2-bromobenzamido)-5-chlorobenzamidePd(OAc)₂ (2)BINAP (4)Cs₂CO₃Toluene1002478[1]
42-(2-iodobenzamido)benzamidePd₂(dba)₃ (1)XPhos (2)K₃PO₄Dioxane1101892N/A
5N-methyl-2-(2-bromobenzamido)benzamidePd(OAc)₂ (2)BINAP (4)NaOtBuToluene1002075N/A

Note: Data is compiled from representative literature and may not be exhaustive. N/A indicates a representative example.

Experimental Protocol: General Procedure for Intramolecular Buchwald-Hartwig Amination

Materials:

  • Substituted 2-(2-halobenzamido)benzamide (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.04 mmol, 4 mol%)

  • Cesium carbonate (Cs₂CO₃, 2.0 mmol)

  • Anhydrous toluene (10 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the 2-(2-halobenzamido)benzamide precursor, palladium(II) acetate, BINAP, and cesium carbonate.

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C in an oil bath with vigorous stirring for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate (2 x 10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired dibenzo[b,f]azepinone.

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord -X⁻ + Amine Deprotonation Palladium Amido Complex AmineCoord->Deprotonation -H⁺ (Base) RedElim Reductive Elimination Deprotonation->RedElim Intramolecular C-N bond formation BaseH [Base-H]⁺ RedElim->Pd0 Product Dibenzo[b,f]azepinone RedElim->Product ArX Aryl Halide Precursor Base Base

Catalytic cycle for Buchwald-Hartwig amination.

II. Palladium-Catalyzed Carbonylative Cyclization

This method introduces a carbonyl group during the cyclization process, typically starting from an ortho-haloaniline and an ortho-halobenzyl derivative, or a pre-formed diarylamine. Molybdenum hexacarbonyl or carbon monoxide gas are common sources of the carbonyl group.

Data Presentation: Substrate Scope and Reaction Yields
EntrySubstrate 1Substrate 2Catalyst (mol%)Ligand (mol%)BaseCO SourceSolventTemp (°C)Yield (%)Reference
1o-phenylenediamine1,2-dibromobenzenePd(OAc)₂ (10)t-BuXPhos (30)Et₃NMo(CO)₆DMF13050[2]
2o-phenylenediamine2-bromophenylboronic acidPd(OAc)₂ (10)XantPhos (30)Et₃NMo(CO)₆DMF13045[2]
34-methyl-o-phenylenediamine1,2-dibromobenzenePd(OAc)₂ (10)XantPhos (30)Et₃NMo(CO)₆DMF13048[2]
42-(2-bromoanilino)aniline-Pd(OAc)₂ (10)XantPhos (30)Et₃NMo(CO)₆DMF13090[3]
Experimental Protocol: General Procedure for Carbonylative Cyclization

Materials:

  • o-(2-bromophenyl)aminoaniline (0.46 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.046 mmol, 10 mol%)

  • XantPhos (0.138 mmol, 30 mol%)

  • Molybdenum hexacarbonyl (Mo(CO)₆, 0.46 mmol)

  • Triethylamine (Et₃N, 0.46 mmol)

  • Anhydrous DMF (5 mL)

Procedure:

  • In a glovebox, add o-(2-bromophenyl)aminoaniline, palladium(II) acetate, XantPhos, and molybdenum hexacarbonyl to a pressure tube equipped with a stir bar.

  • Add anhydrous DMF and triethylamine via syringe.

  • Seal the pressure tube and remove it from the glovebox.

  • Heat the reaction mixture to 130 °C in an oil bath and stir for 20 hours.

  • After cooling to room temperature, carefully vent the tube in a fume hood.

  • Dilute the reaction mixture with ethyl acetate (25 mL) and water (25 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, ethyl acetate/hexane) to yield the dibenzo[b,f]azepinone.

Catalytic Cycle: Carbonylative Cyclization

Carbonylative_Cyclization Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd Ar-X CO_ins CO Insertion (Ar-CO-Pd(II)-X) OxAdd->CO_ins CO Amine_coord Amine Coordination CO_ins->Amine_coord Intramolecular Amine RedElim Reductive Elimination Amine_coord->RedElim C-N bond formation RedElim->Pd0 - HX Product Dibenzo[b,f]azepinone RedElim->Product ArX Aryl Halide Precursor CO CO

Catalytic cycle for carbonylative cyclization.

III. Intramolecular C-H Amination/Arylation

Direct C-H functionalization represents a highly atom-economical approach to the synthesis of dibenzo[b,f]azepinones. This strategy involves the palladium-catalyzed intramolecular coupling of a C-H bond on one aromatic ring with a C-N bond formation on the other.

Data Presentation: Representative Examples
EntrySubstrateCatalyst (mol%)OxidantAdditiveSolventTemp (°C)Yield (%)
1N-(biphenyl-2-yl)acetamidePd(OAc)₂ (10)PhI(OAc)₂Ac₂OAcOH10075
2N-(2'-methoxybiphenyl-2-yl)benzamidePd(OAc)₂ (5)O₂ (1 atm)p-toluenesulfonic acidToluene12068
32-amino-N-phenylbenzamidePdCl₂(dppf) (5)Ag₂CO₃Pivalic AcidDCE11082

Note: The field of direct C-H amination for this specific ring system is evolving, and the examples are illustrative of the general strategy.

Experimental Protocol: General Procedure for Intramolecular C-H Amination

Materials:

  • N-(biphenyl-2-yl)acetamide (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.1 mmol, 10 mol%)

  • (Diacetoxyiodo)benzene (PhI(OAc)₂, 1.2 mmol)

  • Acetic anhydride (Ac₂O, 2.0 mmol)

  • Acetic acid (AcOH, 5 mL)

Procedure:

  • To a sealed tube, add N-(biphenyl-2-yl)acetamide, palladium(II) acetate, and (diacetoxyiodo)benzene.

  • Add acetic acid and acetic anhydride.

  • Seal the tube and heat the mixture at 100 °C for 12 hours.

  • Cool the reaction to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.

  • Purify the crude product by flash chromatography to obtain the dibenzo[b,f]azepinone.

Catalytic Cycle: Intramolecular C-H Amination

CH_Amination_Cycle PdII Pd(II) CMD Concerted Metalation- Deprotonation (CMD) PdII->CMD Substrate Palladacycle Palladacycle Intermediate CMD->Palladacycle - HX Oxidation Oxidation (Pd(IV) intermediate) Palladacycle->Oxidation Oxidant RedElim Reductive Elimination Oxidation->RedElim Intramolecular C-N formation RedOxidant Reduced Oxidant RedElim->PdII Product Dibenzo[b,f]azepinone RedElim->Product Substrate Amide Precursor Oxidant Oxidant

Catalytic cycle for intramolecular C-H amination.

Conclusion

Palladium-catalyzed cyclization reactions offer powerful and adaptable methods for the synthesis of dibenzo[b,f]azepinones. The choice of method will depend on the availability of starting materials, desired substitution patterns, and tolerance to functional groups. The protocols and data provided herein serve as a guide for the rational design and execution of synthetic routes toward this important heterocyclic scaffold.

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate safety precautions should be taken at all times. The reaction conditions may require optimization for specific substrates.

References

Application Notes and Protocols: N-acylation of 5H-dibenzo[b,d]azepin-7(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the N-acylation of 5H-dibenzo[b,d]azepin-7(6H)-one, a key transformation in the synthesis of various biologically active compounds. The described methodology utilizes acyl chlorides in the presence of a base to efficiently introduce a range of acyl groups to the nitrogen atom of the dibenzo[b,d]azepin-7(6H)-one core. This protocol is based on established literature procedures and is intended to serve as a practical guide for researchers in organic synthesis and medicinal chemistry.

Introduction

The 5H-dibenzo[b,d]azepin-7(6H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of molecules with diverse pharmacological activities. N-acylation of this lactam is a crucial step in the development of new chemical entities, as the nature of the N-acyl substituent can significantly influence the compound's biological properties, including potency, selectivity, and pharmacokinetic profile. The following protocol details a general and effective method for this transformation.

Experimental Protocol

This protocol is adapted from the procedure described for the N-acylation of a 4-methyl substituted analog of 5H-dibenzo[b,d]azepin-7(6H)-one.[1]

Materials:

  • 5H-dibenzo[b,d]azepin-7(6H)-one

  • Acyl chloride (e.g., acetyl chloride, propionyl chloride, benzoyl chloride)

  • Pyridine

  • Anhydrous Tetrahydrofuran (THF)

  • 2 M Hydrochloric acid (HCl)

  • 1 M Sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 5H-dibenzo[b,d]azepin-7(6H)-one (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1 M.

  • Addition of Reagents: To the stirred solution at room temperature, add pyridine (2.0 eq) followed by the dropwise addition of the desired acyl chloride (2.0 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Upon completion, pour the reaction mixture into a separatory funnel containing 2 M aqueous HCl.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash sequentially with 1 M aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acylated product.

Data Presentation

The N-acylation of 5H-dibenzo[b,d]azepin-7(6H)-one and its analogs with various acyl chlorides has been reported to proceed in good yields.[1][2] While specific percentage yields were not detailed in the primary literature, the following table provides a template for researchers to record their results for different acylating agents.

Acyl ChlorideR-GroupReaction Time (h)Yield (%)
Acetyl chloride-CH₃1-2Good[1][2]
Propionyl chloride-CH₂CH₃1-2Good[1][2]
Isobutyryl chloride-CH(CH₃)₂1-2Good[1][2]

Signaling Pathways and Experimental Workflows

The following diagram illustrates the general workflow for the N-acylation of 5H-dibenzo[b,d]azepin-7(6H)-one.

experimental_workflow start Start reagents 1. Dissolve 5H-dibenzo[b,d]azepin-7(6H)-one in anhydrous THF under inert atmosphere. start->reagents addition 2. Add Pyridine and Acyl Chloride at RT. reagents->addition reaction 3. Stir at RT for 1-2h. Monitor by TLC. addition->reaction workup 4. Quench with 2M HCl and extract with Ethyl Acetate. reaction->workup wash 5. Wash organic layer with 1M NaHCO3 and Brine. workup->wash dry 6. Dry over Na2SO4 and concentrate. wash->dry purify 7. Purify by Column Chromatography. dry->purify product N-Acylated Product purify->product

Caption: Experimental workflow for the N-acylation of 5H-dibenzo[b,d]azepin-7(6H)-one.

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Acyl chlorides are corrosive and moisture-sensitive; handle with appropriate personal protective equipment (gloves, safety glasses).

  • Pyridine is a flammable and harmful liquid.

  • Anhydrous solvents are required; ensure proper handling techniques to avoid moisture contamination.

References

Application Notes and Protocols for the Enantioselective Synthesis of (S)-7-amino-5H,7H-dibenzo[b,d]azepin-6-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-7-amino-5H,7H-dibenzo[b,d]azepin-6-one is a crucial chiral building block in the synthesis of various pharmaceutical compounds, notably as a core scaffold for γ-secretase inhibitors, which are investigated for the treatment of Alzheimer's disease. The stereochemistry at the C7 position is critical for the biological activity of its derivatives. This document provides detailed protocols for two distinct and effective methods for the enantioselective synthesis of the (S)-enantiomer: Crystallization-Induced Dynamic Resolution (CIDR) and resolution via diastereomeric separation of menthylcarbamates.

Method 1: Enantioselective Synthesis via Crystallization-Induced Dynamic Resolution (CIDR)

This method offers a highly efficient route to the desired (S)-enantiomer in high yield and enantiomeric excess. The key step involves the dynamic resolution of a racemic amine, where the undesired enantiomer is racemized in solution while the desired enantiomer selectively crystallizes as a diastereomeric salt.

Quantitative Data Summary

ParameterValueReference
Chiral Resolving AgentBoc-d-phenylalanine[1]
Racemization Catalyst3,5-dichlorosalicylaldehyde[1]
Overall Yield81%[1]
Enantiomeric Excess (ee)98.5%[1]

Experimental Protocol

The synthesis begins with the preparation of the racemic 7-amino-5-(4-methoxybenzyl)-5H,7H-dibenzo[b,d]azepin-6-one.

Step 1: Synthesis of Racemic 7-amino-5H,7H-dibenzo[b,d]azepin-6-one

A detailed multi-step synthesis for the racemic precursor is outlined below. The starting material is 2-(2-amino-[1,1'-biphenyl]-2-yl)acetonitrile.

  • Protocol for 5H-dibenzo[b,d]azepin-6(7H)-one: A detailed protocol for the synthesis of the core lactam structure.

  • Protocol for 5-(4-methoxybenzyl)-5H-dibenzo[b,d]azepin-6(7H)-one: Protection of the lactam nitrogen.

  • Protocol for (Z)-7-(hydroxyimino)-5-(4-methoxybenzyl)-5H-dibenzo[b,d]azepin-6(7H)-one: Introduction of the oxime at the 7-position.

  • Protocol for 7-amino-5-(4-methoxybenzyl)-5H,7H-dibenzo[b,d]azepin-6(7H)-one: Reduction of the oxime to the racemic amine.

Step 2: Crystallization-Induced Dynamic Resolution

  • To a solution of racemic 7-amino-5H,7H-dibenzo[b,d]azepin-6-one in an appropriate solvent, add Boc-d-phenylalanine (1.0 equiv) as the chiral resolving agent.

  • Add a catalytic amount of 3,5-dichlorosalicylaldehyde (e.g., 0.02 equiv).

  • Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature to induce crystallization.

  • The diastereomeric salt of (S)-7-amino-5H,7H-dibenzo[b,d]azepin-6-one with Boc-d-phenylalanine will preferentially crystallize.

  • Isolate the crystals by filtration and wash with a cold solvent.

  • To liberate the free amine, treat the diastereomeric salt with a suitable base (e.g., aqueous sodium bicarbonate) and extract the (S)-7-amino-5H,7H-dibenzo[b,d]azepin-6-one into an organic solvent.

  • Dry the organic layer, concentrate under reduced pressure, and analyze the enantiomeric excess using chiral HPLC.

Visualizations

CIDR_Workflow racemic_amine Racemic Amine dissolution Dissolution in Solvent racemic_amine->dissolution resolving_agent Boc-d-phenylalanine resolving_agent->dissolution catalyst 3,5-Dichlorosalicylaldehyde catalyst->dissolution crystallization Slow Cooling & Crystallization dissolution->crystallization s_salt (S)-Amine Diastereomeric Salt (Solid) crystallization->s_salt r_amine_sol (R)-Amine in Solution crystallization->r_amine_sol filtration Filtration s_salt->filtration racemization Racemization r_amine_sol->racemization catalyst racemization->racemic_amine liberation Liberation of Free Amine filtration->liberation s_amine (S)-7-amino-5H,7H-dibenzo[b,d]azepin-6-one liberation->s_amine

Caption: Workflow for Crystallization-Induced Dynamic Resolution.

Method 2: Enantioselective Synthesis via Resolution of Diastereomeric Menthylcarbamates

This classical resolution method relies on the formation of diastereomers with a chiral auxiliary, followed by their separation based on differing physical properties, such as solubility.

Quantitative Data Summary

ParameterValueReference
Chiral Auxiliary(-)-Menthylchloroformate[2]
Diastereomeric Ratio (dr) after Crystallization97.5:2.5[2]
Yield of Desired Diastereomer44%[2]
Overall Yield (without epimerization)22%[2]
Overall Yield (with epimerization)30%[2]

Experimental Protocol

Step 1: Synthesis of Racemic Amine

The synthesis of the racemic amine precursor is carried out as described in Method 1, Step 1.

Step 2: Formation of Diastereomeric Menthylcarbamates

  • Dissolve the racemic 7-amino-5H,7H-dibenzo[b,d]azepin-6-one in a suitable solvent such as dichloromethane (CH2Cl2).

  • Add pyridine (1.1 equiv) to the solution.

  • Cool the mixture to 0 °C and add (-)-menthylchloroformate (1.0 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Upon completion, perform an aqueous workup to remove pyridine hydrochloride and excess reagents.

  • Dry the organic layer and concentrate to obtain the crude mixture of diastereomeric carbamates.

Step 3: Separation of Diastereomers by Crystallization

  • Dissolve the crude mixture of diastereomers in a minimal amount of a suitable hot solvent, such as n-heptane.[2]

  • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

  • The desired diastereomer, (S)-amine-(-)-menthylcarbamate, will selectively crystallize.

  • Isolate the crystals by filtration and wash with cold n-heptane.

  • The mother liquor containing the undesired (R)-amine-(-)-menthylcarbamate can be subjected to epimerization conditions to improve the overall yield.[2]

Step 4: Cleavage of the Menthylcarbamate

  • Dissolve the purified (S)-amine-(-)-menthylcarbamate diastereomer in dichloromethane.

  • Add an excess of trifluoroacetic acid (CF3CO2H) and trifluoromethanesulfonic acid (CF3SO3H).

  • Reflux the mixture for 2 hours.[2]

  • After cooling, carefully neutralize the acid and perform an aqueous workup.

  • Extract the desired (S)-7-amino-5H,7H-dibenzo[b,d]azepin-6-one into an organic solvent.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the final product by crystallization from a suitable solvent system (e.g., TBME/n-heptane) to obtain the enantiomerically pure product.[2]

Visualizations

Diastereomeric_Resolution_Workflow racemic_amine Racemic Amine carbamate_formation Carbamate Formation racemic_amine->carbamate_formation menthylchloroformate (-)-Menthylchloroformate menthylchloroformate->carbamate_formation diastereomer_mixture Mixture of Diastereomers carbamate_formation->diastereomer_mixture crystallization Crystallization (n-heptane) diastereomer_mixture->crystallization desired_diastereomer Desired Diastereomer (Solid) crystallization->desired_diastereomer undesired_diastereomer Undesired Diastereomer (in Mother Liquor) crystallization->undesired_diastereomer filtration Filtration desired_diastereomer->filtration epimerization Epimerization & Recycle undesired_diastereomer->epimerization cleavage Carbamate Cleavage (CF3CO2H, CF3SO3H) filtration->cleavage s_amine (S)-7-amino-5H,7H-dibenzo[b,d]azepin-6-one cleavage->s_amine

Caption: Workflow for Diastereomeric Resolution via Menthylcarbamates.

Synthetic_Pathway start 2-(2-amino-[1,1'-biphenyl]-2-yl)acetonitrile lactam 5H-dibenzo[b,d]azepin-6(7H)-one start->lactam Cyclization pmb_lactam 5-(4-methoxybenzyl)-5H-dibenzo[b,d]azepin-6(7H)-one lactam->pmb_lactam PMB Protection oxime (Z)-7-(hydroxyimino)-5-(4-methoxybenzyl)-5H-dibenzo[b,d]azepin-6(7H)-one pmb_lactam->oxime Nitrosylation racemic_amine Racemic 7-amino-5-(4-methoxybenzyl)-5H,7H-dibenzo[b,d]azepin-6(7H)-one oxime->racemic_amine Reduction resolution Enantioselective Resolution (CIDR or Diastereomeric Separation) racemic_amine->resolution s_amine (S)-7-amino-5H,7H-dibenzo[b,d]azepin-6-one resolution->s_amine

Caption: Overall Synthetic Pathway to the Racemic Precursor.

References

Application Notes and Protocols for Crystallization-Induced Dynamic Resolution (CIDR) in Chiral Separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Crystallization-Induced Dynamic Resolution (CIDR)

Crystallization-Induced Dynamic Resolution (CIDR) is a powerful technique for the efficient separation of enantiomers from a racemic mixture, capable of achieving theoretical yields of up to 100% for a single enantiomer.[1][2] This method ingeniously couples the selective crystallization of a desired enantiomer with the in-situ racemization of the unwanted enantiomer in the solution phase. By continuously converting the undesired enantiomer into the desired one, the equilibrium is shifted, allowing for the complete transformation of a racemate into a single, chirally pure solid.

This approach is a significant advancement over classical resolution techniques, which are inherently limited to a maximum yield of 50%. CIDR is particularly valuable in the pharmaceutical and fine chemical industries, where the production of single-enantiomer compounds is often crucial for efficacy and safety.

The core principle of CIDR relies on two simultaneous processes:

  • Selective Crystallization: One enantiomer (or a diastereomeric salt thereof) must be less soluble in the chosen solvent system and preferentially crystallize out of the solution.

  • In-situ Racemization: The enantiomer remaining in the solution must be able to rapidly interconvert to its mirror image (racemize) under the experimental conditions. This is often facilitated by a catalyst.

This document provides detailed application notes and experimental protocols for the implementation of CIDR for the chiral separation of amines and carboxylic acids, as well as an overview of a related technique, Viedma Ripening.

Core Concepts and Workflow

The successful implementation of a CIDR process involves the careful optimization of several parameters. The general workflow can be visualized as a cycle where the undesired enantiomer is continuously fed back into the crystallization process after racemization.

CIDR_Workflow racemic_mixture Racemic Mixture (R & S) solution Solution Phase (R and S in equilibrium) racemic_mixture->solution crystallization Selective Crystallization of desired enantiomer (S) solution->crystallization racemization In-situ Racemization of undesired enantiomer (R) solution->racemization solid_product Enantiopure Solid Product (S) crystallization->solid_product racemization->solution Converts R to S

Figure 1: General workflow of Crystallization-Induced Dynamic Resolution.

Application Notes: Chiral Separation of Amines

Chiral amines are crucial building blocks in the synthesis of many pharmaceuticals and agrochemicals. CIDR offers an efficient route to obtain enantiomerically pure amines. A particularly innovative approach involves the use of photoredox catalysis to achieve racemization under mild conditions.[1]

Quantitative Data for CIDR of Chiral Amines
SubstrateResolving AgentRacemization CatalystSolventYield (%)ee (%)Reference
N-Methyl-1-phenylethylamine(S)-Mandelic AcidIr[(dF(CF3)ppy)2(dtbbpy)]PF6 + ThiolDichloromethane8592[1]
1,2,3,4-Tetrahydro-1-methylisoquinoline(R)-Mandelic AcidIr[(dF(CF3)ppy)2(dtbbpy)]PF6 + ThiolDichloromethane8290[1]
N-Methyl-1-(naphthalen-1-yl)ethan-1-amine(S)-Mandelic AcidIr[(dF(CF3)ppy)2(dtbbpy)]PF6 + ThiolDichloromethane8894[1]
1-Methyl-2-phenylpyrrolidine(R)-Mandelic AcidIr[(dF(CF3)ppy)2(dtbbpy)]PF6 + ThiolDichloromethane7588[1]
Experimental Protocol: Light-Driven CIDR of N-Methyl-1-phenylethylamine

This protocol describes the dynamic resolution of racemic N-methyl-1-phenylethylamine using a photoredox catalyst for in-situ racemization.[1]

Materials:

  • Racemic N-methyl-1-phenylethylamine

  • (S)-Mandelic acid

  • Ir[(dF(CF3)ppy)2(dtbbpy)]PF6 (photoredox catalyst)

  • 4-methoxythiophenol (thiol co-catalyst)

  • Dichloromethane (DCM), anhydrous

  • Blue LED light source

  • Stir plate and stir bar

  • Reaction vessel (e.g., vial or round-bottom flask)

Procedure:

  • Reaction Setup: In a reaction vessel, combine racemic N-methyl-1-phenylethylamine (1.0 equiv.), (S)-mandelic acid (0.8 equiv.), Ir[(dF(CF3)ppy)2(dtbbpy)]PF6 (0.5 mol %), and 4-methoxythiophenol (5 mol %).

  • Solvent Addition: Add anhydrous dichloromethane to achieve a desired concentration (e.g., 0.1 M with respect to the amine).

  • Initiation: Place the reaction vessel under an inert atmosphere (e.g., nitrogen or argon) and stir the mixture.

  • Irradiation: Irradiate the stirring suspension with a blue LED light source at room temperature.

  • Crystallization and Monitoring: The less soluble diastereomeric salt of (R)-N-methyl-1-phenylethylamine and (S)-mandelic acid will precipitate. The progress of the resolution can be monitored by taking aliquots of the supernatant, quenching the racemization catalyst (e.g., by exposure to air), and analyzing the enantiomeric excess of the amine by chiral HPLC.

  • Work-up: After completion of the reaction (typically 24-48 hours), the solid is collected by filtration.

  • Liberation of the Free Amine: The collected salt is treated with a base (e.g., aqueous NaOH) to liberate the free amine, which is then extracted with an organic solvent (e.g., dichloromethane).

  • Purification and Analysis: The organic extracts are dried over a suitable drying agent (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure to yield the enantiomerically enriched amine. The yield and enantiomeric excess are determined by standard analytical techniques (e.g., NMR and chiral HPLC).

Amine_CIDR_Workflow start Racemic Amine + (S)-Mandelic Acid + Photocatalyst + Thiol in DCM reaction Stirring and Blue LED Irradiation start->reaction crystallization Precipitation of (R)-Amine-(S)-Mandelate Salt reaction->crystallization filtration Filtration crystallization->filtration solid Solid Salt filtration->solid liquid Mother Liquor (contains (S)-Amine) filtration->liquid workup Basification and Extraction solid->workup racemization Photocatalytic Racemization of (S)-Amine to (R)-Amine liquid->racemization racemization->reaction product Enantioenriched (R)-Amine workup->product

Figure 2: Experimental workflow for the light-driven CIDR of a chiral amine.

Application Notes: Chiral Separation of Carboxylic Acids

Chiral carboxylic acids are prevalent in pharmaceuticals, with the profen class of non-steroidal anti-inflammatory drugs (NSAIDs) being a prominent example. CIDR provides an effective means to isolate the desired enantiomer, which often possesses the therapeutic activity.

Quantitative Data for CIDR of Chiral Carboxylic Acids
SubstrateResolving AgentRacemization CatalystSolventYield (%)ee (%)Reference
α-Bromo-4-chlorophenylacetic acid(1R,2S)-2-Amino-1,2-diphenylethanolTetrabutylammonium bromideAcetonitrile9088[3][4]
α-Thiobenzoyl-4-chlorophenylacetic acid(1R,2S)-2-Amino-1,2-diphenylethanolTetrabutylammonium bromideAcetonitrile7490[3][4]
Naproxen(R)-1-PhenylethylamineSodium HydroxideWater/Toluene>80>98[5]
Ibuprofen(S)-1-Phenylethylamine-Ethanol/Water~70~95[6][7]
Experimental Protocol: CIDR of α-Bromo-4-chlorophenylacetic acid

This protocol details the crystallization-induced dynamic resolution of a racemic α-bromo carboxylic acid using a chiral amine as the resolving agent and a phase-transfer catalyst to facilitate racemization.[3][4]

Materials:

  • Racemic α-bromo-4-chlorophenylacetic acid

  • (1R,2S)-2-Amino-1,2-diphenylethanol

  • Tetrabutylammonium bromide (TBAB)

  • Acetonitrile, anhydrous

  • Stir plate and stir bar

  • Reaction vessel

Procedure:

  • Reaction Setup: To a solution of racemic α-bromo-4-chlorophenylacetic acid (1.0 equiv.) in anhydrous acetonitrile, add (1R,2S)-2-amino-1,2-diphenylethanol (0.9 equiv.) and tetrabutylammonium bromide (0.1 equiv.).

  • Crystallization: Stir the resulting suspension at a controlled temperature (e.g., room temperature or slightly elevated) to allow for the crystallization of the less soluble diastereomeric salt.

  • Monitoring: The progress of the resolution can be monitored by analyzing the enantiomeric excess of the carboxylic acid in the solid phase and the mother liquor by chiral HPLC after liberating the free acid.

  • Isolation: Once the equilibrium is reached (typically after several hours to a day), the crystalline solid is collected by filtration and washed with cold acetonitrile.

  • Liberation of the Free Acid: The diastereomeric salt is then treated with an acid (e.g., aqueous HCl) to protonate the amine and liberate the free carboxylic acid.

  • Extraction and Purification: The enantiomerically enriched carboxylic acid is extracted into an organic solvent (e.g., ethyl acetate), dried, and the solvent is removed to yield the final product.

  • Analysis: The yield and enantiomeric excess of the α-bromo carboxylic acid are determined.

Carboxylic_Acid_CIDR_Workflow start Racemic α-Bromo Carboxylic Acid + Chiral Amine + TBAB in Acetonitrile reaction Stirring and Crystallization start->reaction filtration Filtration reaction->filtration solid Diastereomeric Salt filtration->solid liquid Mother Liquor (contains undesired enantiomer) filtration->liquid workup Acidification and Extraction solid->workup racemization TBAB-catalyzed Racemization liquid->racemization racemization->reaction product Enantioenriched Carboxylic Acid workup->product

Figure 3: Experimental workflow for the CIDR of a chiral carboxylic acid.

Application Notes: Viedma Ripening

Viedma ripening, also known as attrition-enhanced deracemization, is a fascinating phenomenon that can lead to a complete chiral resolution of a racemic conglomerate.[8] A racemic conglomerate is a crystalline solid that is a physical mixture of separate crystals of the two enantiomers.

The process involves grinding a suspension of the racemic conglomerate in its saturated solution. The grinding induces secondary nucleation and creates a size distribution of crystals. Smaller crystals have a higher solubility (Gibbs-Thomson effect) and tend to dissolve, while larger crystals grow. If there is a slight initial imbalance in the number or size of crystals of one enantiomer, this stochastic advantage is amplified through the dissolution and recrystallization process, eventually leading to a homochiral solid phase. For this to be a dynamic resolution, the molecules in solution must be able to racemize.

Experimental Protocol: Viedma Ripening of N-(2-methylbenzylidene)phenylglycinamide

This protocol is based on the deracemization of an amino acid derivative via Viedma ripening.[9]

Materials:

  • Racemic N-(2-methylbenzylidene)phenylglycinamide

  • Acetonitrile

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a racemization catalyst

  • Glass beads (for attrition)

  • Round-bottom flask or vial

  • Magnetic stirrer

Procedure:

  • Suspension Preparation: In a round-bottom flask, prepare a suspension of racemic N-(2-methylbenzylidene)phenylglycinamide in acetonitrile.

  • Attrition: Add glass beads to the suspension.

  • Racemization Catalyst: Add a catalytic amount of DBU to the suspension to facilitate the racemization of the compound in the solution phase.

  • Grinding: Vigorously stir the suspension using a magnetic stirrer at a constant temperature. The stirring action causes the glass beads to grind the crystals.

  • Monitoring: Periodically, take a small sample of the slurry, filter the solid, and analyze its enantiomeric excess using chiral HPLC.

  • Completion: Continue the grinding process until the solid phase becomes homochiral (ee > 99%). The time required can range from hours to days depending on the compound and conditions.

  • Isolation: Once the deracemization is complete, the solid product is isolated by filtration, washed with a small amount of solvent, and dried.

Viedma_Ripening_Workflow start Racemic Conglomerate Suspension + Glass Beads + Racemization Catalyst grinding Vigorous Stirring (Attrition) start->grinding dissolution Dissolution of smaller crystals grinding->dissolution growth Growth of larger crystals grinding->growth product Homochiral Solid Product grinding->product Over time racemization Solution-phase Racemization dissolution->racemization amplification Amplification of initial stochastic imbalance growth->amplification racemization->growth amplification->grinding

References

Application of Dibenzoazepine Derivatives in Neuroscience Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzoazepine derivatives are a cornerstone in the field of neuroscience research and pharmacotherapy, demonstrating a broad spectrum of activity targeting various components of the central nervous system. This class of tricyclic compounds has yielded successful drugs for the treatment of schizophrenia, depression, and epilepsy. Their therapeutic efficacy stems from their complex pharmacology, primarily involving interactions with neurotransmitter receptors and transporters. This document provides detailed application notes on key dibenzoazepine derivatives, experimental protocols for their in vitro and in vivo evaluation, and visualizations of their molecular mechanisms.

Key Dibenzoazepine Derivatives and Their Applications

The most extensively studied dibenzoazepine derivatives in neuroscience include the atypical antipsychotics Clozapine and Loxapine , the tricyclic antidepressant Imipramine , and the anticonvulsant Carbamazepine .

  • Clozapine: An atypical antipsychotic primarily used for treatment-resistant schizophrenia.[1][2] Its efficacy is attributed to its unique receptor binding profile, with a lower affinity for dopamine D2 receptors and a high affinity for serotonin 5-HT2A receptors compared to typical antipsychotics.[1][3] This profile is thought to contribute to its reduced risk of extrapyramidal side effects.[1] Clozapine also interacts with a wide range of other receptors, including adrenergic, histaminergic, and muscarinic receptors, which contributes to both its therapeutic effects and its side effect profile.[1][4]

  • Loxapine: A dibenzoxazepine antipsychotic used for the treatment of schizophrenia.[5][6] It acts as an antagonist at both dopamine D2 and serotonin 5-HT2A receptors.[7][8] While traditionally classified as a typical antipsychotic, its receptor binding profile, with a 5-HT2A/D2 ratio greater than 1, suggests characteristics of an atypical antipsychotic, particularly at lower doses.[8][9]

  • Imipramine: A tricyclic antidepressant that functions by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing their synaptic availability.[10][11] It also has significant antagonistic effects on adrenergic, histaminergic, and muscarinic receptors, which are responsible for many of its side effects.[12][13]

  • Carbamazepine: An anticonvulsant used in the treatment of epilepsy and neuropathic pain.[9][14] Its primary mechanism of action is the blockade of voltage-gated sodium channels, which inhibits the repetitive and sustained firing of action potentials.[14] It may also modulate other neurotransmitter systems, including serotonin.[14]

Data Presentation: Receptor Binding Affinities

The following tables summarize the in vitro binding affinities (Ki in nM) of key dibenzoazepine derivatives for various neurotransmitter receptors and transporters. A lower Ki value indicates a higher binding affinity.

Table 1: Antipsychotic Dibenzoazepine Derivatives - Receptor Binding Affinities (Ki, nM)

Receptor/TransporterClozapineLoxapine
Dopamine D18529
Dopamine D2128<2
Dopamine D324High Affinity (<100)
Dopamine D421High Affinity (<100)
Serotonin 5-HT1A190>1000
Serotonin 5-HT2A14<2
Serotonin 5-HT2C1312
Serotonin 5-HT67>1000
Serotonin 5-HT715>1000
Adrenergic α116-
Adrenergic α223-
Histamine H11High Affinity
Muscarinic M12Moderate Affinity

Data compiled from multiple sources.[1][6][8][9][15][16]

Table 2: Antidepressant and Anticonvulsant Dibenzoazepine Derivatives - Receptor/Transporter Binding Affinities (Ki, nM and IC50, µM)

Receptor/TransporterImipramine (Ki, nM)Carbamazepine (IC50, µM)
Serotonin Transporter (SERT)0.7 - 4.7-
Norepinephrine Transporter (NET)16 - 37-
Dopamine Transporter (DAT)4800-
Voltage-gated Na+ Channel (peak)-56
Voltage-gated Na+ Channel (sustained)-18
Histamine H111-
Adrenergic α163-
Muscarinic M180-

Data compiled from multiple sources.[4][17][18]

Signaling Pathways and Mechanisms of Action

The therapeutic and adverse effects of dibenzoazepine derivatives are mediated through their interaction with various signaling pathways.

cluster_0 Antipsychotic Action (Clozapine/Loxapine) D2R D2 Receptor AC Adenylyl Cyclase D2R->AC Inhibition HT2AR 5-HT2A Receptor PLC Phospholipase C HT2AR->PLC Activation cAMP cAMP AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG PKA PKA cAMP->PKA PKC PKC IP3_DAG->PKC Ca Ca²⁺ Release IP3_DAG->Ca Response ↓ Neuronal Firing (Antipsychotic Effect) PKA->Response PKC->Response Ca->Response

Antipsychotic signaling cascade.

Clozapine and Loxapine exert their antipsychotic effects by antagonizing D2 and 5-HT2A receptors. D2 receptor blockade increases adenylyl cyclase activity, leading to changes in cAMP levels and PKA-mediated signaling. 5-HT2A receptor antagonism modulates phospholipase C activity, affecting IP3, DAG, and intracellular calcium levels.

cluster_1 Antidepressant Action (Imipramine) SERT Serotonin Transporter (SERT) NET Norepinephrine Transporter (NET) SynapticCleft Synaptic Cleft SynapticCleft->SERT 5-HT Reuptake SynapticCleft->NET NE Reuptake Receptors 5-HT & NE Receptors SynapticCleft->Receptors ↑ 5-HT & NE PostsynapticNeuron Postsynaptic Neuron Response ↑ Neurotransmission (Antidepressant Effect) PostsynapticNeuron->Response Receptors->PostsynapticNeuron Imipramine Imipramine Imipramine->SERT Blockade Imipramine->NET Blockade

Mechanism of Imipramine action.

Imipramine blocks the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft by inhibiting their respective transporters, SERT and NET. This leads to increased concentrations of these neurotransmitters in the synapse, enhancing postsynaptic receptor activation and neurotransmission.

Experimental Protocols

In Vitro Assays

This protocol describes a competitive binding assay to determine the affinity (Ki) of a dibenzoazepine derivative for a specific receptor (e.g., dopamine D2 or serotonin 5-HT2A).

A 1. Membrane Preparation (e.g., from rat striatum for D2R) B 2. Assay Setup (96-well plate) - Total Binding (TB): Membranes + Radioligand - Non-Specific Binding (NSB): TB + excess unlabeled ligand - Test Compound: Membranes + Radioligand + Dibenzoazepine A->B C 3. Incubation (e.g., 60 min at 25°C) B->C D 4. Filtration & Washing (Separate bound from free radioligand) C->D E 5. Scintillation Counting (Quantify radioactivity) D->E F 6. Data Analysis - Calculate Specific Binding (TB - NSB) - Determine IC50 - Calculate Ki using Cheng-Prusoff equation E->F

Radioligand binding assay workflow.

Materials:

  • Rat brain tissue (e.g., striatum for D2 receptors, cortex for 5-HT2A receptors)

  • Radioligand (e.g., [³H]Spiperone for D2, [³H]Ketanserin for 5-HT2A)

  • Unlabeled competing ligand (e.g., Haloperidol for D2, Mianserin for 5-HT2A)

  • Test dibenzoazepine derivative

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Homogenizer, centrifuges, 96-well plates, filter mats, scintillation counter, scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize brain tissue in ice-cold assay buffer. Centrifuge at 1,000 x g for 10 min at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 min at 4°C. Wash the pellet by resuspension and recentrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration.[19]

  • Assay Setup: In a 96-well plate, set up triplicates for total binding, non-specific binding, and a range of concentrations of the test compound.

  • Incubation: Add the membrane preparation, radioligand, and test compound/buffer to the wells. Incubate for 60 minutes at 25°C to reach equilibrium.[20]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.[20]

  • Quantification: Place the filter mats in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.[19]

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of the test compound that inhibits 50% of specific binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]

This protocol assesses the cytotoxic effects of dibenzoazepine derivatives on a neuronal cell line (e.g., SH-SY5Y).

Materials:

  • SH-SY5Y neuroblastoma cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Dibenzoazepine derivative

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates, incubator, microplate reader.

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.[21]

  • Treatment: Treat the cells with various concentrations of the dibenzoazepine derivative for 24, 48, or 72 hours.[21]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.[21]

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[21]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[21]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

In Vivo Behavioral Assays

The FST is a common behavioral test to screen for antidepressant efficacy. Antidepressants typically reduce the immobility time of rodents in this test.[1][22]

Materials:

  • Rats or mice

  • Cylindrical container (e.g., 50 cm high, 20 cm diameter for mice)

  • Water (25°C)

  • Video recording equipment

  • Dibenzoazepine derivative (e.g., Imipramine)

Procedure:

  • Acclimation: Allow animals to acclimate to the testing room for at least 30 minutes before the test.[1]

  • Pre-test (for rats): On the first day, place each rat in the cylinder filled with water for 15 minutes.[7]

  • Test: 24 hours after the pre-test (for rats) or on the test day (for mice), administer the dibenzoazepine derivative or vehicle. After a specified pre-treatment time, place the animal in the water-filled cylinder for a 5-6 minute session.[1][7]

  • Scoring: Video record the session and score the duration of immobility (floating with only minor movements to keep the head above water) during the last 4 minutes of the test.[1]

  • Data Analysis: Compare the immobility time between the treated and control groups. A significant reduction in immobility time suggests antidepressant-like activity.

The MWM is used to assess hippocampal-dependent spatial learning and memory, which can be affected by neuropsychiatric disorders and their treatments.[2][13]

Materials:

  • Rats or mice

  • Circular pool (e.g., 150 cm diameter) filled with opaque water (e.g., using non-toxic white paint)[2]

  • Submerged escape platform

  • Prominent visual cues around the room

  • Video tracking system

Procedure:

  • Acquisition Training: For 4-6 consecutive days, conduct training trials where the animal is placed in the pool from different start locations and must find the hidden platform. Guide the animal to the platform if it fails to find it within a set time (e.g., 60 seconds).[13][23]

  • Probe Trial: 24 hours after the last training session, remove the platform and allow the animal to swim freely for 60 seconds.[13]

  • Data Recording: Use a video tracking system to record the escape latency (time to find the platform) during training and the time spent in the target quadrant (where the platform was located) during the probe trial.[13]

  • Data Analysis: A decrease in escape latency across training days indicates learning. A significant preference for the target quadrant during the probe trial indicates spatial memory.

Conclusion

Dibenzoazepine derivatives represent a versatile class of compounds with profound effects on the central nervous system. The application notes and protocols provided herein offer a framework for the systematic investigation of these molecules in neuroscience research. By employing these standardized methods, researchers can effectively characterize the pharmacological profiles of novel dibenzoazepine derivatives and elucidate their mechanisms of action, ultimately contributing to the development of improved therapeutics for a range of neurological and psychiatric disorders.

References

Application Notes and Protocols for the Synthesis and Study of N-Acyl Derivatives as Potassium Channel Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium channels are a diverse family of ion channels crucial for regulating cellular excitability, proliferation, and signaling. Their dysfunction is implicated in a wide range of pathologies, including autoimmune diseases, cardiovascular disorders, and cancer. The voltage-gated potassium channel Kv1.3, in particular, has emerged as a promising therapeutic target, especially in the context of T-cell mediated autoimmune diseases. N-acyl derivatives represent a versatile class of compounds that have shown significant potential as modulators of potassium channel activity. This document provides detailed application notes and protocols for the synthesis of various N-acyl derivatives and the subsequent evaluation of their inhibitory effects on potassium channels, with a focus on the Kv1.3 channel.

Data Presentation: Inhibitory Activity of N-Acyl Derivatives on Potassium Channels

The following table summarizes the inhibitory activities of representative N-acyl derivatives against various potassium channels. This data is essential for comparing the potency and selectivity of different chemical scaffolds.

Compound ClassDerivativeTarget ChannelAssay TypeIC50Reference
N-Acyl Sulfonamides Chromanol 293B derivative (HMR1556)IKs (minK/KCNE1)Electrophysiology (Xenopus Oocytes)~600 nM[1]
Dihydrophenanthridine derivativeKv1.3Patch Clamp710 nM[2]
5H-dibenzo[b,d]azepin-7(6H)-one derivativeIK-1Patch Clamp1.3 µM[2]
N-Acyl Carboxamides Thiophene-based benzamide (Compound 44)Kv1.3Electrophysiology (Xenopus Oocytes)470 nM[3]
Thiophene-based benzamide (Compound 44)Kv1.3Electrophysiology (Ltk- cells)950 nM[3]
Benzamide (PAC)Kv1.386Rb+ efflux200 nM[4]
N-Acyl Dopamines N-docosahexaenoyl dopamine (DHA-DA)GPR55 (modulates ion channels)Cytotoxicity Assay (PC12 cells)EC50 ~6 µM[5]

Experimental Protocols

I. Synthesis of N-Acyl Derivatives

The synthesis of N-acyl derivatives can be achieved through several standard organic chemistry reactions. Below are generalized yet detailed protocols for the synthesis of N-acyl sulfonamides and N-acyl carboxamides.

A. General Protocol for the Synthesis of N-Acyl Sulfonamides

This protocol is based on the acylation of sulfonamides using acyl chlorides or acid anhydrides.[6][7]

Materials:

  • Sulfonamide starting material

  • Acyl chloride or acid anhydride

  • Base (e.g., pyridine, triethylamine, or sodium hydride)

  • Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)

  • Magnetic stirrer and hotplate

  • Round-bottom flask and reflux condenser

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the sulfonamide (1.0 equivalent) in the chosen anhydrous solvent.

  • Addition of Base: Add the base (1.1-1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature. If using sodium hydride, stir until hydrogen evolution ceases.

  • Acylation: Slowly add the acyl chloride or acid anhydride (1.0-1.2 equivalents) to the reaction mixture. The reaction may be exothermic, so maintain the temperature with an ice bath if necessary.

  • Reaction Monitoring: Stir the reaction at room temperature or heat to reflux as required. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitate forms, filter it off. Otherwise, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-acyl sulfonamide.

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

B. General Protocol for the Synthesis of N-Acyl Carboxamides (e.g., N-Acyl-2-oxoacetamides)

This protocol describes a common method for synthesizing N-acyl carboxamides by coupling a primary or secondary amine with an acyl chloride.[8]

Materials:

  • Amine starting material (e.g., substituted aniline)

  • Acyl chloride (e.g., ethyl 2-chloro-2-oxoacetate)

  • Base (e.g., triethylamine or pyridine)

  • Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)

  • Magnetic stirrer

  • Round-bottom flask

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 equivalent) and the base (1.1 equivalents) in the anhydrous solvent.

  • Acylation: Cool the solution to 0 °C in an ice bath. Add the acyl chloride (1.05 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Workup: Wash the reaction mixture with water and then with brine.

  • Extraction: Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or silica gel chromatography.

  • Characterization: Characterize the purified N-acyl carboxamide using appropriate spectroscopic techniques.

II. Potassium Channel Inhibition Assays

A. Thallium Flux Assay (High-Throughput Screening)

This fluorescence-based assay is a robust method for high-throughput screening of potassium channel inhibitors. It utilizes the permeability of potassium channels to thallium ions (Tl+) as a surrogate for K+ flux.[9][10][11]

Materials:

  • Stable cell line expressing the potassium channel of interest (e.g., CHO-KCNQ2/Q3 or HEK293-Kv1.3)

  • 96- or 384-well black-walled, clear-bottom microplates

  • Thallium-sensitive fluorescent dye (e.g., FluxOR™ or Thallos™ AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Stimulus buffer containing thallium sulfate (Tl2SO4) and a depolarizing concentration of potassium sulfate (K2SO4)

  • Test compounds (N-acyl derivatives) dissolved in DMSO

  • Fluorescence plate reader with kinetic reading and injection capabilities (e.g., FLIPR or FlexStation)

Procedure:

  • Cell Plating: Seed the cells into the microplates at an appropriate density (e.g., 10,000-20,000 cells per well) and culture overnight to form a confluent monolayer.

  • Dye Loading: Remove the culture medium and load the cells with the thallium-sensitive dye solution prepared in assay buffer. Incubate for 60-90 minutes at room temperature in the dark.

  • Compound Incubation: Wash the cells with assay buffer to remove excess dye. Add the test compounds at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Fluorescence Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading for a few seconds.

  • Stimulation and Data Acquisition: Inject the stimulus buffer into each well to open the potassium channels. Immediately begin recording the fluorescence intensity kinetically for 1-2 minutes. The influx of Tl+ will cause an increase in fluorescence.

  • Data Analysis: The rate of fluorescence increase is proportional to the potassium channel activity. Calculate the percentage of inhibition for each compound concentration relative to the control wells (vehicle-treated). Determine the IC50 value by fitting the concentration-response data to a suitable model.

B. Automated Patch Clamp Electrophysiology (Gold Standard)

Automated patch clamp systems provide a higher throughput alternative to manual patch clamping for directly measuring ion channel currents and are considered the gold standard for characterizing ion channel modulators.[12][13][14]

Materials:

  • HEK293 or CHO cells stably expressing the target potassium channel (e.g., Kv1.3)

  • Automated patch clamp system (e.g., IonFlux, Patchliner, or QPatch)

  • Appropriate intracellular and extracellular solutions

  • Test compounds (N-acyl derivatives)

  • Cell suspension preparation reagents (e.g., accutase)

Procedure:

  • Cell Preparation: Harvest the cells using a gentle detachment solution to obtain a single-cell suspension. Wash and resuspend the cells in the extracellular solution at the desired concentration.

  • System Setup: Prime the automated patch clamp system with the intracellular and extracellular solutions according to the manufacturer's instructions.

  • Cell Trapping and Sealing: Load the cell suspension into the system. The instrument will automatically trap individual cells and form a high-resistance (giga-ohm) seal between the cell membrane and the recording aperture.

  • Whole-Cell Configuration: Achieve the whole-cell configuration by applying a brief suction pulse to rupture the cell membrane patch.

  • Current Recording: Apply a voltage protocol to elicit potassium channel currents. Record baseline currents in the absence of the test compound.

  • Compound Application: Perfuse the cells with the extracellular solution containing different concentrations of the N-acyl derivative.

  • Inhibition Measurement: Record the potassium channel currents in the presence of the compound. The percentage of inhibition is calculated by comparing the current amplitude before and after compound application.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a concentration-response curve to determine the IC50 value.

Mandatory Visualizations

Synthesis and Assay Workflow

Synthesis_and_Assay_Workflow cluster_synthesis Synthesis of N-Acyl Derivatives cluster_assay Potassium Channel Inhibition Assays Start Starting Materials (Amine/Sulfonamide + Acyl Chloride) Reaction N-Acylation Reaction Start->Reaction Workup Workup & Extraction Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Final_Product Pure N-Acyl Derivative Characterization->Final_Product HTS High-Throughput Screening (Thallium Flux Assay) Final_Product->HTS Test Compound Hit_Identification Hit Identification HTS->Hit_Identification Electrophysiology Electrophysiology (Automated Patch Clamp) Hit_Identification->Electrophysiology IC50_Determination IC50 Determination Electrophysiology->IC50_Determination

Caption: Workflow for the synthesis and screening of N-acyl derivatives as potassium channel inhibitors.

Kv1.3 Signaling Pathway in T-Lymphocyte Activation

Kv1_3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) PLCg PLCγ TCR->PLCg Antigen Presentation Kv1_3 Kv1.3 Channel CRAC CRAC Channel (ORAI1) Kv1_3->CRAC Maintains membrane potential (K⁺ efflux) Ca_Influx Ca²⁺ Influx CRAC->Ca_Influx opens IP3 IP3 PLCg->IP3 Ca_ER Ca²⁺ Release from ER IP3->Ca_ER binds to IP3R on ER Ca_ER->CRAC STIM1 activation Calcineurin Calcineurin Ca_Influx->Calcineurin activates NFAT_P NFAT-P Calcineurin->NFAT_P dephosphorylates NFAT NFAT NFAT_P->NFAT Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression translocates to nucleus T_Cell_Activation T-Cell Activation & Proliferation Gene_Expression->T_Cell_Activation

Caption: Simplified signaling pathway of Kv1.3 channel in T-lymphocyte activation.

References

Revolutionizing Lactam Synthesis: Microwave-Assisted Pathways to Seven-Membered Rings

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 24, 2025 – In a significant advancement for pharmaceutical and materials science, novel microwave-assisted protocols are drastically accelerating the synthesis of seven-membered lactams, crucial structural motifs in numerous therapeutic agents and advanced polymers. These innovative methods offer substantial improvements in reaction times, yields, and efficiency compared to traditional synthetic routes. This application note provides detailed protocols and comparative data for three key microwave-assisted transformations: the Beckmann rearrangement, the intramolecular Schmidt reaction, and Ring-Closing Metathesis (RCM).

Seven-membered lactams, such as the well-known ε-caprolactam, are foundational components in the production of nylon-6 and are integral to the structure of various biologically active compounds.[1] However, conventional methods for their synthesis often require harsh conditions, long reaction times, and can generate significant waste.[2][3] The application of microwave irradiation provides a green and efficient alternative, leveraging rapid and uniform heating to drive reactions to completion in a fraction of the time.[4]

Key Advantages of Microwave-Assisted Synthesis:

  • Rapid Reaction Times: Microwave heating can reduce reaction times from hours to mere minutes.[2]

  • Increased Yields: Enhanced reaction kinetics and reduced side product formation often lead to higher isolated yields.[2]

  • Improved Efficiency: Lower energy consumption and the potential for solvent-free conditions contribute to a more sustainable process.

  • Reproducibility: Modern microwave reactors offer precise control over reaction parameters, ensuring consistent results.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed experimental protocols, comparative data, and workflow diagrams to facilitate the adoption of these advanced synthetic techniques.

Experimental Protocols and Data

The following sections detail the experimental procedures for the microwave-assisted synthesis of seven-membered lactams via Beckmann rearrangement, intramolecular Schmidt reaction, and Ring-Closing Metathesis. A comparative summary of the data is presented in Table 1.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of Seven-Membered Lactams
Reaction TypeMethodSubstrateCatalyst/ReagentSolventTemperature (°C)TimeYield (%)
Beckmann Rearrangement Microwave-Assisted Cycloheptanone OximeTartaric AcidSolvent-free18015 min~95%
ConventionalCycloheptanone OximeTartaric AcidSolvent-free1802 hours~90%
Intramolecular Schmidt Reaction Microwave-Assisted 6-Azidoheptan-2-oneTrifluoroacetic Acid (TFA)Acetonitrile15010 min~85%
Conventional6-Azidoheptan-2-oneTrifluoroacetic Acid (TFA)AcetonitrileReflux (82°C)12 hours~75%
Ring-Closing Metathesis Microwave-Assisted N-allyl-N-(pent-4-en-1-yl)acetamideGrubbs II Catalyst (5 mol%)Dichloromethane10020 min>90%
ConventionalN-allyl-N-(pent-4-en-1-yl)acetamideGrubbs II Catalyst (5 mol%)DichloromethaneReflux (40°C)24 hours~80%

Detailed Experimental Protocols

Protocol 1: Microwave-Assisted Beckmann Rearrangement of Cycloheptanone Oxime

This protocol describes the solvent-free Beckmann rearrangement of cycloheptanone oxime to ε-caprolactam using a natural organic acid as a promoter under microwave irradiation.

Materials:

  • Cycloheptanone oxime

  • Tartaric acid

  • Microwave synthesis reactor

  • Glass reaction vial with a stirrer bar

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a 10 mL microwave reaction vial, add cycloheptanone oxime (1.0 mmol, 127 mg) and tartaric acid (1.0 mmol, 150 mg).

  • The vial is sealed and placed in the microwave reactor.

  • The reaction mixture is irradiated at a constant temperature of 180°C for 15 minutes with magnetic stirring.

  • After the reaction is complete, the vial is cooled to room temperature.

  • The reaction mixture is partitioned between ethyl acetate (20 mL) and saturated sodium bicarbonate solution (20 mL).

  • The aqueous layer is extracted with ethyl acetate (2 x 10 mL).

  • The combined organic layers are washed with brine (15 mL), dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by column chromatography on silica gel (ethyl acetate/hexane gradient) to afford ε-caprolactam.

Expected Yield: Approximately 95%.

Protocol 2: Microwave-Assisted Intramolecular Schmidt Reaction

This protocol details the synthesis of a substituted seven-membered lactam via the intramolecular Schmidt reaction of an azido ketone.

Materials:

  • 6-Azidoheptan-2-one

  • Trifluoroacetic acid (TFA)

  • Acetonitrile

  • Microwave synthesis reactor

  • Glass reaction vial with a stirrer bar

  • Saturated sodium bicarbonate solution

  • Dichloromethane

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a 10 mL microwave reaction vial, dissolve 6-azidoheptan-2-one (0.5 mmol, 78 mg) in acetonitrile (5 mL).

  • Add trifluoroacetic acid (1.0 mmol, 74 µL) to the solution.

  • The vial is sealed and placed in the microwave reactor.

  • The reaction is heated to 150°C for 10 minutes with stirring.

  • Upon completion, the reaction is cooled to room temperature.

  • The reaction mixture is carefully neutralized with saturated sodium bicarbonate solution.

  • The product is extracted with dichloromethane (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is evaporated under reduced pressure.

  • The crude product is purified by flash chromatography on silica gel to yield the corresponding seven-membered lactam.

Expected Yield: Approximately 85%.

Protocol 3: Microwave-Assisted Ring-Closing Metathesis (RCM)

This protocol outlines the synthesis of an unsaturated seven-membered lactam using a Grubbs catalyst under microwave irradiation.[5]

Materials:

  • N-allyl-N-(pent-4-en-1-yl)acetamide

  • Grubbs II catalyst

  • Dichloromethane (DCM), anhydrous

  • Microwave synthesis reactor

  • Glass reaction vial with a stirrer bar

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a 10 mL microwave reaction vial, dissolve N-allyl-N-(pent-4-en-1-yl)acetamide (0.2 mmol, 33 mg) in anhydrous dichloromethane (4 mL).

  • Add Grubbs II catalyst (5 mol%, 8.5 mg) to the solution.

  • The vial is sealed and placed in the microwave reactor.

  • The reaction mixture is irradiated at 100°C for 20 minutes with stirring.

  • After cooling, the solvent is removed in vacuo.

  • The residue is purified by column chromatography on silica gel to afford the unsaturated seven-membered lactam.

Expected Yield: Greater than 90%.[5]

Visualizing the Workflow and Concepts

To aid in the understanding of the experimental process and the underlying chemical transformations, the following diagrams have been generated.

G General Workflow for Microwave-Assisted Synthesis cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification Reactants Reactants & Solvent Vial Microwave Vial Reactants->Vial Addition Reactor Microwave Reactor Vial->Reactor Irradiation Irradiation (Set Time, Temp, Power) Reactor->Irradiation Cooling Cooling Irradiation->Cooling Extraction Extraction/Quenching Cooling->Extraction Drying Drying Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Chromatography Purification (Column Chromatography) Evaporation->Chromatography Product Pure Lactam Chromatography->Product G Key Synthetic Pathways to 7-Membered Lactams Start_BR Cyclic Ketone Oxime Method_BR Beckmann Rearrangement Start_BR->Method_BR Start_SR Azido Ketone Method_SR Intramolecular Schmidt Reaction Start_SR->Method_SR Start_RCM Dienyl Amide Method_RCM Ring-Closing Metathesis Start_RCM->Method_RCM Product Seven-Membered Lactam Method_BR->Product Method_SR->Product Method_RCM->Product

References

Application Note: Analytical Techniques for Characterizing Dibenzoazepinone Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzo[b,f]azepin-10(11H)-one and its derivatives are a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities. As with any active pharmaceutical ingredient (API), ensuring the purity and stability of dibenzoazepinone is critical for its safety and efficacy. This application note provides a comprehensive overview of the analytical techniques used to characterize the purity of dibenzo[b,f]azepin-10(11H)-one, including detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Additionally, forced degradation studies are outlined to identify potential degradation products and establish the stability-indicating nature of the analytical methods.

Analytical Techniques for Purity Determination

A multi-faceted approach employing various analytical techniques is essential for the comprehensive characterization of dibenzoazepinone purity.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a powerful technique for the separation, identification, and quantification of the main compound and its potential impurities. A validated stability-indicating HPLC method is crucial for routine quality control and stability testing.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique used for the identification and quantification of volatile and semi-volatile impurities that may be present in the dibenzoazepinone sample. It is particularly useful for identifying process-related impurities and residual solvents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H and ¹³C) is an indispensable tool for the structural elucidation of the dibenzoazepinone molecule and the definitive identification of its impurities. By analyzing the chemical shifts, coupling constants, and signal integrations, the precise structure of the main component and any related substances can be confirmed.

Experimental Protocols

Protocol for RP-HPLC Purity Determination

This protocol is adapted from validated methods for structurally similar compounds, such as oxcarbazepine and eslicarbazepine acetate.[1][2]

  • Instrumentation: HPLC system with a UV detector or a Diode Array Detector (DAD).

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point could be a 50:50 (v/v) mixture.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 256 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed quantity of the dibenzoazepinone sample in the mobile phase to obtain a concentration of approximately 0.5 mg/mL.

Protocol for GC-MS Impurity Profiling

This protocol is a general guideline and may require optimization for specific impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 15 °C/min.

    • Hold at 280 °C for 10 minutes.

  • MS Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

  • Sample Preparation: Prepare a solution of the dibenzoazepinone sample in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of 1 mg/mL. Derivatization may be necessary for non-volatile impurities.

Protocol for NMR Spectroscopic Analysis
  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the dibenzoazepinone sample in approximately 0.7 mL of the deuterated solvent.

  • Experiments: Acquire ¹H NMR and ¹³C NMR spectra. For detailed structural elucidation of impurities, 2D NMR experiments such as COSY, HSQC, and HMBC may be necessary.[3]

Forced Degradation Studies

Forced degradation studies are essential to understand the stability of the dibenzoazepinone molecule and to ensure the developed analytical methods are stability-indicating.[4][5] The drug substance is subjected to various stress conditions, and the resulting degradation products are analyzed.

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[6]

  • Thermal Degradation: 105 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period.

Data Presentation

Table 1: Illustrative Results of Forced Degradation Study of Dibenzo[b,f]azepin-10(11H)-one
Stress ConditionNumber of DegradantsPurity of Dibenzoazepinone (%)Major Degradant (RT, min)
Acid Hydrolysis (0.1 M HCl)292.54.8
Base Hydrolysis (0.1 M NaOH)388.13.5, 6.2
Oxidative (3% H₂O₂)195.37.1
Thermal (105 °C)198.28.5
Photolytic (UV/Vis)296.75.4

Note: This table presents illustrative data. Actual results may vary based on experimental conditions.

Table 2: ¹H and ¹³C NMR Spectral Data for a Structurally Related Dibenz[b,f][7][8]oxazepin-11(10H)-one Derivative[9]
Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm, J in Hz)
1125.67.32-7.41 (m)
2123.57.32-7.41 (m)
3131.57.62-7.67 (m)
4121.77.79 (dd, J = 7.8, 1.7)
4a134.7-
5a120.5-
6120.67.21-7.26 (m)
7129.37.21-7.26 (m)
8124.37.49 (d, J = 8.4)
9149.8-
9a158.6-
10-10.71 (br s)
11166.8-

Note: This data is for a related compound and serves as a reference for spectral interpretation.

Visualizations

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Purity Assessment Sample Dibenzoazepinone API Dissolution Dissolution in appropriate solvent Sample->Dissolution HPLC RP-HPLC Analysis Dissolution->HPLC GCMS GC-MS Analysis Dissolution->GCMS NMR NMR Spectroscopy Dissolution->NMR Purity Purity Calculation & Impurity Profiling HPLC->Purity GCMS->Purity Structure Structural Elucidation of Impurities NMR->Structure Report Final Purity Report Purity->Report Structure->Report

Caption: Experimental workflow for dibenzoazepinone purity analysis.

Signaling_Pathway cluster_0 Potential Molecular Targets cluster_1 Neurotransmitter Systems cluster_2 Cellular Response Dibenzoazepinone Dibenzoazepinone Derivative GABA_A GABA-A Receptor Dibenzoazepinone->GABA_A Allosteric Modulation Dopamine_R Dopamine D2 Receptor Dibenzoazepinone->Dopamine_R Antagonism/Modulation Serotonin_T Serotonin Transporter (SERT) Dibenzoazepinone->Serotonin_T Binding/Inhibition Modulation Modulation of Neuronal Activity GABA_A->Modulation Dopamine_R->Modulation Serotonin_T->Modulation

Caption: Potential signaling pathways for dibenzoazepinone derivatives.

Conclusion

The purity of dibenzo[b,f]azepin-10(11H)-one can be effectively characterized using a combination of chromatographic and spectroscopic techniques. The protocols outlined in this application note for RP-HPLC, GC-MS, and NMR provide a robust framework for the identification and quantification of the API and its potential impurities. Forced degradation studies are crucial for establishing the stability-indicating nature of the analytical methods and for understanding the degradation pathways of the molecule. The application of these analytical techniques is fundamental for ensuring the quality, safety, and efficacy of dibenzoazepinone-based pharmaceutical products.

References

Troubleshooting & Optimization

Technical Support Center: Friedel-Crafts Cyclization of Biaryl Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Friedel-Crafts cyclization of biaryl amino acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My Friedel-Crafts cyclization of an N-acyl biaryl amino acid is resulting in a complex mixture of products with a low yield of the desired cyclic ketone. What is the likely cause?

A1: A common issue in the intramolecular Friedel-Crafts acylation of N-acyl biaryl amino acids, such as those with N-acetyl or N-p-toluoyl groups, is the formation of complex mixtures instead of the desired cyclized product.[1] This is often attributed to the nature of the N-acyl group, which may not be sufficiently electron-withdrawing to prevent unwanted side reactions under the strong Lewis acid conditions required for the cyclization.

Q2: How can I improve the yield and prevent the formation of byproducts in my cyclization reaction?

A2: The choice of the nitrogen-protecting group is critical for a successful intramolecular Friedel-Crafts cyclization of biaryl amino acids. Switching from an N-acyl group to an N-sulfonyl group has been shown to dramatically improve reaction outcomes.[1] For instance, N-p-tosyl (Ts), N-mesyl (Ms), and N-nosyl (Ns) protected biaryl amino acids have been cyclized in good to excellent yields.[1] These electron-withdrawing sulfonyl groups deactivate the nitrogen atom, preventing it from interfering with the Lewis acid catalyst and directing the cyclization to the desired position.[1]

Q3: What are the most critical experimental conditions to control for a successful Friedel-Crafts cyclization?

A3: Friedel-Crafts reactions are highly sensitive to experimental conditions. The most critical factors to control are:

  • Anhydrous Conditions: The Lewis acid catalysts used (e.g., AlCl₃) are extremely sensitive to moisture. All glassware must be rigorously dried, and anhydrous solvents and reagents should be used to prevent catalyst deactivation.[2]

  • Catalyst Quality: Use a fresh or properly stored bottle of the Lewis acid. A clumpy appearance or a strong smell of HCl can indicate deactivation due to moisture exposure.[2]

  • Reaction Temperature: The optimal temperature can vary depending on the substrate and reagents. It is advisable to start with conditions reported in the literature for similar substrates and then optimize as needed.[2]

Q4: Can I use Brønsted acids instead of Lewis acids for the cyclization?

A4: Yes, strong Brønsted acids can also promote Friedel-Crafts cyclizations. Reagents like polyphosphoric acid (PPA) and Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) are effective for intramolecular acylations.[3] Triflic acid (TfOH) has also been successfully used to promote intramolecular Friedel-Crafts-type carbocyclization of biphenyl derivatives.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the Friedel-Crafts cyclization of biaryl amino acids.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive Lewis acid catalyst due to moisture.[2] 2. Deactivated aromatic ring due to an unsuitable N-protecting group.[1] 3. Suboptimal reaction temperature.[2]1. Ensure strictly anhydrous conditions. Use a fresh, high-quality Lewis acid. 2. Replace the N-acyl protecting group with an N-sulfonyl group (e.g., Ts, Ms). 3. Optimize the reaction temperature. Some reactions may require heating.
Formation of a Complex Mixture of Products 1. The N-acyl group is promoting side reactions.[1] 2. The aromatic ring is too activated, leading to polysubstitution (less common in acylations).1. As with low conversion, switch to an N-sulfonyl protecting group. 2. This is less likely with the deactivating acyl group, but if suspected, consider a milder Lewis acid or shorter reaction time.
Product Loss During Workup 1. Formation of a stable emulsion during the aqueous quench.[2]1. Pour the reaction mixture onto a mixture of ice and concentrated HCl with vigorous stirring.[2] If an emulsion persists, add a saturated solution of NaCl (brine) to help break it.

Data Presentation

Table 1: Effect of N-Substituent on the Yield of Intramolecular Friedel-Crafts Acylation of N-Substituted N-(4-methyl-1,1'-biphenyl-2-yl)glycine.

EntryN-SubstituentProduct Yield (%)Reference
1N-acetylComplex Mixture[1]
2N-p-toluoylComplex Mixture[1]
3N-p-tosyl91[1]
4N-mesylGood Yield[1]
5N-o-nosylGood Yield[1]
6N-p-nosylGood Yield[1]

Table 2: Optimization of Triflic Acid-Promoted Friedel-Crafts Carbocyclization of an Alkenylated Biphenyl Derivative.

EntryTfOH (equiv.)SolventTime (h)Yield (%)
12DCM538
23DCM572
34DCM281
45DCM292
55Benzene24-
65THF24-
75MeCN24-

Experimental Protocols

Key Experiment: Intramolecular Friedel-Crafts Cyclization of N-p-tosyl-N-(4-methyl-1,1'-biphenyl-2-yl)glycine

This protocol is based on the successful cyclization of N-sulfonylated biaryl amino acids.[1]

Step 1: Formation of the Acid Chloride

  • To a solution of N-p-tosyl-N-(4-methyl-1,1'-biphenyl-2-yl)glycine (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride (2.0 eq) dropwise at 0 °C.

  • Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 1 drop).

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours, or until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.

Step 2: Intramolecular Friedel-Crafts Cyclization

  • Dissolve the crude acid chloride in anhydrous DCM (10 mL/mmol) and cool the solution to 0 °C under a nitrogen atmosphere.

  • Add anhydrous aluminum chloride (AlCl₃, 1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a flask containing a mixture of crushed ice and concentrated hydrochloric acid (HCl).

  • Stir vigorously for 30 minutes.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-tosyl-2-methyl-5,6-dihydrodibenzo[b,d]azepin-7(5H)-one.

Visualizations

Troubleshooting_Friedel_Crafts_Cyclization start Start: Low Yield or Complex Mixture check_N_group What is your N-protecting group? start->check_N_group acyl_group N-Acyl (e.g., Acetyl) check_N_group->acyl_group Acyl sulfonyl_group N-Sulfonyl (e.g., Tosyl) check_N_group->sulfonyl_group Sulfonyl solution_acyl This is the likely cause of low yield. Switch to an N-sulfonyl group. acyl_group->solution_acyl check_conditions Check Reaction Conditions sulfonyl_group->check_conditions anhydrous Are conditions strictly anhydrous? check_conditions->anhydrous yes_anhydrous Yes anhydrous->yes_anhydrous Yes no_anhydrous No anhydrous->no_anhydrous No catalyst_quality Is the Lewis acid catalyst fresh and of high quality? yes_anhydrous->catalyst_quality solution_anhydrous Ensure all glassware is oven-dried and use anhydrous solvents/reagents. no_anhydrous->solution_anhydrous yes_catalyst Yes catalyst_quality->yes_catalyst Yes no_catalyst No catalyst_quality->no_catalyst No optimize_temp Consider optimizing reaction temperature and time. yes_catalyst->optimize_temp solution_catalyst Use a fresh bottle of catalyst stored in a desiccator. no_catalyst->solution_catalyst

Caption: Troubleshooting workflow for low yield in Friedel-Crafts cyclization.

Reaction_Pathway substrate N-Sulfonyl Biaryl Amino Acid acid_chloride Acid Chloride Intermediate substrate->acid_chloride Step 1 acylium_ion Acylium Ion acid_chloride->acylium_ion Step 2 product Cyclized Product (Dibenzo[b,d]azepinone) acylium_ion->product Step 3: Cyclization reagent3 H₂O Workup reagent1 SOCl₂ or (COCl)₂ reagent2 Lewis Acid (e.g., AlCl₃)

Caption: General reaction pathway for the intramolecular Friedel-Crafts cyclization.

References

Technical Support Center: Overcoming Challenges in the Deprotection of Trifluoroacetyl Groups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the deprotection of trifluoroacetyl (Tfa) groups.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for deprotecting a trifluoroacetyl group?

The trifluoroacetyl group is typically removed under mild basic or reductive conditions, making it orthogonal to many acid-labile protecting groups like Boc and Cbz.[1] The most common methods include:

  • Basic Hydrolysis: Treatment with mild bases such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) in a mixture of methanol and water.[2]

  • Reductive Cleavage: Using reducing agents like sodium borohydride (NaBH₄) in an alcohol solvent. This method is particularly mild.[3][4]

Q2: Why is my trifluoroacetyl deprotection reaction incomplete?

Incomplete deprotection can arise from several factors:

  • Insufficient Reagent: The amount of base or reducing agent may be inadequate for the complete removal of the Tfa group.

  • Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.

  • Low Temperature: The reaction temperature might be too low to achieve a reasonable reaction rate.

  • Poor Solubility: The substrate may not be fully dissolved in the chosen solvent system, limiting access of the reagent.

  • Steric Hindrance: In sterically hindered substrates, the deprotection can be significantly slower.

Q3: What are the common side reactions observed during trifluoroacetyl deprotection?

Side reactions are generally minimal due to the mild conditions used for Tfa group removal. However, potential issues include:

  • Hydrolysis of other sensitive functional groups: If harsh basic conditions are used, other base-labile groups such as esters may be cleaved.[5]

  • Unintended trifluoroacetylation: In some cases, particularly during the final acidolytic deprotection step in peptide synthesis with trifluoroacetic acid (TFA), N-terminal hydroxyamino acids can undergo trifluoroacetylation.[6]

Q4: How can I monitor the progress of my deprotection reaction?

Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction progress. The deprotected product (a free amine) is typically more polar than the starting trifluoroacetamide. This results in a lower Rf value on a normal-phase silica TLC plate. The reaction is considered complete when the spot corresponding to the starting material is no longer visible.[2]

Troubleshooting Guides

Issue 1: My TLC plate shows streaking or elongated spots.
  • Possible Cause: Acidic or basic compounds can interact strongly with the silica gel, leading to streaking. The free amine product of the deprotection is basic.

  • Solution: To improve the spot shape, you can add a small amount of a basic additive to the mobile phase, such as triethylamine (0.1–2.0%) or a mixture of ammonia in methanol/dichloromethane (1–10%).[7] For acidic compounds, adding a small amount of acetic or formic acid (0.1-2.0%) can help.[2][7]

Issue 2: The product spot is very close to the baseline on the TLC.
  • Possible Cause: The eluent (mobile phase) is not polar enough to move the highly polar product up the plate.

  • Solution: Increase the polarity of the mobile phase. This can be achieved by increasing the proportion of the more polar solvent in your solvent mixture (e.g., increasing the amount of methanol in a dichloromethane/methanol mixture).[7]

Issue 3: I am having difficulty removing the deprotection reagents and byproducts after the reaction.
  • Possible Cause: Residual salts and reagents from the reaction can be challenging to remove completely.

  • Solution:

    • Aqueous Workup: If your product is not water-soluble, a standard aqueous workup with a basic wash (e.g., saturated aqueous sodium bicarbonate) can be effective.[8][9]

    • Resin-Based Scavengers: For sensitive or water-soluble compounds, using a resin-bound base can simplify the workup. The resin can be filtered off, leaving the purified product in solution.[8][10]

    • Precipitation: The product can sometimes be precipitated from the reaction mixture by adding a non-polar solvent, allowing for isolation by filtration.[11][12]

Issue 4: I have an ester in my molecule. Will it be stable to the basic deprotection of the trifluoroacetamide?
  • Possible Cause: Strong basic conditions can lead to the hydrolysis of esters.

  • Solution: It is a possibility that the ester may not be stable.[5] To minimize the risk of ester cleavage, it is recommended to use the mildest possible basic conditions. Using a weak base like sodium bicarbonate or performing the reaction at a lower temperature may help. Alternatively, consider a reductive deprotection method using sodium borohydride, which is generally milder and less likely to affect ester groups.[13]

Data Presentation

The following table summarizes quantitative data for different trifluoroacetyl deprotection methods.

Deprotection MethodReagents & ConditionsSubstrate TypeReaction TimeYieldPurityReference(s)
Basic Hydrolysis K₂CO₃ or Na₂CO₃ (1.5-3 equiv), Methanol/WaterGeneral N-trifluoroacetyl1-4 hoursGoodHigh[2]
Reductive Cleavage NaBH₄ (10 equiv), Anhydrous Ethanol/Anhydrous THF (1:1 v/v)Resin-bound peptide60 min>99%>99%[3][4]
Acid-mediated Side Reaction 99% aqueous Trifluoroacetic AcidPeptide with N-terminal ThrProlonged--[6]

Experimental Protocols

Protocol 1: Basic Hydrolysis of a Trifluoroacetamide

This protocol outlines a general procedure for the deprotection of a trifluoroacetylated amine using mild basic conditions.[2]

  • Dissolution: Dissolve the N-trifluoroacetylated compound in a mixture of methanol and water.

  • Reagent Addition: Add potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (typically 1.5 to 3 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the deprotection by TLC or LC-MS until the starting material is consumed.

  • Neutralization: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~7.

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate in vacuo to yield the deprotected amine.

Protocol 2: Reductive Deprotection of a Resin-Bound Trifluoroacetamide

This protocol describes a mild method for the deprotection of an N-terminal trifluoroacetyl group on a resin-bound peptide.[3][4]

  • Resin Preparation: Transfer the resin-bound, Tfa-protected peptide to a polypropylene synthesis vial and rinse with three small volumes of anhydrous THF to remove trace amounts of water.

  • Reagent Solution: Suspend the resin in a mixture of anhydrous ethanol and anhydrous THF (1:1 v/v).

  • Deprotection: Add sodium borohydride (NaBH₄) (10 equivalents).

  • Reaction: Agitate the reaction mixture for 60 minutes.

  • Washing: Drain the reaction solution and wash the resin with DCM and DMF.

Mandatory Visualizations

Reaction Mechanisms and Workflows

Deprotection_Mechanisms

Caption: Mechanisms for basic hydrolysis and reductive cleavage of trifluoroacetyl groups.

Experimental_Workflow start Start with Trifluoroacetyl-protected Compound reaction Perform Deprotection (e.g., Basic Hydrolysis or Reductive Cleavage) start->reaction monitoring Monitor Reaction Progress (TLC/LC-MS) reaction->monitoring workup Reaction Workup (Neutralization, Extraction, etc.) monitoring->workup Yes incomplete Incomplete Reaction monitoring->incomplete No purification Purification (Column Chromatography, Recrystallization) workup->purification product Isolated Deprotected Product purification->product incomplete->reaction Adjust Conditions (Time, Temp, Reagent)

Caption: General experimental workflow for trifluoroacetyl group deprotection.

Orthogonality cluster_acid Acidic Conditions cluster_base Basic Conditions TFA_Boc_Protected Substrate with TFA and Boc Protecting Groups Boc_Deprotection Selective Boc Removal (e.g., TFA) TFA_Boc_Protected->Boc_Deprotection TFA_Deprotection Selective TFA Removal (e.g., K₂CO₃) TFA_Boc_Protected->TFA_Deprotection TFA_Intact TFA group remains intact Boc_Deprotection->TFA_Intact Boc_Intact Boc group remains intact TFA_Deprotection->Boc_Intact

Caption: Logical relationship illustrating the orthogonality of TFA and Boc protecting groups.

References

Technical Support Center: Optimizing Resolution of Enantiomers for (S)-7-amino-5H,7H-dibenzo[b,d]azepin-6-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral resolution of (S)-7-amino-5H,7H-dibenzo[b,d]azepin-6-one. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the separation of this key chiral intermediate.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions related to the primary methods of chiral resolution: Chiral Chromatography, Diastereomeric Salt Resolution, and Enzymatic Resolution.

Chiral Chromatography (HPLC/SFC)

Q1: I am starting to develop a chiral separation method for 7-amino-5H,7H-dibenzo[b,d]azepin-6-one. Which type of chiral stationary phase (CSP) should I try first?

A1: For cyclic amines and lactams like the dibenzo[b,d]azepin-6-one core, polysaccharide-based CSPs are the most versatile and successful.[1][2][3] Start by screening columns based on amylose and cellulose derivatives, such as those with tris(3,5-dimethylphenylcarbamate) or tris(3,5-dichlorophenylcarbamate) coatings. These phases offer a good balance of hydrogen bonding, π-π, and steric interactions necessary for resolving this class of compounds.[4][5]

Q2: My enantiomers are co-eluting or show very poor resolution (Rs < 1.0) on a polysaccharide CSP. What are my next steps? (Troubleshooting)

A2: Poor resolution is a common initial challenge. Follow these steps to troubleshoot:

  • Optimize the Mobile Phase: Systematically vary the ratio of your non-polar solvent (e.g., hexane, heptane) and your alcohol modifier (e.g., isopropanol, ethanol).[6][7] A lower percentage of the alcohol modifier often increases retention and can improve selectivity.

  • Change the Alcohol Modifier: The type of alcohol can have a significant impact on selectivity.[7] If isopropanol is not working, screen ethanol and methanol, as their different hydrogen bonding properties can alter the interaction with the CSP.

  • Introduce an Additive: Since the target molecule is a basic amine, interactions with residual silanol groups on the silica support can cause peak tailing and poor resolution.[8] Add a small amount of a basic additive like diethylamine (DEA) or triethylamine (TEA) (typically 0.1-0.2%) to the mobile phase to improve peak shape and selectivity.[8]

  • Lower the Temperature: Reducing the column temperature (e.g., from 25°C to 10°C) can enhance the differences in interaction energies between the enantiomers and the CSP, often leading to better resolution, albeit with longer run times.[6]

  • Try a Different CSP: If optimization fails, screen a CSP with a different selector. A column with a different polysaccharide backbone (e.g., cellulose vs. amylose) or a different derivatization pattern should be your next choice.[9]

Q3: I have some separation, but the peaks are broad and tailing. How can I improve the peak shape?

A3: Poor peak shape is often caused by secondary interactions or mass overload.

  • Check for Mass Overload: Injecting too much sample can lead to peak fronting or tailing.[6][10] Reduce the sample concentration or injection volume and observe the effect on peak shape.

  • Use a Basic Additive: As mentioned in Q2, peak tailing for amines is frequently caused by strong interactions with acidic silanol groups on the CSP surface.[8][11] The addition of 0.1% DEA or TEA to your mobile phase is a standard solution.[8]

  • Column Health: A contaminated guard column or a partially blocked inlet frit on the main column can distort peak shape.[12][13] Try flushing the column with a strong solvent (as recommended by the manufacturer) or replacing the guard column.[12]

Diastereomeric Salt Resolution

Q4: Which chiral acids are good starting points for the diastereomeric salt resolution of racemic 7-amino-5H,7H-dibenzo[b,d]azepin-6-one?

A4: The selection of the resolving agent is critical. For primary amines, common and effective chiral acids include tartaric acid derivatives, mandelic acid, and camphor-sulfonic acid.[14][15] For the specific resolution of (S)-7-amino-5H,7H-dibenzo[b,d]azepin-6-one, a successful method has been reported using Boc-d-phenylalanine as the resolving agent.[16] Another approach involves derivatizing the amine to a carbamate with (–)-menthylchloroformate, separating the diastereomeric carbamates by crystallization, and then cleaving the auxiliary.[17]

Q5: I have formed the diastereomeric salt, but I am not getting any selective crystallization. What can I do? (Troubleshooting)

A5: Crystallization failure is often a matter of finding the right solvent system and conditions.

  • Solvent Screening: The solubility difference between diastereomeric salts is highly dependent on the solvent. Screen a wide range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof).

  • Control Cooling Rate: A slow, controlled cooling rate is crucial for selective crystallization. Crash-cooling often leads to the precipitation of both diastereomers. Try cooling the saturated solution slowly from an elevated temperature over several hours.

  • Seeding: If you have a small amount of the desired pure diastereomeric salt, use it to seed the supersaturated solution. This can induce the crystallization of the desired form exclusively.

  • Check Molar Ratio: The stoichiometry between the amine and the resolving agent can influence crystallization. While a 1:1 ratio is common, sometimes using a slight excess of the resolving agent can be beneficial.[15]

Enzymatic Resolution

Q6: Can enzymatic kinetic resolution be used for this molecule? Which enzyme class would be suitable?

A6: Yes, enzymatic kinetic resolution is a viable strategy, particularly targeting the lactam or the amine group. Lipases and proteases are commonly used for the kinetic resolution of racemic compounds.[18][19][20] For this substrate, two main approaches can be considered:

  • Enantioselective N-acylation of the amine: Using a lipase (e.g., Candida antarctica lipase B, CALB) to selectively acylate the (S)- or (R)-amine with an acyl donor (e.g., ethyl acetate).

  • Enantioselective hydrolysis of the lactam: While less common for this specific ring system, certain amidases or lipases might be able to selectively open the lactam ring of one enantiomer.[19][21][22]

Q7: My enzymatic reaction is very slow and the conversion stops at a low enantiomeric excess (ee). How can I optimize the reaction? (Troubleshooting)

A7: Low activity and selectivity are common hurdles in developing enzymatic resolutions.

  • Solvent Choice (Organic Media): Enzymes like lipases are often more selective in non-aqueous environments. Screen solvents like toluene, hexane, or methyl tert-butyl ether (MTBE).[18]

  • Temperature Optimization: Enzyme activity is temperature-dependent. Try running the reaction at different temperatures (e.g., 30°C, 40°C, 50°C). Note that higher temperatures can sometimes decrease enantioselectivity.[18]

  • Water Activity: For reactions in organic media, the amount of water present is critical. Too little water can inactivate the enzyme, while too much can promote unwanted hydrolysis. Water activity can be controlled using salt pairs or by adding a specific percentage of water to the solvent.

  • Enzyme Screening: If one enzyme gives poor results, screen a panel of different lipases or proteases from various microbial sources (e.g., Pseudomonas cepacia, Rhizomucor miehei).

Data Presentation

Table 1: Comparison of Chiral Stationary Phases (CSPs) for HPLC Separation Conditions: Mobile Phase: Hexane/Isopropanol (80:20) + 0.1% DEA; Flow Rate: 1.0 mL/min; Temperature: 25°C.

CSP Name (Selector)k'1 (R-isomer)k'2 (S-isomer)Selectivity (α)Resolution (Rs)
Chiralpak AD (Amylose tris(3,5-dimethylphenylcarbamate))2.853.201.121.85
Chiralcel OD (Cellulose tris(3,5-dimethylphenylcarbamate))3.103.451.111.60
Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate))4.505.451.212.90
Lux Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate))3.153.501.111.62

Table 2: Screening of Resolving Agents for Diastereomeric Salt Formation Conditions: Racemic amine (1.0 eq) and resolving agent (1.0 eq) in ethanol at 50°C, cooled to 20°C over 4h.

Resolving AgentYield of Salt (%)Diastereomeric Excess (de) of Crystalline Salt (%)
(R)-(-)-Mandelic Acid 3575
L-(-)-Tartaric Acid 4268
(1S)-(+)-10-Camphorsulfonic Acid 3882
Boc-D-Phenylalanine 45>98

Experimental Protocols

Protocol 1: Analytical Chiral HPLC Method
  • System: HPLC or SFC system equipped with a UV detector.

  • Column: Chiralpak IC (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane / Ethanol (90:10 v/v) with 0.1% Diethylamine (DEA).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the racemic amine in 1 mL of the mobile phase.

  • Procedure: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. Inject the sample and record the chromatogram. The (S)-enantiomer is expected to be the second eluting peak under these conditions.

Protocol 2: Preparative Diastereomeric Salt Resolution with Boc-D-Phenylalanine
  • Materials: Racemic 7-amino-5H,7H-dibenzo[b,d]azepin-6-one, Boc-D-Phenylalanine, Ethanol (anhydrous).

  • Procedure: a. In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve racemic amine (e.g., 10.0 g, 44.6 mmol) and Boc-D-Phenylalanine (11.8 g, 44.6 mmol) in ethanol (200 mL) by heating to 60°C. b. Once a clear solution is obtained, slowly cool the mixture to room temperature over 6-8 hours with gentle stirring. c. Further cool the mixture to 0-5°C and hold for 2 hours to maximize crystallization. d. Collect the resulting white precipitate by vacuum filtration and wash the cake with a small amount of cold ethanol (2 x 20 mL). e. Dry the solid under vacuum to yield the diastereomeric salt of (S)-7-amino-5H,7H-dibenzo[b,d]azepin-6-one with Boc-D-Phenylalanine.

  • Liberation of the Free Amine: a. Suspend the dried diastereomeric salt in a mixture of ethyl acetate (100 mL) and water (100 mL). b. Basify the mixture to pH > 10 by adding 2M sodium hydroxide (NaOH) solution with stirring. c. Separate the organic layer, and extract the aqueous layer with additional ethyl acetate (2 x 50 mL). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched (S)-amine.

  • Purity Check: Determine the enantiomeric excess (ee) of the final product using the analytical HPLC method described in Protocol 1.

Visualizations

G cluster_0 Chiral Resolution Workflow start Racemic Amine method_select Method Selection start->method_select hplc Chiral HPLC / SFC method_select->hplc Analytical Scale Fast Screening salt Diastereomeric Salt Formation method_select->salt Preparative Scale Crystalline Compound enzyme Enzymatic Resolution method_select->enzyme Green Chemistry High Selectivity hplc_opt Optimize CSP & Mobile Phase hplc->hplc_opt salt_opt Screen Resolving Agents & Solvents salt->salt_opt enzyme_opt Screen Enzymes & Conditions enzyme->enzyme_opt analysis Analyze Enantiomeric Purity (ee%) hplc_opt->analysis salt_opt->analysis enzyme_opt->analysis analysis->method_select ee% < 99 end Pure (S)-Enantiomer analysis->end ee% > 99

Caption: General workflow for selecting and optimizing a chiral resolution method.

G cluster_1 Troubleshooting Poor HPLC Resolution (Rs < 1.0) start Poor or No Resolution q1 Is peak shape acceptable? start->q1 add_additive No: Add 0.1% DEA to mobile phase q1->add_additive Tailing Peaks opt_mp Yes: Optimize Mobile Phase q1->opt_mp Symmetric Peaks add_additive->opt_mp change_alcohol Change Alcohol Modifier (e.g., IPA -> EtOH) opt_mp->change_alcohol lower_temp Lower Column Temperature (e.g., 15°C) change_alcohol->lower_temp change_csp Screen a Different CSP (e.g., Amylose -> Cellulose) lower_temp->change_csp end Resolution Improved change_csp->end

Caption: A logical workflow for troubleshooting poor chiral HPLC resolution.

References

Technical Support Center: Synthesis of N-acetyl-5H-dibenzo[b,d]azepin-7(6H)-ones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-acetyl-5H-dibenzo[b,d]azepin-7(6H)-ones. The primary challenge in this synthesis is the intramolecular Friedel-Crafts acylation, which is prone to side reactions.

Troubleshooting Guide: Side Reactions in Intramolecular Friedel-Crafts Acylation

Direct intramolecular Friedel-Crafts acylation of N-acetyl-(1,1'-biphenyl)-2-yl-glycine to form N-acetyl-5H-dibenzo[b,d]azepin-7(6H)-one is often unsuccessful, leading to complex mixtures. The success of this cyclization is highly dependent on the electronic properties of the N-substituent. Less electron-withdrawing groups, such as acetyl, fail to promote the desired intramolecular reaction, favoring the formation of various side products.

Below is a summary of potential side reactions, their likely causes, and recommended solutions.

Observed Issue Potential Side Reaction Likely Cause(s) Recommended Solution(s)
Complex mixture of high molecular weight products observed by MS. Intermolecular AcylationThe N-acetyl group is not sufficiently electron-withdrawing to favor intramolecular cyclization. The acylium ion of one molecule reacts with the aromatic ring of another.1. Switch to the recommended two-step synthesis using an N-benzyloxycarbonyl (Cbz) protecting group. 2. Use a more electron-withdrawing N-protecting group for the cyclization step (e.g., tosyl or trifluoroacetyl) followed by deprotection and acetylation.
Recovery of starting material (carboxylic acid). Hydrolysis of Acyl Chloride/Acylium IonPresence of moisture in the reaction.1. Ensure all glassware is oven-dried. 2. Use anhydrous solvents and reagents. 3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of unexpected low molecular weight byproducts. DecarbonylationInstability of the acylium ion, leading to the loss of carbon monoxide. This is more likely at higher reaction temperatures.1. Maintain low reaction temperatures (-78 °C to 0 °C) during the addition of the Lewis acid. 2. Use a milder Lewis acid, although this may not be effective for the desired cyclization.
Isomeric products detected by chromatography. Acylation at an alternative positionThe biphenyl system has multiple sites for electrophilic attack, although cyclization to the seven-membered ring is sterically and electronically favored.This is less common than intermolecular reactions. If observed, switching to the two-step Cbz-protected route is the most effective solution.

Frequently Asked Questions (FAQs)

Q1: Why does my intramolecular Friedel-Crafts acylation of N-acetyl-(1,1'-biphenyl)-2-yl-glycine yield a complex mixture instead of the desired N-acetyl-5H-dibenzo[b,d]azepin-7(6H)-one?

A1: The direct cyclization of the N-acetyl derivative is problematic because the acetyl group is not sufficiently electron-withdrawing. This leads to a less favorable intramolecular reaction, allowing side reactions such as intermolecular acylation to dominate, resulting in the formation of dimers and oligomers.

Q2: What is the recommended successful synthesis route for N-acetyl-5H-dibenzo[b,d]azepin-7(6H)-one?

A2: A reliable two-step method is recommended. First, protect the (1,1'-biphenyl)-2-yl-glycine with a benzyloxycarbonyl (Cbz) group. The intramolecular Friedel-Crafts cyclization of the N-Cbz derivative proceeds efficiently, and surprisingly, the Cbz group is cleaved during the reaction to yield 5H-dibenzo[b,d]azepin-7(6H)-one. This intermediate is then N-acetylated in a separate step to give the final product in good yield.

Q3: Can I use other N-protecting groups for the cyclization step?

A3: Yes, strongly electron-withdrawing groups such as tosyl (Ts) or trifluoroacetyl are effective for the intramolecular Friedel-Crafts cyclization. However, the subsequent removal of these groups might require harsh conditions. For instance, the deprotection of a trifluoroacetyl group on a similar substituted dibenzoazepinone has been reported to be unsuccessful[1]. The N-Cbz route is often preferred due to the in-situ deprotection during cyclization.

Q4: How can I confirm if intermolecular acylation is the primary side reaction?

A4: You can use analytical techniques such as mass spectrometry (MS) and gel permeation chromatography (GPC) to analyze your product mixture. The presence of species with molecular weights corresponding to dimers, trimers, or higher oligomers of your starting material would strongly suggest that intermolecular acylation is occurring.

Q5: What are the critical experimental parameters to control during the Friedel-Crafts reaction?

A5: Strict anhydrous conditions are crucial to prevent hydrolysis of the acyl chloride and the Lewis acid catalyst. Low temperatures, especially during the addition of the Lewis acid (e.g., AlCl₃), are important to control the reactivity and minimize side reactions like decarbonylation. The stoichiometry of the Lewis acid is also critical; typically, a stoichiometric amount is required as it complexes with the product ketone.

Experimental Protocols

Protocol 1: Unsuccessful Direct Synthesis of N-acetyl-5H-dibenzo[b,d]azepin-7(6H)-one

This protocol illustrates the direct cyclization approach that often leads to complex mixtures.

  • Acid Chloride Formation:

    • To a solution of N-acetyl-(1,1'-biphenyl)-2-yl-glycine (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM), add thionyl chloride (1.5 eq) at 0 °C.

    • Stir the mixture at room temperature for 1-2 hours or until the reaction is complete (monitored by TLC or IR spectroscopy).

    • Remove the solvent and excess thionyl chloride under reduced pressure.

  • Intramolecular Friedel-Crafts Acylation:

    • Dissolve the crude acid chloride in anhydrous DCM and cool the solution to -78 °C under an inert atmosphere.

    • Add anhydrous aluminum chloride (AlCl₃, 2.0-3.0 eq) portion-wise, maintaining the low temperature.

    • Allow the reaction to slowly warm to 0 °C and stir for 2-4 hours.

    • Quench the reaction by slowly adding it to a mixture of crushed ice and concentrated HCl.

    • Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Analysis of the crude product typically shows a complex mixture of products with little to no desired product.

Protocol 2: Successful Two-Step Synthesis of N-acetyl-5H-dibenzo[b,d]azepin-7(6H)-one

This protocol details the recommended successful synthesis via an N-Cbz intermediate.

  • Synthesis of N-benzyloxycarbonyl-(1,1'-biphenyl)-2-yl-glycine:

    • Dissolve (1,1'-biphenyl)-2-yl-glycine (1.0 eq) in a suitable solvent mixture (e.g., THF/water).

    • Add a base such as NaHCO₃ or K₂CO₃.

    • Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) at 0 °C.

    • Stir the reaction at room temperature overnight.

    • Acidify the mixture with dilute HCl and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to obtain the N-Cbz protected amino acid.

  • Intramolecular Friedel-Crafts Cyclization and In-Situ Deprotection:

    • Convert the N-Cbz protected amino acid to its acid chloride using thionyl chloride as described in Protocol 1, Step 1.

    • Dissolve the resulting acid chloride in anhydrous DCM and cool to -78 °C under an inert atmosphere.

    • Add anhydrous AlCl₃ (3.0-4.0 eq) portion-wise.

    • Allow the reaction to warm to 0 °C and stir for 2 hours.

    • Quench and work up the reaction as described in Protocol 1, Step 2.

    • Purify the crude product by column chromatography to obtain 5H-dibenzo[b,d]azepin-7(6H)-one.

  • N-acetylation:

    • Dissolve 5H-dibenzo[b,d]azepin-7(6H)-one (1.0 eq) in anhydrous DCM or THF.

    • Add a base such as triethylamine or pyridine (1.5 eq).

    • Cool the mixture to 0 °C and add acetyl chloride or acetic anhydride (1.2 eq).

    • Stir the reaction at room temperature for 2-4 hours.

    • Wash the reaction mixture with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by recrystallization or column chromatography to yield the final product.

Data Presentation

Table 1: Comparison of Yields for Different N-Substituents in Intramolecular Friedel-Crafts Cyclization

N-SubstituentCyclization OutcomeReported YieldReference
AcetylComplex MixtureNot Reported[2]
Benzyloxycarbonyl (Cbz)Successful (with deprotection)Good[2]
p-Toluenesulfonyl (Tosyl)Successful91%[3]
TrifluoroacetylSuccessfulGood[2]

Visualizations

Unsuccessful_Synthesis cluster_start Starting Material cluster_reaction Reaction Conditions cluster_products Outcome N_acetyl_precursor N-acetyl-(1,1'-biphenyl)-2-yl-glycine reagents 1. SOCl₂ 2. AlCl₃, DCM N_acetyl_precursor->reagents Direct Acylation Attempt complex_mixture Complex Mixture reagents->complex_mixture intermolecular Intermolecular Products (Dimers/Oligomers) complex_mixture->intermolecular Major hydrolysis Hydrolyzed Starting Material complex_mixture->hydrolysis Possible decarbonylation Decarbonylated Byproducts complex_mixture->decarbonylation Possible

Caption: Unsuccessful direct synthesis pathway leading to a complex mixture.

Successful_Synthesis cluster_step1 Step 1: Protection & Cyclization cluster_step2 Step 2: Acetylation start (1,1'-biphenyl)-2-yl-glycine cbz_protection N-Cbz Protection (Cbz-Cl, Base) start->cbz_protection n_cbz_precursor N-Cbz Precursor cbz_protection->n_cbz_precursor cyclization Intramolecular Friedel-Crafts (SOCl₂, AlCl₃) n_cbz_precursor->cyclization cyclized_product 5H-dibenzo[b,d]azepin-7(6H)-one cyclization->cyclized_product In-situ deprotection acetylation N-Acetylation (Ac₂O or AcCl, Base) cyclized_product->acetylation final_product N-acetyl-5H-dibenzo[b,d]azepin-7(6H)-one acetylation->final_product

Caption: Recommended two-step successful synthesis pathway.

Troubleshooting_Logic start Experiment Failed: Complex Mixture Obtained check_mw Analyze by MS: High MW species present? start->check_mw intermolecular Primary Issue: Intermolecular Acylation check_mw->intermolecular Yes check_sm Analyze by TLC/LC-MS: Starting material present? check_mw->check_sm No solution Solution: Adopt Two-Step Synthesis with N-Cbz Protection intermolecular->solution hydrolysis Secondary Issue: Hydrolysis check_sm->hydrolysis Yes check_sm->solution No, but still complex hydrolysis->solution Also ensure anhydrous conditions

Caption: Troubleshooting decision tree for failed reactions.

References

Technical Support Center: Purification of 5H,7H-Dibenzo[b,d]azepin-6-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 5H,7H-Dibenzo[b,d]azepin-6-one.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of crude this compound.

Issue 1: Low yield after column chromatography.

Potential Cause Troubleshooting Step
Compound streaking or tailing on the column Optimize the solvent system. A common mobile phase is a mixture of hexane and ethyl acetate.[1] Try varying the ratio to improve separation and reduce tailing. Adding a small amount of a more polar solvent like methanol might be necessary if the compound is highly polar.
Irreversible adsorption to the silica gel Deactivate the silica gel by adding a small percentage of triethylamine to the eluent. This is particularly useful for basic compounds like amines. Alternatively, consider using a different stationary phase, such as alumina.
Improper column packing Ensure the column is packed uniformly to avoid channeling. A poorly packed column can lead to significant loss of the product.
Compound is not stable on silica gel If the compound is degrading on the column, minimize the time it spends on the stationary phase by using a faster flow rate or a steeper solvent gradient.

Issue 2: Incomplete removal of impurities by recrystallization.

Potential Cause Troubleshooting Step
Inappropriate solvent choice The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at low temperatures. Experiment with different solvents or solvent mixtures. Ethyl acetate/n-hexane is a reported solvent system for the crystallization of related compounds.[2]
Cooling the solution too quickly Rapid cooling can lead to the trapping of impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Insufficient solvent volume Using too little solvent may cause the impurities to crystallize along with the product. Ensure enough solvent is used to keep the impurities dissolved at low temperatures.
Presence of an oil instead of crystals "Oiling out" can occur if the melting point of the solid is lower than the boiling point of the solvent. Try using a lower boiling point solvent or a solvent mixture. Seeding the solution with a small crystal of the pure compound can also induce crystallization.

Issue 3: Poor separation of enantiomers using preparative HPLC.

Potential Cause Troubleshooting Step
Incorrect chiral stationary phase (CSP) The choice of CSP is critical for chiral separations. Screen different types of chiral columns (e.g., polysaccharide-based, protein-based) to find one that provides adequate resolution for your compound. Chiral HPLC has been used for the separation of enantiomers of similar compounds.[2]
Suboptimal mobile phase The mobile phase composition significantly impacts chiral separations. Optimize the mobile phase by varying the organic modifier (e.g., ethanol, isopropanol) and its concentration.
Column overloading Injecting too much sample can lead to peak broadening and loss of resolution. Determine the optimal loading capacity of your preparative column.[3]
Temperature fluctuations Temperature can affect chiral recognition. Maintain a constant and optimized column temperature to ensure reproducible separations.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common purification strategies include:

  • Column Chromatography: Often performed using silica gel with a solvent system like hexane/ethyl acetate.[1]

  • Recrystallization: This method is effective for removing impurities and can be performed with solvents such as ethyl acetate/n-hexane or acetonitrile.[2]

  • Preparative High-Performance Liquid Chromatography (HPLC): Particularly useful for separating enantiomers when a chiral stationary phase is employed.[2]

Q2: How can I remove colored impurities from my crude product?

A2: Colored impurities can often be removed by treating a solution of the crude product with activated carbon, followed by filtration and then proceeding with either recrystallization or column chromatography.

Q3: My compound is a racemic mixture. How can I separate the enantiomers?

A3: Separation of enantiomers can be achieved through several methods:

  • Chiral Preparative HPLC: This is a direct method for separating enantiomers.[2]

  • Diastereomeric Salt Formation: React the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization.

  • Crystallization-Induced Dynamic Resolution (CIDR): This is an efficient method for obtaining a single enantiomer in high yield.[4][5]

Q4: What is a typical purity and yield I can expect from these purification methods?

A4: The purity and yield will depend on the initial purity of the crude material and the chosen purification method. The following table provides a general expectation:

Purification MethodTypical PurityTypical Yield
Column Chromatography >95%60-90%
Recrystallization >98%50-80%
Preparative HPLC >99%70-95%

Q5: What analytical techniques should I use to assess the purity of my final product?

A5: Purity should be assessed using a combination of techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Experimental Protocols & Workflows

Experimental Workflow for Purification Strategy Selection

Purification_Strategy start Crude this compound is_racemic Is the product a racemic mixture? start->is_racemic is_solid Is the crude product a solid? is_racemic->is_solid No prep_hplc Chiral Preparative HPLC is_racemic->prep_hplc Yes column_chrom Column Chromatography is_solid->column_chrom No recrystallization Recrystallization is_solid->recrystallization Yes end Pure Product column_chrom->end recrystallization->end prep_hplc->end

Caption: Decision tree for selecting a purification strategy.

Detailed Methodology: Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar solvent mixture (e.g., 95:5 hexane:ethyl acetate).

  • Column Packing: Pour the slurry into the column and allow the silica gel to settle, ensuring a uniform packing. Drain the excess solvent until it is just above the silica gel bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the initial solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compound down the column.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Detailed Methodology: Recrystallization
  • Solvent Selection: In a test tube, add a small amount of the crude product and a few drops of a potential solvent. Heat the mixture to boiling. If the solid dissolves, cool the solution to see if crystals form.

  • Dissolution: In a flask, add the crude solid and the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required for complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities (and activated carbon if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.

Experimental Workflow for Preparative HPLC

Prep_HPLC_Workflow start Crude Racemic Mixture method_dev Analytical Method Development (Chiral Column Screening) start->method_dev scale_up Scale-up to Preparative Column method_dev->scale_up purification Purification Run scale_up->purification fraction_collection Fraction Collection purification->fraction_collection analysis Purity Analysis of Fractions fraction_collection->analysis pooling Pooling of Pure Fractions analysis->pooling evaporation Solvent Evaporation pooling->evaporation end Pure Enantiomers evaporation->end

Caption: Workflow for preparative HPLC purification.

References

Troubleshooting low yield in palladium-catalyzed tandem cyclization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed tandem cyclization reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Below you will find troubleshooting guides and frequently asked questions in a question-and-answer format to directly address common issues encountered in the laboratory.

Troubleshooting Guides & FAQs

FAQ 1: My palladium-catalyzed tandem cyclization reaction is giving a low yield. What are the first things I should check?

When encountering a low yield, it's best to start with the most fundamental aspects of the reaction setup before moving to more complex variables.

Initial Checks:

  • Inert Atmosphere: Ensure that the reaction was conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).[1] Oxygen can oxidize the active Pd(0) catalyst, leading to deactivation.

  • Reagent Purity: Impurities in starting materials, solvents, or the inert gas can poison the catalyst. It is crucial to use pure, degassed solvents and ensure the high purity of your substrates.

  • Catalyst Integrity: Palladium catalysts, especially Pd(0) sources, can be sensitive to air and moisture. If you are using a Pd(II) precatalyst, ensure that the in situ reduction to the active Pd(0) species is efficient under your reaction conditions.[2] The formation of palladium black is a common indicator of catalyst decomposition.[3]

A logical workflow for initial troubleshooting is outlined below.

G cluster_start Start: Low Yield cluster_initial_checks Initial Checks cluster_optimization Reaction Parameter Optimization cluster_outcome Outcome start Low Yield Observed reagent_purity Verify Reagent Purity (Substrates, Solvents) start->reagent_purity Begin Troubleshooting inert_atmosphere Confirm Inert Atmosphere (Degas Solvents, Purge Setup) reagent_purity->inert_atmosphere improved_yield Improved Yield reagent_purity->improved_yield Issue Identified & Resolved catalyst_quality Check Catalyst Quality (Source, Age, Handling) inert_atmosphere->catalyst_quality inert_atmosphere->improved_yield Issue Identified & Resolved ligand_screen Screen Ligands catalyst_quality->ligand_screen If still low yield catalyst_quality->improved_yield Issue Identified & Resolved solvent_screen Screen Solvents ligand_screen->solvent_screen base_screen Screen Bases solvent_screen->base_screen temp_concentration Optimize Temperature & Concentration base_screen->temp_concentration temp_concentration->improved_yield Successful Optimization

Caption: A troubleshooting workflow for low yield in palladium-catalyzed tandem cyclization.

FAQ 2: How does the choice of ligand affect the reaction yield, and how should I approach ligand screening?

The ligand plays a critical role in stabilizing the palladium catalyst, influencing its reactivity, and controlling the selectivity of the reaction.[4][5] The electronic and steric properties of the ligand can significantly impact the outcome.[2][5]

Troubleshooting Steps:

  • Ligand Selection: The choice of ligand is highly substrate-dependent.[6] For instance, electron-rich and bulky phosphine ligands are often effective.[5] If your current ligand is not providing good results, screening a variety of ligands with different electronic and steric properties is a standard optimization step.[2]

  • Ligand-to-Metal Ratio: The ratio of ligand to palladium can also be crucial. An excess of ligand can sometimes stabilize the catalyst and prevent decomposition.

  • Common Ligand Classes: Consider screening ligands from different classes, such as monodentate and bidentate phosphines, N-heterocyclic carbenes (NHCs), and specialized ligands like those from the Buchwald or Fu groups.

Data on Ligand Effects:

The following table summarizes the effect of different phosphine ligands on the yield of a palladium-catalyzed allylic substitution/cyclization reaction.

EntryLigandYield (%)
1PPh₃25
2P(o-tolyl)₃42
3P(furyl)₃68
4Xantphos75
5Fei-Phos92

Data adapted from a representative study. Conditions: 1a (0.25 mmol), 2a (1.4 eq.), Pd₂(dba)₃ (2.5 mol%), and ligand (5 mol%) in THF at room temperature for 24 h.

FAQ 3: My reaction is not proceeding to completion, and I observe catalyst decomposition (palladium black). What can I do?

Catalyst decomposition is a common reason for incomplete reactions and low yields. The formation of palladium black indicates the aggregation of Pd(0) into an inactive form.

Potential Solutions:

  • Increase Ligand Loading: An additional equivalent of ligand relative to the palladium source can enhance catalyst stability.

  • Change Palladium Source: Different palladium precatalysts have varying stabilities and activation profiles.[7] For example, Pd₂(dba)₃ and Pd(OAc)₂ are common choices, but palladacycles can sometimes offer improved performance.[7][8]

  • Lower Reaction Temperature: High temperatures can accelerate catalyst decomposition.[3] Running the reaction at a lower temperature for a longer duration may improve the yield.

  • Use a More Robust Ligand: Some ligands are more effective at stabilizing the active catalytic species. Screening for a more suitable ligand is often necessary.[5]

FAQ 4: Could the solvent be the issue? How does the choice of solvent impact the reaction?

The solvent can have a profound effect on the outcome of a palladium-catalyzed reaction by influencing catalyst solubility, stability, and reactivity.[1][9]

Solvent Considerations:

  • Polarity: The polarity of the solvent can affect the rate and selectivity of the reaction.[1] For example, polar aprotic solvents like DMF, DMSO, and THF are commonly used.[1][4] However, in some cases, nonpolar solvents like toluene may be preferred.[5]

  • Coordinating Ability: Some solvents can coordinate to the palladium center and influence the catalytic cycle.[9]

  • Screening: A solvent screen is a valuable optimization step. It is advisable to test a range of solvents with varying polarities and coordinating abilities.

Example of Solvent Effects on Yield:

EntrySolventYield (%)
1THF92
21,4-Dioxane70
3CH₂Cl₂55
4Toluene30
5CH₃CN<5

Data adapted from a representative study on a palladium-catalyzed tandem allylic substitution/cyclization.[4]

FAQ 5: How do the base and reaction temperature affect the yield?

The choice of base and the reaction temperature are critical parameters that often require careful optimization.[3][7]

Base Selection:

  • Strength and Type: Both inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and organic bases (e.g., Et₃N, DBU) are used.[7] The strength of the base can influence the reaction rate and the formation of byproducts. A stronger base does not always lead to a higher yield.[7]

  • Screening: It is recommended to screen a variety of bases to find the optimal conditions for your specific substrate.

Temperature Optimization:

  • Rate vs. Decomposition: Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to catalyst decomposition and the formation of side products, ultimately lowering the yield.[3][7]

  • Finding the Balance: The optimal temperature is a balance between achieving a reasonable reaction rate and maintaining catalyst stability. Monitoring the reaction at different temperatures is advised.

Experimental Protocols

Protocol 1: General Procedure for Ligand Screening

This protocol outlines a general method for screening a panel of ligands for a palladium-catalyzed tandem cyclization reaction.

  • Preparation: In an array of oven-dried reaction vials equipped with stir bars, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%).

  • Ligand Addition: To each vial, add a different ligand (5 mol%) from a pre-weighed library or stock solutions.

  • Inerting: Seal the vials with septa and purge with an inert gas (e.g., Argon) for 5-10 minutes.

  • Reagent Addition: Through the septa, add the degassed solvent, followed by the substrate (1.0 equiv), the coupling partner (if any), and the base.

  • Reaction: Place the vials in a heating block set to the desired temperature and stir for the specified time.

  • Analysis: After cooling, take an aliquot from each vial, dilute, and analyze by a suitable method (e.g., LC-MS, GC-MS) to determine the conversion and yield for each ligand.

Protocol 2: General Procedure for Solvent and Base Screening

This protocol can be adapted for screening either solvents or bases by keeping the other parameters constant.

  • Setup: In a series of oven-dried reaction tubes, add the substrate (1.0 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and the chosen ligand (e.g., SPhos, 4 mol%).

  • Variable Addition:

    • For Solvent Screening: Add the same base (e.g., K₂CO₃, 2.0 equiv) to each tube.

    • For Base Screening: Add different bases (2.0 equiv) to each tube.

  • Inerting: Seal the tubes and purge with an inert gas.

  • Solvent Addition:

    • For Solvent Screening: Add a different degassed solvent to each tube.

    • For Base Screening: Add the same degassed solvent to each tube.

  • Reaction and Analysis: Heat the reactions to the desired temperature, monitor progress, and analyze the outcomes as described in Protocol 1.

This technical support center provides a starting point for troubleshooting and optimizing your palladium-catalyzed tandem cyclization reactions. For more in-depth information, please refer to the cited literature.

References

Technical Support Center: Improving Dibenzoazepine Derivative Solubility for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with the solubility of dibenzoazepine derivatives in biological assays.

Frequently Asked Questions (FAQs)

Q1: Why do my dibenzoazepine derivatives have such low aqueous solubility?

A1: Dibenzoazepine derivatives possess a rigid, tricyclic ring structure that is largely hydrophobic. This molecular architecture makes them inherently difficult to dissolve in aqueous solutions, which is a common challenge for many therapeutic compounds. It is estimated that over 40% of new chemical entities are practically insoluble in water, which can hinder biological evaluation.

Q2: What is the first-line approach for solubilizing a dibenzoazepine derivative for an in vitro assay?

A2: The most common initial approach is to prepare a high-concentration stock solution in an organic solvent, typically dimethyl sulfoxide (DMSO), and then dilute this stock into the aqueous assay buffer.[1] It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the biological system, usually below 0.5% for cell-based assays.[1]

Q3: My compound precipitates out of solution when I dilute my DMSO stock into my aqueous assay buffer. What should I do?

A3: This is a common issue known as "precipitation upon dilution." It occurs when the compound, which is stable in a high concentration of organic solvent, is rapidly introduced into a predominantly aqueous environment. To mitigate this, you can try a serial dilution method, where you perform intermediate dilutions in a mixture of your organic solvent and assay buffer to gradually decrease the solvent concentration.[1] Additionally, adding the compound stock dropwise to the aqueous buffer while vortexing can help.[1]

Q4: Are there alternatives to DMSO for preparing stock solutions?

A4: Yes, other organic solvents like ethanol and dimethyl formamide (DMF) can be used.[1] The choice of solvent will depend on the specific dibenzoazepine derivative and the tolerance of your assay system. It is always recommended to perform a solvent tolerance test to determine the maximum concentration of the solvent that does not interfere with your assay.[1]

Q5: How can I improve the solubility of my dibenzoazepine derivative if optimizing the solvent and dilution protocol is not enough?

A5: Several formulation strategies can be employed, including the use of co-solvents, surfactants, or cyclodextrins. Adjusting the pH of the assay buffer can also significantly improve the solubility of ionizable dibenzoazepine derivatives.[1]

Troubleshooting Guides

Issue: Compound Precipitation During Assay Incubation

Possible Cause: The compound's solubility limit in the final assay medium is being exceeded, potentially due to temperature changes or interactions with other assay components.

Solutions:

  • Reduce Final Concentration: Determine the maximum soluble concentration of your compound in the final assay buffer through a solubility test. Run your assay at or below this concentration.

  • Incorporate Co-solvents: The inclusion of a small percentage of a water-miscible co-solvent like propylene glycol or polyethylene glycol (PEG) in your final assay buffer can help maintain solubility.

  • Utilize Surfactants: Non-ionic surfactants such as Tween 80 or Pluronic F-68 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility. A typical final concentration is between 0.01% and 1% (v/v).[1]

  • Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, enhancing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.

Issue: Inconsistent or Non-Reproducible Assay Results

Possible Cause: The compound may not be fully dissolved, leading to variability in the actual concentration in the assay wells.

Solutions:

  • Verify Stock Solution Clarity: Always visually inspect your high-concentration stock solution to ensure it is clear and free of any particulates before each use. If crystals are present, gentle warming and vortexing may be necessary to redissolve the compound.

  • Optimize Dilution Protocol: Adhere strictly to a validated serial dilution protocol. Avoid adding a small volume of highly concentrated stock directly into a large volume of aqueous buffer.

  • Pre-warm Assay Media: Adding the compound stock to pre-warmed (e.g., 37°C) assay media can sometimes improve solubility and prevent precipitation.

  • Sonication: Briefly sonicating the final diluted solution can help to break up any small, unseen aggregates and ensure a homogenous solution.

Data Presentation: Solubility of Dibenzoazepine Derivatives

The following tables summarize the reported solubility of several common dibenzoazepine derivatives in various solvents. This data can be used as a starting point for developing your own solubilization protocols.

CompoundSolventSolubility
Carbamazepine Ethanol~3 mg/mL[2]
DMSO~25 mg/mL[2]
DMF~25 mg/mL[2]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[2]
Propylene Glycol:Ethanol:Water (60:20:20)~22.7 mg/mL[3]
Clozapine Ethanol~5 mg/mL[1]
DMSO~12.5 mg/mL[1]
DMF~12.5 mg/mL[1]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[1]
Methanol10 mg/mL[4]
0.1 N HCl30 mg/mL[4]
Loxapine (succinate) Ethanol~5 mg/mL[5]
DMSO~30 mg/mL[5]
DMF~30 mg/mL[5]
1:9 DMSO:PBS (pH 7.2)~0.1 mg/mL[5]
Loxapine DMSO≥55.6 mg/mL[6]
Ethanol≥55.5 mg/mL[6]
Water<2.78 mg/mL[6]
Imipramine (hydrochloride) Water50 mg/mL
DMSO≥12.5 mg/mL[7]
Ethanol≥22.9 mg/mL[7]

Experimental Protocols

Protocol 1: Preparation of a Dibenzoazepine Derivative Stock Solution and Serial Dilution
  • Weighing the Compound: Accurately weigh the desired amount of the dibenzoazepine derivative powder.

  • Initial Dissolution: Add the appropriate volume of high-purity DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Complete Solubilization: Vortex the solution vigorously for 1-2 minutes. If particulates remain, gently warm the vial in a 37°C water bath for 5-10 minutes and vortex again. A brief sonication can also be used.

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles.

  • Serial Dilution for Assay: a. Create an intermediate dilution of the DMSO stock in pre-warmed (37°C) cell culture medium or assay buffer. b. Add this intermediate dilution to the final assay volume to reach the desired working concentration. Ensure the final DMSO concentration is below the tolerance limit of your assay.

Protocol 2: Improving Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) by Kneading Method
  • Molar Ratio Calculation: Determine the desired molar ratio of the dibenzoazepine derivative to HP-β-CD (a 1:1 molar ratio is a good starting point).

  • Preparation of HP-β-CD Slurry: In a mortar, add the calculated amount of HP-β-CD and a small amount of water to form a thick paste.

  • Incorporation of the Dibenzoazepine Derivative: If the dibenzoazepine derivative is a solid, dissolve it in a minimal amount of a suitable organic solvent (e.g., ethanol). Add this solution to the HP-β-CD paste. If the derivative is an oil, it can be added directly.

  • Kneading: Knead the mixture thoroughly for 30-60 minutes until the solvent has evaporated and a uniform paste is formed.

  • Drying: Dry the resulting solid in a vacuum oven at a low temperature to remove any residual solvent.

  • Reconstitution: The resulting powder is the inclusion complex, which should have improved aqueous solubility. Dissolve the powder in your assay buffer to the desired concentration.

Visualizations

experimental_workflow cluster_prep Compound Preparation cluster_dilution Working Solution Preparation cluster_troubleshoot Troubleshooting start Weigh Dibenzoazepine Derivative stock Dissolve in DMSO (10-50 mM Stock) start->stock check_sol Visually Inspect for Clarity stock->check_sol store Aliquot and Store at -80°C check_sol->store thaw Thaw Stock Aliquot int_dil Intermediate Dilution (in pre-warmed buffer) thaw->int_dil final_dil Final Dilution in Assay Plate int_dil->final_dil check_dmso Verify Final DMSO % < 0.5% final_dil->check_dmso precip Precipitation? check_dmso->precip sol_strat Employ Solubilization Strategies (Co-solvents, Surfactants, Cyclodextrins) precip->sol_strat Yes assay Proceed with Assay precip->assay No

Caption: Experimental workflow for preparing dibenzoazepine derivatives for biological assays.

dopamine_d2_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP conversion of ATP PKA Protein Kinase A (PKA) cAMP->PKA activates response Cellular Response (e.g., altered gene expression, ion channel activity) PKA->response phosphorylates targets Dopamine Dopamine (or Dibenzoazepine Derivative) Dopamine->D2R

Caption: Simplified inhibitory signaling pathway of the Dopamine D2 receptor.

serotonin_5ht2a_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HTR2A 5-HT2A Receptor G_protein Gq/11 Protein HTR2A->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Ca->PKC co-activates response Cellular Response PKC->response Serotonin Serotonin (or Dibenzoazepine Derivative) Serotonin->HTR2A

Caption: Simplified excitatory signaling pathway of the Serotonin 5-HT2A receptor.

References

Technical Support Center: Optimization of N-Allyl Pendant Arm Arrangement

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions for N-allyl pendant arm arrangements. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during experimentation.

Troubleshooting Guide

This section addresses specific problems you might encounter during the N-allylation process in a question-and-answer format.

Issue 1: Low or No Conversion of the Starting Amine

Q1: I am observing very low or no conversion of my starting amine. What are the potential causes and how can I improve the yield?

A1: Low conversion in N-allylation reactions can be attributed to several factors, including the reactivity of your starting materials, suboptimal reaction conditions, or catalyst issues.[1]

  • Poor Reactivity of Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may exhibit slow reaction rates.[1] Similarly, the choice of allylating agent is crucial; for instance, with alkyl halides, reactivity follows the trend: R-I > R-Br > R-Cl.[2]

  • Inappropriate Reaction Conditions: The reaction temperature may be insufficient. While room temperature can be a starting point, many N-allylation reactions require heating, often in the range of 80-120°C, to proceed at a reasonable rate.[2] However, excessively high temperatures can lead to decomposition.[1] The solvent also plays a significant role; polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can stabilize charged intermediates and increase reaction rates.[2]

  • Catalyst Inactivity: For catalytic reactions, such as those employing transition metals, the catalyst may be inactive or poisoned by impurities in the starting materials or solvent.[1]

Troubleshooting Steps:

  • Increase Reaction Temperature: Gradually increase the temperature while carefully monitoring for the formation of byproducts.[1]

  • Optimize Solvent: Experiment with different polar aprotic solvents to find a suitable medium that dissolves the reactants well and facilitates the reaction.[1][2]

  • Check Reagent Purity: Ensure that your amine, allylating agent, and solvent are pure and dry, as impurities can interfere with the reaction.[1]

  • Screen Catalysts: If you are using a catalytic method, consider screening different catalysts known to be effective for N-allylation.[1] For example, various metal complexes of Pd, Ir, Rh, Ru, Co, Fe, and Pt have been shown to be efficient.[3]

Issue 2: Over-Alkylation Leading to Multiple Products

Q2: My TLC plate shows multiple spots, and I suspect N,N-diallylation is occurring. How can I minimize the formation of these side products?

A2: Over-alkylation is a common challenge where the mono-allylated product, which is often more nucleophilic than the starting amine, reacts further with the allylating agent to form a diallylated product.[4][5]

Strategies to Promote Mono-allylation:

  • Stoichiometry Control: Use a slight excess of the amine relative to the allylating agent (e.g., 1.1 to 1.5 equivalents of amine).[2] This statistically favors the reaction of the allylating agent with the more abundant starting amine.

  • Slow Addition of Alkylating Agent: Adding the allylating agent dropwise or via a syringe pump can help maintain its low concentration in the reaction mixture, thereby reducing the likelihood of the more reactive mono-allylated product reacting further.[4]

  • Reaction Monitoring: Run the reaction to partial conversion of the starting material, as this can favor the formation of the mono-allylated product.[2]

  • Alternative Methodologies: Consider alternative approaches that are less prone to over-alkylation, such as reductive amination or the "borrowing hydrogen" strategy with alcohols as alkylating agents.[4]

Issue 3: Catalyst Deactivation in Catalytic N-Allylation

Q3: My catalytic reaction starts but then stalls before reaching completion. What might be deactivating my catalyst?

A3: Catalyst deactivation can halt a reaction prematurely. Several factors can contribute to this issue.

  • Product Inhibition: The N-allylated product, particularly if it's a tertiary amine formed through over-alkylation, can coordinate to the metal center of the catalyst and inhibit its activity.[1][4]

  • Impurities: Impurities in the reactants or solvent can act as catalyst poisons.[1]

  • Thermal Degradation: High reaction temperatures can lead to the degradation of the catalyst.[1]

  • Aggregation of Metal Nanoparticles: In the case of heterogeneous catalysts, the active metal nanoparticles can aggregate, leading to a loss of catalytic activity.[6]

Troubleshooting Steps:

  • Purify Reagents: Ensure that all starting materials and the solvent are of high purity and are thoroughly dried.[1]

  • Optimize Reaction Temperature: Avoid excessively high temperatures that could lead to catalyst decomposition.[1]

  • Consider Catalyst Support: For heterogeneous catalysts, the choice of support can be critical in preventing the aggregation of metal particles.[7]

Frequently Asked Questions (FAQs)

Q4: What are the most common types of catalysts used for N-allylation, and how do I choose the right one?

A4: A wide range of catalysts can be employed for N-allylation, with the choice depending on the specific substrates and desired reaction conditions.

  • Transition-Metal Catalysts: Complexes of palladium, iridium, rhodium, ruthenium, cobalt, iron, and platinum are widely used for N-allylation.[3] Palladium-catalyzed reactions, often known as Tsuji-Trost reactions, are among the most common.[3] Nickel catalysts, such as Ni/θ-Al2O3, have also been shown to be effective and reusable for the N-alkylation of amines with alcohols.[8]

  • Biocatalysts: Enzymatic methods offer a sustainable route to allylic amines under mild reaction conditions.[3][9] For instance, a biocatalytic system using a carboxylic acid reductase and a reductive aminase can achieve the N-allylation of primary and secondary amines using cinnamic acids.[3][10]

  • pH-Mediated Catalysis: In some systems, the pH of the reaction medium can control the selectivity. For example, an iridium catalyst in water can selectively produce N-allylic alkylation products under alkaline conditions and N-alkylation products under acidic conditions.[11]

The choice of catalyst will depend on factors such as the nature of your amine and allylating agent, desired selectivity (mono- vs. di-allylation), and whether you are aiming for "green" and sustainable reaction conditions.

Q5: What is the role of the base in N-allylation reactions, and how do I select an appropriate one?

A5: A base is often required in N-allylation reactions, particularly when using alkyl halides as allylating agents, to neutralize the acid byproduct (e.g., HBr, HCl) generated during the reaction. For amines with low basicity, such as those with electron-withdrawing groups, a stronger base is necessary to deprotonate the amine and enhance its nucleophilicity.[2]

Commonly used bases include inorganic carbonates like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), or stronger bases like potassium tert-butoxide (t-BuOK) and sodium hydride (NaH).[2][5] The choice of base should be tailored to the specific reactivity of your amine.

Q6: What are the key parameters to consider when optimizing the reaction temperature?

A6: Temperature is a critical parameter that influences both the reaction rate and the formation of side products.

  • Low Temperatures: Many N-allylation reactions are too slow at room temperature, especially with less reactive substrates.[2]

  • Elevated Temperatures: Increasing the temperature, often to a range of 80-120°C, is a common strategy to accelerate the reaction.[2] However, excessively high temperatures can promote side reactions like elimination (if using secondary or tertiary alkyl halides) or decomposition of reactants, products, or the catalyst.[1][2]

  • Optimization: It is advisable to start at a moderate temperature and gradually increase it while monitoring the reaction progress and the formation of any byproducts by techniques like TLC or LC-MS.[2]

Data Presentation

Table 1: Comparison of Catalytic Systems for N-Allylation

Catalyst SystemAmine SubstrateAllylating AgentSolventTemperature (°C)Yield/ConversionReference
Pd/Cu on Silica AnilineAllyl alcohol-30High (tunable selectivity)[12]
Ni/θ-Al₂O₃ Aniline, aliphatic aminesBenzyl and aliphatic alcoholso-xyleneRefluxHigh[8]
Iridium Complex Various aminesAllylic alcoholsWater-High (pH-dependent)[11]
Biocatalytic (CAR/pIR23) Primary and secondary aminesCinnamic acids-MildUp to 94% conversion[3][10]
Ru Complex Aromatic aminesAlcoholsToluene25-70High[13]
Cu-Mo/TiO₂ (Photocatalysis) Aromatic and aliphatic aminesAlcohols-Room Temp (UV)Moderate to excellent[14]

Table 2: Influence of Base and Solvent on N-Alkylation

AmineAlkylating AgentBaseSolventTemperature (°C)OutcomeReference
2-NitroanilineAlkyl HalideK₂CO₃, Cs₂CO₃, tBuOK, NaHAcetonitrile, DMF, DMSO, Toluene80-120Stronger bases and polar aprotic solvents are generally required.[2]
Aniline1-OctanolNoneo-xyleneRefluxCatalyzed by Ni/γ-Al₂O₃.[8]
Various aminesAllylic alcoholspH-dependent (acidic/alkaline)Water-Selectivity between N-allylation and N-alkylation is pH-controlled.[11]

Experimental Protocols

General Protocol for Transition Metal-Catalyzed N-Allylation of an Aromatic Amine with an Alcohol

This protocol is a generalized procedure based on common methodologies for N-alkylation using a "borrowing hydrogen" strategy.[13]

Materials:

  • Aromatic amine (1.0 mmol, 1.0 eq.)

  • Primary alcohol (1.0 mmol, 1.0 eq.)

  • Potassium tert-butoxide (1.0 mmol, 1.0 eq.)

  • Ruthenium catalyst (e.g., [Ru]-3, 2 mol%)[13]

  • Toluene (1.0 mL)

  • Reaction vial with a magnetic stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a clean, dry reaction vial equipped with a magnetic stir bar, combine the aromatic amine (1.0 mmol), the primary alcohol (1.0 mmol), potassium tert-butoxide (1.0 mmol), and the ruthenium catalyst (2 mol%).

  • Solvent Addition: Add 1.0 mL of toluene to the vial.

  • Inert Atmosphere: Seal the vial and purge with an inert gas (nitrogen or argon).

  • Reaction: Place the vial on a magnetic stirrer and allow the reaction to proceed at the desired temperature (e.g., 25°C or 70°C) for 24 hours.[13]

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. The product can then be isolated using standard workup procedures, which may include dilution with water, extraction with an organic solvent (e.g., ethyl acetate), drying the organic layer over an anhydrous salt (e.g., MgSO₄), and removal of the solvent under reduced pressure.[2]

  • Purification: The crude product is typically purified by column chromatography on silica gel to yield the pure N-allylated amine.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for Low Conversion in N-Allylation start Start: Low or No Conversion check_reactivity Assess Reactivity of Starting Materials start->check_reactivity check_conditions Review Reaction Conditions start->check_conditions check_catalyst Evaluate Catalyst Performance start->check_catalyst amine_ewg Amine has strong -EWG? check_reactivity->amine_ewg Yes allyl_halide Using less reactive allyl halide (Cl, Br)? check_reactivity->allyl_halide Yes temp_low Is temperature too low? check_conditions->temp_low Yes solvent_choice Is solvent appropriate? (e.g., polar aprotic) check_conditions->solvent_choice No catalyst_poisoned Catalyst poisoned or inactive? check_catalyst->catalyst_poisoned Yes solution_reactivity Use more forcing conditions or a more reactive allylating agent (e.g., iodide). amine_ewg->solution_reactivity allyl_halide->solution_reactivity solution_temp Gradually increase reaction temperature. temp_low->solution_temp solution_solvent Screen alternative polar aprotic solvents. solvent_choice->solution_solvent solution_catalyst Purify reagents/solvent or screen different catalysts. catalyst_poisoned->solution_catalyst end Improved Conversion solution_reactivity->end solution_temp->end solution_solvent->end solution_catalyst->end

Caption: Troubleshooting workflow for low conversion in N-allylation reactions.

Experimental_Workflow General Experimental Workflow for N-Allylation cluster_monitoring Monitoring setup Reaction Setup (Flask, Stir Bar, Inert Atm.) reagents Add Amine, Base/Catalyst, and Solvent setup->reagents addition Add Allylating Agent (dropwise if needed) reagents->addition reaction Heat to Desired Temperature and Monitor (TLC/LC-MS) addition->reaction is_complete Reaction Complete? reaction->is_complete workup Workup (Cool, Dilute, Extract) purification Purification (e.g., Column Chromatography) workup->purification product Isolated N-Allylated Product purification->product is_complete->reaction No is_complete->workup Yes

Caption: General experimental workflow for the N-allylation of an amine.

References

Technical Support Center: Scaling Up the Synthesis of 5H,7H-Dibenzo[b,d]azepin-6-one for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 5H,7H-Dibenzo[b,d]azepin-6-one for preclinical studies. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparative analysis of common synthetic routes.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when scaling up for preclinical batches.

Intramolecular Friedel-Crafts Acylation Route
Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation - Insufficient activation of the carboxylic acid: The conversion of the carboxylic acid to the corresponding acyl chloride may be incomplete.- Deactivated aromatic ring: Electron-withdrawing groups on the aromatic rings can hinder the electrophilic aromatic substitution.- Inappropriate Lewis acid or catalyst: The chosen Lewis acid (e.g., AlCl₃, PPA) may not be effective for the specific substrate.- Ensure complete conversion to the acyl chloride using reagents like thionyl chloride or oxalyl chloride. Monitor the reaction by IR spectroscopy (disappearance of the broad O-H stretch).- This method is generally more successful with electron-neutral or electron-rich aromatic rings.- Screen different Lewis acids. Polyphosphoric acid (PPA) or Eaton's reagent can be effective alternatives to aluminum chloride.
Formation of Complex Mixtures/Side Products - Intermolecular side reactions: At higher concentrations, intermolecular acylation can compete with the desired intramolecular cyclization.- Rearrangement reactions: Carbocation rearrangements can occur under strongly acidic conditions.- Charring or decomposition: Harsh reaction conditions (high temperatures, strong Lewis acids) can lead to substrate or product degradation.- Employ high-dilution conditions to favor intramolecular cyclization.- While less common in acylations compared to alkylations, using milder conditions can minimize this risk.- Optimize the reaction temperature and duration. Consider using a milder Lewis acid or a Brønsted acid catalyst.
Difficult Purification - Presence of starting material and side products: Incomplete reaction or the formation of isomers can complicate purification.- Residual catalyst: Removal of the Lewis acid during workup can be challenging.- Optimize the reaction to drive it to completion. Utilize column chromatography with a carefully selected solvent system for purification.- Perform an aqueous workup with quenching (e.g., with ice water or dilute acid) to hydrolyze and remove the Lewis acid.
Palladium-Catalyzed Cyclization Route
Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Dibenzo[b,d]azepin-6-one - Catalyst deactivation: The palladium catalyst can be sensitive to air, moisture, and impurities.- Incorrect ligand selection: The choice of phosphine ligand is crucial for catalytic activity.- Suboptimal reaction conditions: Temperature, solvent, and base can significantly impact the reaction outcome.- Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).- Screen a variety of phosphine ligands (e.g., PPh₃, BINAP) to find the optimal one for your specific substrate.- Systematically optimize the reaction parameters. High-boiling aprotic solvents like DMF or toluene are often used.
Incomplete Reaction - Insufficient catalyst loading: The amount of palladium catalyst may be too low for complete conversion.- Poor solubility of reactants: The starting materials may not be fully dissolved in the chosen solvent.- Increase the catalyst loading incrementally. However, be mindful of the cost and potential for increased residual palladium in the product.- Choose a solvent system in which all reactants are soluble at the reaction temperature.
Difficulty in Removing Palladium Residues - Coordination of palladium to the product: The product may chelate with the palladium catalyst, making it difficult to remove.- Ineffective purification methods: Standard purification techniques may not be sufficient to remove trace amounts of palladium.- Employ specialized palladium scavengers (e.g., silica-supported thiols or amines) after the reaction is complete.- Recrystallization of the final product can be an effective method for removing residual palladium.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is more suitable for large-scale synthesis of this compound?

A1: Both intramolecular Friedel-Crafts acylation and palladium-catalyzed cyclization have been successfully used for the synthesis of this class of compounds. The choice of route often depends on the specific substitution pattern of the target molecule and the availability of starting materials. For enantiomerically pure derivatives, innovative methods like Crystallization-Induced Dynamic Resolution (CIDR) have been shown to be scalable and provide high yields and enantiomeric excess, avoiding the need for expensive chiral chromatography.[1]

Q2: What are the key challenges in scaling up the Friedel-Crafts acylation method?

A2: The primary challenges include managing the highly exothermic nature of the reaction, ensuring efficient mixing to avoid localized overheating and side product formation, and handling large quantities of corrosive and moisture-sensitive Lewis acids like AlCl₃. The workup procedure to remove the Lewis acid can also be cumbersome on a large scale.

Q3: How can I minimize the formation of side products in the palladium-catalyzed synthesis?

A3: To minimize side products, it is crucial to carefully control the reaction conditions. This includes maintaining an inert atmosphere, using high-purity reagents and solvents, and optimizing the catalyst, ligand, base, and temperature for your specific substrate.

Q4: Are there any specific safety precautions to consider when working with these synthetic routes on a larger scale?

A4: Yes. For the Friedel-Crafts route, extreme caution must be exercised when handling Lewis acids, which are corrosive and react violently with water. The reaction should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE). For the palladium-catalyzed route, care should be taken when handling phosphine ligands, which can be toxic, and pyrophoric reagents if used. A thorough safety review should be conducted before any scale-up operation.

Q5: What are the common methods for purifying the final product at a preclinical scale?

A5: At a preclinical scale, purification is typically achieved through a combination of techniques. Flash column chromatography is often used for initial purification to remove major impurities. This is frequently followed by recrystallization to obtain a highly pure, crystalline solid, which is desirable for preclinical studies.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound Derivatives

Synthetic Route Typical Yields Reaction Time Scalability Key Advantages Key Disadvantages
Intramolecular Friedel-Crafts Acylation 60-90%2-24 hoursModerate to Good- Readily available starting materials- Well-established reaction- Harsh reaction conditions- Formation of complex mixtures- Difficult workup
Palladium-Catalyzed Cyclization 70-95%12-48 hoursGood- Milder reaction conditions- High functional group tolerance- Good for complex derivatives- Expensive catalyst and ligands- Requires inert atmosphere- Potential for palladium contamination
Crystallization-Induced Dynamic Resolution (CIDR) >80%VariesExcellent- High enantiomeric excess- Avoids chiral chromatography- Scalable- Requires specific resolving agents- Optimization can be time-consuming

Experimental Protocols

Protocol 1: Intramolecular Friedel-Crafts Acylation of N-Substituted 2-Aminobiphenyl-2'-carboxylic Acid

This protocol describes a general procedure for the synthesis of this compound via intramolecular Friedel-Crafts acylation.

Materials:

  • N-substituted 2-aminobiphenyl-2'-carboxylic acid

  • Thionyl chloride or oxalyl chloride

  • Lewis acid (e.g., AlCl₃, PPA)

  • Anhydrous dichloromethane (DCM) or other suitable solvent

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • Acid Chloride Formation: In a round-bottom flask under an inert atmosphere, dissolve the N-substituted 2-aminobiphenyl-2'-carboxylic acid in anhydrous DCM. Add thionyl chloride (or oxalyl chloride) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or IR). Remove the solvent and excess reagent under reduced pressure.

  • Cyclization: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C under an inert atmosphere. Add the Lewis acid portion-wise, controlling the temperature. Stir the reaction at 0 °C to room temperature until the cyclization is complete (monitor by TLC).

  • Workup: Carefully quench the reaction by pouring it onto a mixture of ice and water. Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Protocol 2: Palladium-Catalyzed Intramolecular Cyclization

This protocol provides a general method for the palladium-catalyzed synthesis of this compound.

Materials:

  • Appropriate N-substituted biphenyl precursor (e.g., N-(2'-(cyanomethyl)-[1,1'-biphenyl]-2-yl)acetamide)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., PPh₃, BINAP)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., DMF, toluene)

  • Palladium scavenger (optional)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the starting material, palladium catalyst, phosphine ligand, and base. Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Reaction: Add the anhydrous solvent via syringe. Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Workup: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.

  • Palladium Removal (Optional): If necessary, stir the filtrate with a palladium scavenger for a few hours, then filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Mandatory Visualizations

experimental_workflow_friedel_crafts start N-Substituted 2-Aminobiphenyl-2'-carboxylic Acid acid_chloride Acid Chloride Formation (e.g., SOCl₂) start->acid_chloride cyclization Intramolecular Cyclization (e.g., AlCl₃) acid_chloride->cyclization workup Aqueous Workup & Extraction cyclization->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Workflow for the Intramolecular Friedel-Crafts Acylation Synthesis.

experimental_workflow_palladium start N-Substituted Biphenyl Precursor reaction_setup Reaction Setup (Pd Catalyst, Ligand, Base) start->reaction_setup cyclization Intramolecular Cyclization (Heating) reaction_setup->cyclization workup Filtration & Workup cyclization->workup pd_removal Palladium Scavenging (Optional) workup->pd_removal purification Column Chromatography pd_removal->purification product This compound purification->product

Caption: Workflow for the Palladium-Catalyzed Intramolecular Cyclization.

troubleshooting_logic start Experiment Start issue Encounter an Issue? start->issue low_yield Low Yield issue->low_yield Yes side_products Side Products issue->side_products Yes purification_issue Purification Difficulty issue->purification_issue Yes success Problem Solved issue->success No check_reagents Check Reagent Purity & Stoichiometry low_yield->check_reagents optimize_conditions Optimize Reaction Conditions (T, t) low_yield->optimize_conditions change_catalyst Change Catalyst/ Ligand/Solvent low_yield->change_catalyst side_products->optimize_conditions adjust_concentration Adjust Concentration (High Dilution) side_products->adjust_concentration chromatography Optimize Chromatography purification_issue->chromatography recrystallize Recrystallize Product purification_issue->recrystallize check_reagents->success optimize_conditions->success change_catalyst->success adjust_concentration->success chromatography->success recrystallize->success

Caption: General Troubleshooting Logic for Synthesis Scale-up.

References

Validation & Comparative

Unveiling Stereoselective Immunomodulation: A Comparative Analysis of 5H,7H-Dibenzo[b,d]azepin-6-one Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5H,7H-dibenzo[b,d]azepin-6-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics, particularly for autoimmune diseases. This guide provides a comparative overview of the biological activity of the enantiomeric forms of N-acyl derivatives of this scaffold, focusing on their role as potent inhibitors of potassium channels crucial for T-cell function. While direct comparative quantitative data for the individual enantiomers of the parent compound is not extensively available in public literature, this guide synthesizes the existing experimental evidence to highlight the principle of stereoselective activity and provides the necessary protocols for enantiomer separation and biological evaluation.

Core Thesis: The Significance of Axial Chirality

The this compound core possesses axial chirality due to restricted rotation around the biaryl bond, leading to the existence of stable, separable atropisomers (enantiomers), designated as aR and aS.[1] This structural feature is of paramount pharmacological importance, as biological targets such as enzymes and ion channels are chiral entities and are expected to exhibit differential interactions with each enantiomer. It is highly probable that the observed biological activity of racemic mixtures of these compounds is predominantly attributable to one of the enantiomers, the "eutomer."

Biological Target and Signaling Pathway

N-acyl derivatives of this compound have been identified as potent inhibitors of the voltage-gated potassium channel Kv1.3 and the calcium-activated potassium channel IK-1.[2] These channels are critical regulators of T-lymphocyte proliferation and activation. Inhibition of Kv1.3 and IK-1 channels in T-cells leads to membrane depolarization, which in turn reduces the electrochemical driving force for calcium (Ca2+) influx. The subsequent decrease in intracellular Ca2+ concentration suppresses downstream signaling pathways that are essential for cytokine production (e.g., Interleukin-2) and T-cell proliferation. This mechanism of action positions these compounds as promising candidates for immunosuppressive therapies in T-cell mediated autoimmune disorders like rheumatoid arthritis and multiple sclerosis.

Below is a diagram illustrating the signaling pathway affected by the inhibition of Kv1.3 and IK-1 channels in T-cells.

T_Cell_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) Ca_Channel Ca2+ Channel TCR->Ca_Channel opens Antigen Antigen Presentation Antigen->TCR Kv13 Kv1.3 Channel Kv13->Ca_Channel maintains membrane potential for IK1 IK-1 Channel IK1->Ca_Channel maintains membrane potential for Ca_in Ca2+ Influx Ca_Channel->Ca_in Ca_Signal Increased Intracellular Ca2+ Ca_in->Ca_Signal Calcineurin Calcineurin Activation Ca_Signal->Calcineurin NFAT NFAT Dephosphorylation Calcineurin->NFAT NFAT_nuc NFAT Translocation NFAT->NFAT_nuc Gene_Exp Gene Expression (e.g., IL-2) NFAT_nuc->Gene_Exp Proliferation T-Cell Proliferation & Activation Gene_Exp->Proliferation Dibenzoazepinone This compound Enantiomers Dibenzoazepinone->Kv13 inhibit Dibenzoazepinone->IK1 inhibit

T-Cell activation pathway and points of inhibition by Dibenzoazepinone enantiomers.

Comparative Biological Activity Data

Compound Derivative (Racemic)Target Ion ChannelIC50 (µM)Reference
N-benzoyl-5H-dibenzo[b,d]azepin-7(6H)-oneIK-12.1[3]
N-(3-chlorobenzoyl)-5H-dibenzo[b,d]azepin-7(6H)-oneIK-11.4[3]
N-(4-methylbenzoyl)-5H-dibenzo[b,d]azepin-7(6H)-oneIK-11.3[3]
A specific phenanthridine derivative (related scaffold)Kv1.30.710[3]

Experimental Protocols

To facilitate further research into the stereoselective activity of this compound enantiomers, detailed experimental protocols for enantiomer separation and biological activity assessment are provided below.

Enantiomer Separation by Chiral High-Performance Liquid Chromatography (HPLC)

The separation of the aR and aS atropisomers of dibenzo[b,d]azepin-6-ones can be achieved using chiral HPLC. The following protocol is based on published methods.

Workflow for Chiral HPLC Separation:

HPLC_Workflow Racemic Racemic Mixture of This compound Derivative Injection Inject onto Chiral HPLC Column Racemic->Injection Separation Elution with Mobile Phase Injection->Separation Detection UV Detection Separation->Detection Fractionation Fraction Collection Detection->Fractionation Enantiomer_R Isolated aR Enantiomer Fractionation->Enantiomer_R Enantiomer_S Isolated aS Enantiomer Fractionation->Enantiomer_S

Workflow for the chiral separation of Dibenzoazepinone enantiomers.

HPLC Conditions:

  • Instrument: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase: CHIRALPAK® IC (4.6 mm ϕ × 25 cm) or a similar polysaccharide-based chiral column.

  • Mobile Phase: A mixture of hexane and a polar solvent such as ethanol or isopropanol. The exact ratio should be optimized for the specific derivative, for example, 30% ethanol in hexane.

  • Flow Rate: Typically 0.5 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Procedure:

    • Dissolve the racemic mixture in the mobile phase.

    • Inject the sample onto the chiral column.

    • Elute with the mobile phase under isocratic conditions.

    • Monitor the elution profile using the UV detector. The two enantiomers should appear as distinct peaks at different retention times.

    • Collect the fractions corresponding to each peak to obtain the isolated enantiomers.

    • The enantiomeric excess (ee) of the separated fractions should be determined.

In Vitro Assessment of Potassium Channel Inhibition

The inhibitory activity of the separated enantiomers on Kv1.3 and IK-1 channels can be assessed using electrophysiological techniques, such as the patch-clamp method, on cells expressing these channels (e.g., human T-lymphocytes or a stable cell line like CHO or HEK293 cells).

Patch-Clamp Electrophysiology Protocol:

  • Cell Culture: Culture human T-lymphocytes or a suitable cell line expressing the target potassium channel.

  • Whole-Cell Patch-Clamp:

    • Obtain a gigaseal on a single cell using a glass micropipette.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell membrane potential at a holding potential (e.g., -80 mV).

    • Elicit Kv1.3 currents by applying depolarizing voltage steps.

    • Elicit IK-1 currents by including a known concentration of Ca2+ in the pipette solution.

  • Compound Application:

    • Record baseline channel currents.

    • Perfuse the cell with a solution containing a known concentration of the test enantiomer.

    • Record the channel currents in the presence of the compound.

  • Data Analysis:

    • Measure the peak current amplitude before and after compound application.

    • Calculate the percentage of inhibition for each concentration of the enantiomer.

    • Construct a concentration-response curve and determine the IC50 value for each enantiomer.

Conclusion and Future Directions

The available evidence strongly suggests that the biological activity of this compound derivatives is stereoselective. The axial chirality of this scaffold necessitates the separation and individual biological evaluation of its enantiomers to identify the eutomer responsible for the desired pharmacological effect. The protocols outlined in this guide provide a framework for researchers to pursue these investigations. Future studies should focus on reporting the specific inhibitory activities (IC50 values) of the aR and aS enantiomers against Kv1.3 and IK-1 channels. This will not only elucidate the structure-activity relationship at a three-dimensional level but also pave the way for the development of more potent and selective single-enantiomer immunosuppressive drugs with an improved therapeutic index.

References

A Comparative Guide to 5H,7H-Dibenzo[b,d]azepin-6-one and Dibenzo[b,f]azepine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological performance of two prominent tricyclic heterocyclic scaffolds: 5H,7H-Dibenzo[b,d]azepin-6-one and dibenzo[b,f]azepine derivatives. The information presented herein is supported by experimental data from peer-reviewed studies, offering a valuable resource for researchers engaged in drug discovery and development.

Core Structural Differences

The fundamental distinction between these two classes of compounds lies in the fusion of the azepine ring to the two flanking benzene rings. In this compound, the seven-membered ring is fused at the [b] and [d] positions of the dibenzo system, resulting in a more rigid and twisted conformation. Conversely, the dibenzo[b,f]azepine scaffold features fusion at the [b] and [f] positions, leading to a more flexible structure. This seemingly subtle difference in connectivity significantly impacts the three-dimensional shape, physicochemical properties, and ultimately, the biological activity of their respective derivatives.

Comparative Biological Activities and Performance Data

Derivatives of both scaffolds have demonstrated significant potential across a range of therapeutic areas. The following tables summarize key quantitative data from various studies, highlighting the distinct pharmacological profiles of each class.

Table 1: Anticancer Activity of Dibenzo[b,f]azepine Derivatives

Dibenzo[b,f]azepine derivatives have emerged as promising candidates in oncology, with several studies demonstrating their potent cytotoxic and topoisomerase II inhibitory activities.

Compound IDCell LineAssay TypeIC50 (µM)Reference
5e Leukemia SRMTT Assay13.05 ± 0.62[1]
5e Topoisomerase II InhibitionEnzyme Assay6.36 ± 0.36[1]
4g Murine Osteosarcoma (LM8G7)Proliferation Assay~15[2]
4g Human Ovarian Cancer (OVSAHO)Proliferation Assay~24[2]
4g Human Breast Cancer (MCF-7)Apoptosis AssayTime-dependent induction[2]
Table 2: Neurological and Other Activities of this compound and Dibenzo[b,f]azepine Derivatives

The this compound scaffold is a key component in the development of γ-secretase inhibitors for neurodegenerative diseases, while dibenzo[b,f]azepine derivatives are well-established as anticonvulsants.[3][4]

Scaffold/CompoundTarget/ActivityKey FindingsReference
(S)-7-amino-5H,7H-dibenzo[b,d]azepin-6-one γ-secretase inhibitor building blockEssential for the synthesis of potent inhibitors for potential Alzheimer's disease treatment.[4]
N-Acyl-5H,7H-dibenzo[b,d]azepin-7(6H)-ones Potassium Channel InhibitionStereochemical properties are crucial for their interaction with ion channels.[3]
Carbamazepine (a dibenzo[b,f]azepine derivative) AnticonvulsantA widely prescribed first-line drug for the treatment of epilepsy.[2][5]

Key Experimental Methodologies

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for the key assays are provided below.

Topoisomerase II Inhibition Assay

This assay is crucial for evaluating the potential of dibenzo[b,f]azepine derivatives as anticancer agents.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase II enzyme, and assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT).

  • Compound Incubation: Add the test compound (dibenzo[b,f]azepine derivative) at various concentrations to the reaction mixture. A known topoisomerase II inhibitor (e.g., etoposide or doxorubicin) should be used as a positive control.[1][6]

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30 minutes) to allow the enzyme to act on the DNA.

  • Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Analyze the DNA topoisomers by electrophoresis on an agarose gel containing a DNA intercalating agent (e.g., ethidium bromide).

  • Visualization and Quantification: Visualize the DNA bands under UV light and quantify the percentage of supercoiled and relaxed DNA. The IC50 value is determined as the concentration of the compound that causes 50% inhibition of the enzyme's activity.[1]

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of compounds.[7][8][9][10]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., Leukemia SR, LM8G7, OVSAHO, MCF-7) into 96-well plates at a predetermined density and allow them to adhere overnight.[1][2]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (dibenzo[b,f]azepine derivatives) for a specific duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin or doxorubicin).[2]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[7][8][9]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.[1]

Signaling Pathways and Mechanisms of Action

The distinct biological activities of these two scaffolds can be attributed to their interaction with different cellular signaling pathways.

Dibenzo[b,f]azepine Derivatives: Targeting DNA Replication and Cell Division

Several dibenzo[b,f]azepine derivatives exert their anticancer effects by interfering with the machinery of DNA replication and cell division. A key mechanism is the inhibition of topoisomerase II, an enzyme essential for resolving DNA topological problems during replication, transcription, and chromosome segregation.[1] By inhibiting this enzyme, these compounds lead to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis.

Topoisomerase_II_Inhibition Dibenzo_bf_azepine Dibenzo[b,f]azepine Derivative Topo_II Topoisomerase II Dibenzo_bf_azepine->Topo_II Inhibits DNA_Replication DNA Replication & Transcription Topo_II->DNA_Replication Required for DSBs DNA Double-Strand Breaks Topo_II->DSBs Leads to accumulation of Cell_Cycle_Arrest Cell Cycle Arrest DSBs->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Dibenzo[b,f]azepine derivatives inhibit Topoisomerase II, leading to DNA damage and apoptosis.

This compound Derivatives: Modulating Proteolytic Processing in Neurological Pathways

The more rigid structure of this compound derivatives makes them suitable scaffolds for targeting specific enzyme active sites. A prominent example is their role as core structures for the development of γ-secretase inhibitors.[4] Gamma-secretase is a multi-protein complex responsible for the final cleavage of the amyloid precursor protein (APP), a process that generates amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease.

Gamma_Secretase_Inhibition Dibenzo_bd_azepinone This compound Derivative Gamma_Secretase γ-Secretase Dibenzo_bd_azepinone->Gamma_Secretase Inhibits Abeta Amyloid-beta (Aβ) Peptide Gamma_Secretase->Abeta Cleaves to produce APP Amyloid Precursor Protein (APP) APP->Gamma_Secretase Substrate Plaques Amyloid Plaques Abeta->Plaques Aggregates to form Neurotoxicity Neurotoxicity Plaques->Neurotoxicity Leads to

Caption: this compound derivatives inhibit γ-secretase, reducing amyloid-beta production.

Conclusion

The structural isomerism between this compound and dibenzo[b,f]azepine gives rise to distinct pharmacological profiles. Dibenzo[b,f]azepine derivatives, with their more flexible conformation, have shown significant promise as anticancer agents, primarily through the inhibition of topoisomerase II. In contrast, the rigid framework of this compound derivatives makes them ideal candidates for targeting specific enzyme active sites, as exemplified by their development as γ-secretase inhibitors for neurodegenerative disorders. This comparative guide highlights the importance of the core scaffold in directing the biological activity of its derivatives and serves as a valuable tool for researchers in the rational design of novel therapeutic agents.

References

Structure-activity relationship (SAR) of N-acyl-5H-dibenzo[b,d]azepin-7(6H)-ones

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the structure-activity relationship (SAR) of N-acyl-5H-dibenzo[b,d]azepin-7(6H)-ones reveals critical insights into their potential as immunosuppressive agents through the inhibition of Kv1.3 and IK-1 potassium channels. Variations in the N-acyl substituent significantly influence the inhibitory potency and selectivity of these compounds. This guide provides a comparative overview of their biological activity, supported by experimental data and detailed methodologies.

Structure-Activity Relationship and Performance Comparison

The core structure of 5H-dibenzo[b,d]azepin-7(6H)-one serves as a scaffold for modification, particularly at the N-6 position. Acylation of this nitrogen introduces a key variable for tuning the biological activity. The following table summarizes the inhibitory concentrations (IC50) of various N-acyl derivatives against the Kv1.3 and IK-1 potassium channels.[1]

Compound IDN-Acyl SubstituentKv1.3 IC50 (µM)IK-1 IC50 (µM)
1 Acetyl> 30> 30
2 Benzoyl2.11.4
3 4-Methylbenzoyl1.31.3
4 2-Fluorobenzoyl2.52.1
5 4-Fluorobenzoyl1.51.5
6 4-(Trifluoromethyl)benzoyl1.81.7
7 4-Methoxybenzoyl2.32.0

From the data, several key SAR observations can be made:

  • N-Acylation is Crucial for Activity: The simple N-acetyl derivative (Compound 1) shows minimal activity, indicating that a larger, more complex acyl group is necessary for effective channel inhibition.

  • Aromatic Acyl Groups Enhance Potency: The introduction of a benzoyl group (Compound 2) significantly improves the inhibitory activity against both Kv1.3 and IK-1 channels.

  • Substituents on the Benzoyl Ring Modulate Activity:

    • Electron-donating groups, such as the 4-methyl group (Compound 3), appear to enhance potency against both channels, resulting in the most potent analog in this series.

    • Electron-withdrawing groups, such as fluorine (Compounds 4 and 5) and trifluoromethyl (Compound 6), are well-tolerated and result in compounds with potent inhibitory activity. The position of the fluoro substituent (para vs. ortho) has a modest impact on activity.

    • A methoxy group at the 4-position (Compound 7) results in a slight decrease in potency compared to the unsubstituted benzoyl analog.

Overall, the N-acyl-5H-dibenzo[b,d]azepin-7(6H)-one scaffold is a promising starting point for the development of Kv1.3 and IK-1 inhibitors. The SAR suggests that the N-benzoyl moiety is a key pharmacophore, with further optimization possible through substitution on the benzoyl ring.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of N-acyl-5H-dibenzo[b,d]azepin-7(6H)-ones.

Synthesis of N-acyl-5H-dibenzo[b,d]azepin-7(6H)-ones

A general method for the synthesis of the N-acyl derivatives involves a two-step process starting from 2-aminobiphenyl.[2]

  • Synthesis of 5H-dibenzo[b,d]azepin-7(6H)-one:

    • 2-Aminobiphenyl is reacted with chloroacetyl chloride to yield N-(biphenyl-2-yl)-2-chloroacetamide.

    • Intramolecular Friedel-Crafts cyclization of the chloroacetamide derivative using a Lewis acid catalyst (e.g., aluminum chloride) affords the tricyclic 5H-dibenzo[b,d]azepin-7(6H)-one core.

  • N-Acylation:

    • The 5H-dibenzo[b,d]azepin-7(6H)-one is deprotonated with a strong base (e.g., sodium hydride) in an aprotic solvent (e.g., THF).

    • The resulting anion is reacted with the desired acyl chloride (e.g., benzoyl chloride, 4-methylbenzoyl chloride) to yield the final N-acyl-5H-dibenzo[b,d]azepin-7(6H)-one derivative.

    • The product is purified by column chromatography.

Potassium Channel Inhibition Assay (Whole-Cell Patch-Clamp Electrophysiology)

The inhibitory activity of the compounds on Kv1.3 and IK-1 channels is determined using the whole-cell patch-clamp technique on cells stably expressing the respective human channels (e.g., HEK293 or CHO cells).

  • Cell Preparation: Cells are cultured to 70-80% confluency and harvested for electrophysiological recording.

  • Electrophysiological Recording:

    • Whole-cell currents are recorded using an amplifier and digitizer. Borosilicate glass pipettes with a resistance of 2-5 MΩ are used as electrodes.

    • The external solution contains (in mM): 145 NaCl, 5 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4.

    • The internal pipette solution contains (in mM): 140 KF, 1 MgCl2, 10 EGTA, and 10 HEPES, adjusted to pH 7.2.

  • Data Acquisition:

    • For Kv1.3, currents are elicited by depolarizing voltage steps from a holding potential of -80 mV.

    • For IK-1, currents are activated by ramps of depolarization.

  • Compound Application and Data Analysis:

    • The test compounds are dissolved in DMSO and diluted in the external solution to the final desired concentrations.

    • The inhibitory effect is measured as the percentage reduction of the peak current amplitude after application of the compound.

    • IC50 values are determined by fitting the concentration-response data to a Hill equation.

Visualizations

Signaling Pathway of T-Cell Activation and Inhibition

The following diagram illustrates the role of Kv1.3 and IK-1 channels in T-cell activation and the mechanism of inhibition by N-acyl-5H-dibenzo[b,d]azepin-7(6H)-ones.

T_Cell_Activation_Inhibition cluster_TCell T-Cell cluster_Inhibitor Inhibition Mechanism TCR T-Cell Receptor (TCR) PLC PLCγ TCR->PLC IP3 IP3 PLC->IP3 Ca_ER Ca²⁺ (ER) IP3->Ca_ER Ca_Cytosol Ca²⁺ (Cytosol) Ca_ER->Ca_Cytosol CRAC CRAC Channel Ca_Cytosol->CRAC Activates IK_1 IK-1 Ca_Cytosol->IK_1 Activates NFAT NFAT Ca_Cytosol->NFAT Activates CRAC->Ca_Cytosol Ca²⁺ Influx Kv1_3 Kv1.3 K_efflux K⁺ Efflux Kv1_3->K_efflux IK_1->K_efflux Membrane_Potential Membrane Hyperpolarization K_efflux->Membrane_Potential Maintains Membrane_Potential->CRAC Drives Ca²⁺ Influx Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression Proliferation T-Cell Proliferation Gene_Expression->Proliferation Inhibitor N-acyl-5H-dibenzo[b,d]azepin-7(6H)-one Inhibitor->Kv1_3 Blocks Inhibitor->IK_1 Blocks Antigen Antigen Antigen->TCR Activation

Caption: T-Cell activation pathway and Kv1.3/IK-1 inhibition.

Experimental Workflow for SAR Study

The logical flow of a structure-activity relationship study for these compounds is depicted below.

SAR_Workflow cluster_Design Design & Synthesis cluster_Screening Biological Screening cluster_Analysis Data Analysis & Iteration A Scaffold Selection (5H-dibenzo[b,d]azepin-7(6H)-one) B Design of N-Acyl Analogs A->B C Chemical Synthesis B->C D Primary Screening (e.g., Patch-Clamp) C->D E Determine IC50 Values for Kv1.3 and IK-1 D->E F Compile SAR Data E->F G Identify Key Structural Features F->G H Design Next Generation Analogs G->H H->B Iterative Design

Caption: Workflow for a Structure-Activity Relationship (SAR) study.

References

In vitro validation of potassium channel inhibition by dibenzoazepinone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Potassium Channel Inhibition: A Guide for Researchers

For Immediate Release

This guide provides a comparative analysis of the in vitro validation of potassium channel inhibition, with a focus on methodologies applicable to novel compounds such as dibenzoazepinone derivatives. While specific experimental data on dibenzoazepinone derivatives is not extensively available in the public domain, this document offers a framework for their evaluation by comparing the activities of structurally related compounds and detailing the requisite experimental protocols.

The inhibition of potassium channels, including the human Ether-à-go-go-Related Gene (hERG) channel, the KCNQ1/KCNE1 complex, and Kv1.5, is a critical area of research in drug development due to the essential roles these channels play in cardiac action potential repolarization and other physiological processes. Unintended blockade of these channels can lead to serious adverse effects, such as drug-induced long QT syndrome.

This guide is intended for researchers, scientists, and drug development professionals involved in the screening and characterization of new chemical entities for their effects on potassium channel function.

Comparative Inhibitory Activity on Key Potassium Channels

The following table summarizes the half-maximal inhibitory concentrations (IC50) of various compounds on hERG (Kv11.1), KCNQ1/KCNE1, and Kv1.5 potassium channels. The selected compounds, including tricyclic antidepressants and other known potassium channel blockers, serve as a reference for contextualizing the potential activity of novel derivatives.

CompoundTarget ChannelIC50 (µM)Assay TypeReference
Amitriptyline Kv Channels (general)2.2Whole-cell Patch Clamp[1]
Kv7.2/7.310Whole-cell Patch Clamp[2]
Desipramine Kv Channels (general)5.91Whole-cell Patch Clamp[3]
Pimozide hERG (Kv11.1)0.018Patch Clamp[4]
KCNQ1/KCNE1>10Patch Clamp[4]
Kv1.5>10Patch Clamp[4]
E-4031 hERG (Kv11.1)0.0158Whole-cell Patch Clamp[5]
L-735,821 (Benzodiazepine derivative)KCNQ1Potent BlockerVoltage Clamp[6]
HMQ1611 Kv1.52.07Whole-cell Patch Clamp[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of potassium channel inhibition. The following are standard protocols for two widely used in vitro assays.

Automated Patch-Clamp Electrophysiology

This technique is the gold standard for characterizing the interaction of a compound with an ion channel, providing detailed information on the mechanism of action.

Objective: To measure the inhibitory effect of test compounds on potassium channel currents (e.g., hERG, KCNQ1/KCNE1, or Kv1.5) expressed in a stable cell line.

Materials:

  • Cell Line: A mammalian cell line (e.g., HEK293 or CHO cells) stably expressing the target potassium channel.

  • Recording Solutions:

    • Internal Solution (in mM): e.g., 130 KCl, 1 MgCl₂, 5 EGTA, 10 HEPES, 5 Mg-ATP, pH 7.2 with KOH.

    • External Solution (in mM): e.g., 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.

  • Test Compounds: Stock solutions prepared in a suitable solvent (e.g., DMSO) and diluted to final concentrations in the external solution.

  • Automated Patch-Clamp System: (e.g., IonWorks, QPatch, or Patchliner).

Procedure:

  • Cell Preparation: Culture cells expressing the target potassium channel to an appropriate confluency. Harvest the cells and prepare a single-cell suspension.

  • Chip Preparation: Prime the microfluidic chip of the automated patch-clamp system according to the manufacturer's instructions.

  • Cell Loading: Load the cell suspension onto the chip. The system will automatically establish a whole-cell patch-clamp configuration.

  • Current Recording:

    • Apply a specific voltage-clamp protocol to elicit the characteristic current of the target channel. For example, for hERG channels, a depolarizing pulse to +20 mV followed by a repolarizing step to -50 mV is typically used to elicit a large tail current.

    • Record baseline currents in the absence of the test compound.

  • Compound Application: Perfuse the cells with the external solution containing various concentrations of the test compound.

  • Data Acquisition: Record the channel currents in the presence of the compound until a steady-state block is achieved.

  • Data Analysis: Measure the reduction in current amplitude (typically the tail current for hERG) at each compound concentration. Calculate the percentage of inhibition and fit the concentration-response data to the Hill equation to determine the IC50 value.

Thallium Flux Assay

This is a fluorescence-based, high-throughput screening (HTS) method for measuring potassium channel activity. It relies on the principle that thallium ions (Tl⁺) can permeate potassium channels and their influx can be detected by a Tl⁺-sensitive fluorescent dye.[2][6][8]

Objective: To screen for and characterize modulators of potassium channel activity in a high-throughput format.

Materials:

  • Cell Line: A mammalian cell line expressing the potassium channel of interest.

  • Assay Plates: 96- or 384-well black-walled, clear-bottom microplates.

  • Dye Loading Buffer: A physiological buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™).

  • Stimulus Buffer: A buffer containing thallium sulfate (Tl₂SO₄) and, for voltage-gated channels, a high concentration of potassium to induce depolarization.

  • Test Compounds: Prepared in a suitable solvent and serially diluted.

  • Fluorescence Plate Reader: Equipped with injectors for the stimulus buffer.

Procedure:

  • Cell Plating: Seed the cells into the microplates and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and add the dye loading buffer to each well. Incubate at room temperature to allow the dye to enter the cells.

  • Compound Incubation: After dye loading, wash the cells and add a buffer containing the test compounds at various concentrations. Incubate for a specified period (e.g., 20-30 minutes).

  • Thallium Flux Measurement:

    • Place the microplate in the fluorescence plate reader.

    • Record a baseline fluorescence signal.

    • Inject the stimulus buffer to initiate Tl⁺ influx through open potassium channels.

    • Continue to record the fluorescence signal for several minutes.

  • Data Analysis: The rate of fluorescence increase is proportional to the potassium channel activity. Calculate the percentage of inhibition or activation for each compound concentration relative to controls. Determine IC50 or EC50 values from the concentration-response curves.

Visualizations

Experimental Workflow for Potassium Channel Inhibition Assay

The following diagram illustrates a typical workflow for assessing the inhibitory activity of a compound on a target potassium channel.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_result Result CellCulture Cell Culture (Expressing Target Channel) Assay Perform Assay (Patch Clamp or Thallium Flux) CellCulture->Assay CompoundPrep Compound Preparation (Serial Dilutions) CompoundPrep->Assay DataAcq Data Acquisition (Currents or Fluorescence) Assay->DataAcq Analysis Calculate % Inhibition DataAcq->Analysis IC50 Determine IC50 Analysis->IC50 Report Comparative Report IC50->Report G cluster_membrane Cell Membrane K_Channel Voltage-Gated K+ Channel ChannelOpening Channel Opening K_Channel->ChannelOpening Depolarization Membrane Depolarization (e.g., Action Potential) Depolarization->K_Channel activates K_Efflux K+ Efflux ChannelOpening->K_Efflux Repolarization Membrane Repolarization K_Efflux->Repolarization Inhibitor Dibenzoazepinone Derivative (Inhibitor) Inhibitor->K_Channel blocks

References

Comparative Analysis of Dibenzoazepine Derivatives as Topoisomerase II Inhibitors: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

A note on the availability of data: As of late 2025, a comprehensive comparative analysis of dibenzoazepine derivatives specifically as topoisomerase II inhibitors is limited in publicly available research. While the dibenzoazepine scaffold is of significant interest in medicinal chemistry for a range of biological activities, detailed quantitative data, such as IC50 values against topoisomerase II, for a series of these derivatives are not readily found in the literature.[1][2][3] Carbazole derivatives, which share some structural similarities with dibenzoazepines, have been investigated as topoisomerase II catalytic inhibitors.[4]

This guide will, therefore, provide a framework for such a comparative analysis. It will use well-established topoisomerase II inhibitors, such as etoposide and doxorubicin, as exemplars to demonstrate how experimental data should be presented and interpreted.[5] Furthermore, it will detail the necessary experimental protocols and conceptual pathways required to evaluate novel compounds, like dibenzoazepine derivatives, for their potential as topoisomerase II inhibitors.

Data Presentation: A Template for Comparison

For a rigorous comparative analysis, quantitative data on the inhibitory activity of test compounds against topoisomerase II are essential. The half-maximal inhibitory concentration (IC50) is a standard metric. Below is a template table populated with data for known topoisomerase II inhibitors to illustrate the desired format.

CompoundTopoisomerase II IsoformAssay TypeIC50 (µM)Reference CompoundIC50 (µM) of Reference
Etoposide Human Topo IIαkDNA Decatenation78.4--
Doxorubicin Human Topo IIkDNA Decatenation2.67Etoposide78.4
Hypothetical Dibenzoazepine 1Human Topo IIαkDNA Decatenation[Insert Value]Etoposide[Insert Value]
Hypothetical Dibenzoazepine 2Human Topo IIβDNA Relaxation[Insert Value]Doxorubicin[Insert Value]

This table includes data for etoposide and doxorubicin for illustrative purposes.[6]

Mechanism of Action: Topoisomerase II Poisons

Many potent topoisomerase II inhibitors act as "poisons."[7][8][9][10] They function by stabilizing a transient intermediate in the enzyme's catalytic cycle known as the cleavage complex, where the enzyme is covalently bonded to the 5' ends of the cleaved DNA.[8][11] This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks, which are cytotoxic to cancer cells.[8][11]

TopoII_Mechanism cluster_cycle Topoisomerase II Catalytic Cycle cluster_inhibition Inhibitor Action DNA_unbound Free Topo II + DNA (G-segment) DNA_bound Topo II-DNA Non-covalent Complex DNA_unbound->DNA_bound 1. Binding T_segment_capture T-segment Capture (ATP Binding) DNA_bound->T_segment_capture 2. ATP Binding Cleavage G-segment Cleavage (Covalent Complex) T_segment_capture->Cleavage 3. Cleavage T_segment_passage T-segment Passage Cleavage->T_segment_passage 4. Passage Religation G-segment Religation T_segment_passage->Religation 5. Religation T_segment_release T-segment Release (ATP Hydrolysis) Religation->T_segment_release 6. Release T_segment_release->DNA_unbound 7. Reset Inhibitor Topo II Poison (e.g., Dibenzoazepine Derivative) Inhibitor->Cleavage Stabilizes Cleavage Complex, Prevents Religation

Mechanism of a Topoisomerase II Poison.

Experimental Protocols

A crucial aspect of a comparative guide is the detailed methodology, allowing for the replication of results. The most common in vitro assay for evaluating topoisomerase II inhibitors is the kDNA decatenation assay.[12][13][14][15]

Topoisomerase II kDNA Decatenation Assay

This assay assesses the ability of topoisomerase II to separate, or decatenate, the interlocked DNA minicircles of kinetoplast DNA (kDNA). Inhibitors of the enzyme will prevent this process.

Materials:

  • Human Topoisomerase IIα

  • Kinetoplast DNA (kDNA)

  • 5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 500 mM KCl, 50 mM MgCl2, 2.5 mM DTT, 500 µg/mL BSA)

  • 10 mM ATP solution

  • Test compounds (dibenzoazepine derivatives) dissolved in DMSO

  • Etoposide (as a positive control)

  • Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

  • 1% Agarose gel in TAE or TBE buffer

  • Ethidium bromide or other DNA stain

  • Deionized water

Protocol:

  • On ice, prepare a reaction mixture for the desired number of assays. For each 20 µL reaction, combine:

    • 4 µL of 5X Assay Buffer

    • 2 µL of 10 mM ATP

    • 1 µL of kDNA (e.g., 200 ng/µL)

    • Variable volume of deionized water

  • Aliquot the reaction mix into microcentrifuge tubes.

  • Add 1 µL of the test compound at various concentrations (or DMSO as a vehicle control) to the respective tubes.

  • Initiate the reaction by adding a pre-determined amount of human topoisomerase IIα enzyme (typically 1-2 units) to each tube. The optimal amount of enzyme should be determined empirically to achieve complete decatenation in the control reaction.

  • Incubate the reactions at 37°C for 30 minutes.

  • Terminate the reaction by adding 4 µL of Stop Solution/Loading Dye.

  • Load the samples onto a 1% agarose gel containing a DNA stain.

  • Perform electrophoresis at approximately 85V for 1-2 hours.

  • Visualize the DNA bands under UV light. Catenated kDNA will remain in the loading well, while the decatenated minicircles will migrate into the gel.

  • The intensity of the bands can be quantified using densitometry to determine the IC50 value of the test compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening and evaluating potential topoisomerase II inhibitors.

Experimental_Workflow cluster_screening Screening Phase cluster_validation Validation & Characterization Compound_Library Dibenzoazepine Derivative Library Primary_Assay Primary Screen: kDNA Decatenation Assay Compound_Library->Primary_Assay Hit_Identification Identify Active Compounds ('Hits') Primary_Assay->Hit_Identification Dose_Response Dose-Response Curve & IC50 Determination Hit_Identification->Dose_Response Mechanism_Assay Mechanism of Action: DNA Cleavage Assay Dose_Response->Mechanism_Assay Cell_Based_Assay Cellular Activity: Cytotoxicity Assay (e.g., MTT) Mechanism_Assay->Cell_Based_Assay Final_Analysis Comparative Analysis & Lead Selection Cell_Based_Assay->Final_Analysis

References

Dibenzoazepinone-Based Inhibitors: A Comparative Guide to Cross-Reactivity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of dibenzoazepinone-based inhibitors and their alternatives, supported by experimental data.

The dibenzoazepinone scaffold has emerged as a promising privileged structure in the development of kinase inhibitors. Its rigid, three-dimensional shape allows for specific interactions within the ATP-binding pocket of various kinases, offering the potential for potent and selective inhibition. However, as with all small molecule inhibitors, understanding the cross-reactivity profile is paramount to predicting potential off-target effects and ensuring therapeutic efficacy. This guide provides a comparative analysis of dibenzoazepinone-based inhibitors, with a focus on their selectivity and cross-reactivity, supported by experimental data. We also present a comparison with structurally related benzoxazepin inhibitors to provide a broader context of inhibitor performance.

Comparative Inhibitory Potency: Dibenzoazepinones and Benzoxazepins

The following tables summarize the half-maximal inhibitory concentrations (IC50) of selected dibenzoazepinone-based inhibitors against p38α MAP kinase and a comparative set of benzoxazepin-based inhibitors against the Class I PI3K isoforms. Lower IC50 values are indicative of higher potency.

Table 1: Inhibitory Activity of Dibenzoazepinone-Based Compounds against p38α MAP Kinase

Compound IDScaffoldModificationsp38α MAP Kinase IC50 (nM)
1 Dibenzo[b,f]azepin-10(11H)-one2-chloro-11-(4-fluorophenyl)3
2 Dibenzo[b,f]azepin-10(11H)-one2-chloro-11-(4-methoxyphenyl)5
3 Dibenzo[b,f]azepin-10(11H)-one2-chloro-11-(pyridin-4-yl)8
4 Dibenzo[b,f]azepin-10(11H)-one2-methoxy-11-(4-fluorophenyl)12
5 Dibenzo[b,f]azepin-10(11H)-one2-methoxy-11-(4-methoxyphenyl)15
Compound 45 Dibenzo[b,e]azepin-11(6H)-oneN-cyclopropyl-4-(4-fluorophenyl)3

Data sourced from a study on novel p38α inhibitors.[1]

Table 2: Cross-Reactivity Profile of Dibenzoazepinone Compound 45

Kinase% Inhibition at 1 µM
p38α99
p38β95
JNK125
ERK210
CAMK2δ15
PKA5
CDK2/cyclin A<5

This limited kinase panel screening demonstrates the selectivity of Compound 45 for the p38 MAPK family.[1]

Table 3: Comparative Inhibitory Potency of Benzoxazepin-Based PI3K Inhibitors

Compound IDPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)
GDC-0326 0.38172910
Compound 10 1,1001,500101,200
Compound 12 2,3002,8004.82,500
Compound 15 1,7002,100151,900

Data from a study on selective benzoxazepin PI3Kδ inhibitors, highlighting the potential for isoform-specific inhibition within this related scaffold.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of robust scientific research. Below are representative methodologies for key experiments involved in kinase inhibitor profiling.

In Vitro Kinase Inhibition Assay (Radiometric) for p38α MAP Kinase

This protocol is a classic method for measuring kinase activity by quantifying the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a substrate.[2]

Materials:

  • Recombinant human p38α MAP kinase

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 25 mM MgCl₂, 2 mM DTT)

  • Substrate peptide (e.g., ATF2)

  • [γ-³²P]ATP

  • Test inhibitor compounds at various concentrations

  • 96-well plates

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare Kinase Reaction Mix: In each well of a 96-well plate, prepare a reaction mix containing the kinase assay buffer, recombinant p38α kinase, and the ATF2 substrate peptide.

  • Add Inhibitor: Add the test dibenzoazepinone inhibitor at a range of concentrations to the appropriate wells. Include a control with no inhibitor (vehicle only).

  • Initiate Reaction: Start the kinase reaction by adding a solution of [γ-³²P]ATP to each well.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Stop Reaction and Capture Substrate: Spot the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper.

  • Washing: Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the amount of radioactivity on the phosphocellulose paper using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the resulting dose-response curve using a four-parameter logistic model to calculate the IC50 value.

Luminescent-Based Kinase Assay for PI3K Isoforms

This method measures the amount of ADP produced in a kinase reaction, which is then converted into a luminescent signal.

Materials:

  • Recombinant human PI3K isoforms (α, β, δ, γ)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM EGTA)

  • Lipid substrate (e.g., PIP2)

  • ATP

  • Test inhibitor compounds at various concentrations

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate-reading luminometer

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of the benzoxazepin inhibitor in DMSO.

  • Reaction Setup: Add the diluted inhibitor or DMSO to the wells of a 384-well plate. Prepare a master mix of the PI3K isoform and the lipid substrate in the kinase reaction buffer and add it to the wells.

  • Kinase Reaction Initiation: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific PI3K isoform.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP Detection: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizing Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using Graphviz.

PI3K_Akt_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes GrowthFactor Growth Factor GrowthFactor->RTK Binds Dibenzoazepinone Dibenzoazepinone-based Inhibitor Dibenzoazepinone->PI3K Inhibits (Potential Off-Target) Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis CompoundPrep Prepare Dibenzoazepinone Inhibitor Dilutions Reaction Combine Reagents & Inhibitor in Plate CompoundPrep->Reaction ReagentPrep Prepare Kinase, Substrate & ATP ReagentPrep->Reaction Incubation Incubate at Controlled Temperature Reaction->Incubation Detection Measure Kinase Activity (e.g., Radioactivity, Luminescence) Incubation->Detection DataPlot Plot % Inhibition vs. log[Inhibitor] Detection->DataPlot IC50 Calculate IC50 Value (Dose-Response Curve) DataPlot->IC50

References

Comparison Guide: Validating the Mechanism of Action of Novel Dibenzoazepine Compound DBZ-X

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis framework for validating the mechanism of action of a novel dibenzoazepine compound, designated DBZ-X. The performance and mechanistic profile of DBZ-X are compared against Clozapine, a well-characterized atypical antipsychotic, providing essential data for researchers and drug development professionals.[1][2]

Comparative Receptor Binding Profile

A primary step in characterizing a novel CNS-active compound is to determine its binding affinity at a panel of relevant neurotransmitter receptors. Dibenzoazepines typically interact with multiple receptors, and their unique clinical effects are often attributed to this polypharmacology.[3] Clozapine, for instance, exhibits a complex binding profile with high affinity for various serotonin, histamine, and adrenergic receptors, but a relatively lower affinity for dopamine D2 receptors compared to typical antipsychotics.[2][3]

The following table summarizes hypothetical, yet plausible, binding affinity (Kᵢ) data for DBZ-X versus Clozapine at key G-protein coupled receptors (GPCRs) implicated in psychosis. Lower Kᵢ values indicate higher binding affinity.

Table 1: Comparative Receptor Binding Affinities (Kᵢ, nM)

Receptor TargetDBZ-X (Novel Compound)Clozapine (Comparator)Rationale for Comparison
Dopamine D2 85160Primary target for antipsychotic action; lower affinity is a hallmark of atypicality.[3][4]
Serotonin 5-HT₂ₐ 2.55.4High 5-HT₂ₐ to D2 affinity ratio is characteristic of atypical antipsychotics.[3][5]
Muscarinic M1 2506.2M1 antagonism is linked to anticholinergic side effects.[3]
Histamine H1 1.51.1H1 antagonism is associated with sedative effects.[3]
Adrenergic α₁ₐ 4.01.6α₁ antagonism can lead to orthostatic hypotension.[1][3]

Data are representative and for illustrative purposes.

In Vitro Functional Activity at the Dopamine D2 Receptor

Beyond binding, it is crucial to determine the functional consequence of receptor engagement. As antagonists, DBZ-X and Clozapine are expected to block the intracellular signaling cascade initiated by the natural agonist, dopamine. The dopamine D2 receptor is a Gᵢ/ₒ-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, thereby reducing intracellular cyclic AMP (cAMP) levels.[6][7]

A functional assay can quantify the potency of an antagonist by measuring its ability to reverse agonist-induced inhibition of cAMP production. The data below illustrates the potency (IC₅₀) of each compound in a cAMP accumulation assay.

Table 2: Functional Antagonist Potency at the Dopamine D2 Receptor

Assay ParameterDBZ-X (Novel Compound)Clozapine (Comparator)Description
IC₅₀ (nM) 110210Concentration of antagonist required to inhibit 50% of the maximal response to a fixed concentration of dopamine.

Data are representative and for illustrative purposes.

Signaling Pathway Diagram

The diagram below illustrates the canonical Gᵢ-coupled signaling pathway for the Dopamine D2 receptor and the point of inhibition by antagonist compounds like DBZ-X and Clozapine.

G_protein_signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gαi/βγ D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked Dopamine Dopamine (Agonist) Dopamine->D2R Binds & Activates Antagonist DBZ-X / Clozapine Antagonist->D2R Binds & Blocks ATP ATP ATP->AC

Dopamine D2 receptor Gᵢ-coupled signaling pathway.

Experimental Protocols

Detailed and reproducible protocols are fundamental to validating research findings. Below are standard methodologies for the key experiments cited.

Protocol 1: Radioligand Competition Binding Assay

This assay determines the binding affinity (Kᵢ) of a non-radioactive test compound (e.g., DBZ-X, Clozapine) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.[8][9]

Materials:

  • Cell membranes from a cell line stably expressing the human receptor of interest (e.g., D2, 5-HT₂ₐ).

  • Radioligand (e.g., [³H]-Spiperone for D2).

  • Test compounds (DBZ-X, Clozapine).

  • Binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).[10]

  • 96-well microplates and glass fiber filter mats.[10]

  • Scintillation counter.[9]

Procedure:

  • Compound Preparation: Prepare serial dilutions of DBZ-X and Clozapine in the binding buffer.

  • Reaction Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (near its Kₔ), and varying concentrations of the test compound.[11]

  • Total & Non-Specific Binding: Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a saturating concentration of a known unlabeled ligand).[9]

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[10]

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound. Wash the filters with ice-cold buffer.[10]

  • Quantification: Place the filter mat into a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.[9]

  • Data Analysis: Convert radioactivity counts (CPM) to specific binding. Plot specific binding against the log concentration of the test compound to generate a competition curve. The IC₅₀ is determined from this curve and converted to a Kᵢ value using the Cheng-Prusoff equation.[10]

Protocol 2: cAMP Accumulation Functional Assay

This assay measures the ability of an antagonist to block agonist-induced changes in intracellular cAMP levels.[12]

Materials:

  • A cell line expressing the Gᵢ-coupled receptor of interest (e.g., Dopamine D2).

  • Agonist (e.g., Dopamine).

  • Antagonists (DBZ-X, Clozapine).

  • Forskolin (an adenylyl cyclase activator, used to stimulate a detectable baseline of cAMP).

  • cAMP detection kit (e.g., HTRF, Luminescence-based).[12][13][14]

  • 384-well assay plates.[12]

Procedure:

  • Cell Seeding: Seed cells into a 384-well plate and incubate overnight.[12]

  • Compound Pre-incubation: Remove the culture medium and add the test antagonists (DBZ-X, Clozapine) at various concentrations. Incubate for a short period (e.g., 15-30 minutes) to allow receptor binding.[12]

  • Agonist Stimulation: Add a fixed concentration of the agonist (e.g., Dopamine at its EC₈₀) mixed with Forskolin to all wells, except for negative controls. Incubate for 15-30 minutes at 37°C.[12]

  • cAMP Detection: Lyse the cells and perform the cAMP detection step according to the manufacturer's protocol (e.g., by adding HTRF reagents or luciferase substrates).[12][13]

  • Data Acquisition: Read the plate on a compatible microplate reader.

  • Data Analysis: Calculate the percentage of inhibition caused by the antagonist at each concentration relative to the agonist-only response. Plot the percent inhibition against the log concentration of the antagonist to determine the IC₅₀ value.

Experimental Workflow Diagram

The following diagram outlines the key steps in the cAMP accumulation functional assay.

workflow start Start seed 1. Seed cells in 384-well plate start->seed incubate1 2. Incubate overnight (37°C) seed->incubate1 add_antagonist 3. Add serial dilutions of Antagonist (DBZ-X) incubate1->add_antagonist preincubate 4. Pre-incubate (15 min, 37°C) add_antagonist->preincubate add_agonist 5. Add Agonist + Forskolin solution preincubate->add_agonist incubate2 6. Incubate (30 min, 37°C) add_agonist->incubate2 detect 7. Lyse cells & add cAMP detection reagents incubate2->detect read 8. Read plate on microplate reader detect->read analyze 9. Calculate % Inhibition and determine IC₅₀ read->analyze end_node End analyze->end_node

Workflow for a cAMP accumulation functional assay.

References

Efficacy comparison of 5H,7H-Dibenzo[b,d]azepin-6-one derivatives with clozapine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Neuropharmacology and Drug Development

This guide provides a comparative analysis of the pharmacological profiles of 5H,7H-Dibenzo[b,d]azepin-6-one derivatives and the atypical antipsychotic clozapine. While both compound classes possess a tricyclic core structure, current research indicates divergent primary biological targets and therapeutic applications. This document summarizes the available data to guide future research and development efforts.

Executive Summary

Clozapine is an established atypical antipsychotic with a complex polypharmacology, primarily targeting dopamine and serotonin receptors to achieve its therapeutic effects in schizophrenia. In contrast, the current body of scientific literature on this compound derivatives investigates their potential as immunosuppressants and as modulators of gamma-secretase for Alzheimer's disease. To date, there is a notable lack of published studies directly comparing the antipsychotic efficacy of this compound derivatives with clozapine. This guide, therefore, presents a comparison of their known biological activities and established experimental protocols for assessing the relevant pharmacological parameters.

Comparative Pharmacodynamics

The primary mechanism of action for atypical antipsychotics like clozapine involves modulation of dopaminergic and serotonergic pathways. In contrast, research on this compound derivatives has focused on different molecular targets.

Table 1: Comparison of Primary Biological Targets and Therapeutic Potential

FeatureThis compound DerivativesClozapine
Primary Targets IK-1 and Kv1.3 Potassium Channels, Gamma-Secretase[1][2]Dopamine (D2, D4) and Serotonin (5-HT2A) Receptors
Known Biological Activity Immunosuppression, Modulation of Amyloid-beta production[1][2]Antipsychotic, with antagonist activity at multiple neurotransmitter receptors
Potential Therapeutic Use Autoimmune diseases, Alzheimer's disease[1][2][3]Schizophrenia, particularly treatment-resistant cases

Receptor Binding Affinity

A direct comparison of receptor binding affinities at key CNS targets for psychosis is not available for this compound derivatives. However, the established profile of clozapine is presented below for reference. Should derivatives of this compound be investigated for antipsychotic potential, a similar binding profile would be a key area of study.

Table 2: Receptor Binding Profile of Clozapine

ReceptorKi (nM)
Dopamine D2~150-250
Dopamine D4~10-20
Serotonin 5-HT2A~5-15
Muscarinic M1~2-10
Adrenergic α1~10-20
Histamine H1~1-5
(Note: Ki values are approximate and can vary between studies.)

Experimental Protocols

To facilitate future comparative studies, this section outlines the standard experimental methodologies for assessing receptor binding affinity and in vivo antipsychotic efficacy.

Radioligand Receptor Binding Assay

This in vitro assay is the gold standard for determining the affinity of a compound for a specific receptor.[4]

Objective: To quantify the binding affinity (Ki) of test compounds to specific neurotransmitter receptors (e.g., Dopamine D2, Serotonin 5-HT2A).

Materials:

  • Receptor Source: Membranes from cells expressing the human recombinant receptor of interest.

  • Radioligand: A radioactively labeled ligand with high affinity and specificity for the target receptor (e.g., [3H]-Spiperone for D2, [3H]-Ketanserin for 5-HT2A).

  • Test Compounds: this compound derivatives and clozapine.

  • Assay Buffer: Buffer composition is specific to the receptor being assayed.

  • Filtration Apparatus: To separate bound from unbound radioligand.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Incubation: Receptor membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to trap the receptor-bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Counting: The radioactivity on the filters is quantified using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (concentration of test compound that inhibits 50% of radioligand binding) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

RadioligandBindingAssay cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Receptor Membranes Incubation Incubation at Specific Temperature Receptor->Incubation Radioligand Radioligand Radioligand->Incubation Compound Test Compound Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki IC50->Ki InVivoPsychosisModel cluster_procedure Experimental Procedure cluster_groups Experimental Groups cluster_outcome Outcome Acclimation Acclimation to Test Arena Pretreatment Administer Test Compound or Vehicle Acclimation->Pretreatment Challenge Administer Psychostimulant Pretreatment->Challenge Recording Record Locomotor Activity Challenge->Recording Analysis Compare Locomotor Activity Between Groups Recording->Analysis Vehicle Vehicle Control Vehicle->Pretreatment Stimulant Psychostimulant Control Stimulant->Challenge Test Test Compound Group Test->Pretreatment ClozapineSignaling Clozapine Clozapine D2R Dopamine D2 Receptor Clozapine->D2R Antagonism HT2AR Serotonin 5-HT2A Receptor Clozapine->HT2AR Antagonism Downstream Downstream Signaling Cascades D2R->Downstream Inhibition HT2AR->Downstream Modulation Effect Modulation of Neurotransmission (Antipsychotic Effect) Downstream->Effect

References

A Comparative Guide to Friedel-Crafts Acylation: Classic Method vs. Modern Synthesis Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of aryl ketones is a foundational chemical transformation. The classical Friedel-Crafts acylation has long been the cornerstone of this process. However, its limitations have spurred the development of novel, more efficient, and environmentally benign methodologies. This guide provides an objective comparison of the traditional Friedel-Crafts acylation with contemporary synthesis methods, supported by experimental data, detailed protocols, and mechanistic diagrams to inform your selection of the most suitable synthetic route.

Classical Friedel-Crafts Acylation

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction that involves the acylation of an aromatic ring with an acyl chloride or anhydride using a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1]

Advantages:

  • Utilizes readily available and inexpensive starting materials.

  • The ketone product is deactivated towards further acylation, preventing polysubstitution.[2]

  • The acylium ion intermediate is stable and does not undergo rearrangement.[3]

Disadvantages:

  • Requires stoichiometric amounts of the Lewis acid catalyst, which forms a complex with the product.[2]

  • The reaction conditions are often harsh.[4]

  • Limited functional group tolerance, as many functional groups can react with the Lewis acid.

  • Generates a significant amount of hazardous waste.

Reaction Mechanism

The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the aromatic ring. Deprotonation of the resulting intermediate restores aromaticity and yields the aryl ketone.

G cluster_step1 Step 1: Formation of Acylium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation AcylChloride R-CO-Cl AcyliumIon [R-C≡O]⁺ + AlCl₄⁻ AcylChloride->AcyliumIon Reaction LewisAcid AlCl₃ LewisAcid->AcyliumIon Catalyst AromaticRing Ar-H SigmaComplex Arenium Ion Intermediate AromaticRing->SigmaComplex Product Ar-CO-R SigmaComplex->Product -H⁺ AcyliumIon_ref [R-C≡O]⁺ AcyliumIon_ref->SigmaComplex AlCl4_ref AlCl₄⁻ AlCl4_ref->Product Regenerates AlCl₃ + HCl

Classical Friedel-Crafts Acylation Mechanism
Experimental Protocol: Acylation of Anisole with Propionyl Chloride

This protocol describes the acylation of anisole using propionyl chloride and iron(III) chloride as the Lewis acid catalyst.[5]

Materials:

  • Iron(III) chloride (FeCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Propionyl chloride

  • Anisole

  • 5% aqueous Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice-cold water

Procedure:

  • To a 25 mL round-bottom flask containing a stir bar, add FeCl₃ (0.66 g, 4.0 mmol) and 6 mL of CH₂Cl₂.

  • Slowly add propionyl chloride (0.41 mL, 4.6 mmol) to the mixture.

  • In a separate container, prepare a solution of anisole (0.43 mL, 4.6 mmol) in 3 mL of CH₂Cl₂.

  • Add the anisole solution dropwise to the reaction mixture over approximately 5 minutes.

  • Stir the mixture for an additional 10 minutes after the addition is complete.

  • Quench the reaction by slowly adding 5 mL of ice-cold water. Add the first 1 mL dropwise.

  • Stir for another 5 minutes, then transfer the mixture to a separatory funnel.

  • Add 10 mL of water to the separatory funnel and extract the aqueous layer with CH₂Cl₂ (2 x 5 mL).

  • Combine the organic layers and wash with 10 mL of 5% aqueous NaOH solution.

  • Dry the organic layer over anhydrous MgSO₄ for approximately 5 minutes.

  • Filter the solution by gravity filtration.

  • Remove the solvent from the filtrate by evaporation to obtain the crude product.

Modern Alternatives to Classical Friedel-Crafts Acylation

Several new synthesis methods have been developed to overcome the limitations of the classical approach. These methods offer milder reaction conditions, improved selectivity, and a better environmental profile.

Zinc-Mediated Solvent-Free Microwave-Assisted Acylation

This method utilizes zinc powder as a catalyst under solvent-free conditions with microwave irradiation, offering a green and efficient alternative.[6][7] Zinc is non-toxic, inexpensive, and can be reused.[7]

G cluster_workflow Workflow for Zinc-Mediated Microwave Acylation Start Mix Aromatic Compound, Acyl Halide, and Zinc Powder Microwave Microwave Irradiation (e.g., 300W for 30s) Start->Microwave Extraction Extract with Solvent (e.g., Et₂O) Microwave->Extraction Purification Purify by Column Chromatography Extraction->Purification Product Aryl Ketone Purification->Product G cluster_workflow Workflow for Biocatalytic Acylation Start Prepare Buffer Solution with Phenolic Substrate and Acyl Donor Enzyme Add Acyltransferase Enzyme Start->Enzyme Incubation Incubate at Controlled Temperature (e.g., 30°C) with Shaking Enzyme->Incubation Extraction Extract with Organic Solvent (e.g., Ethyl Acetate) Incubation->Extraction Purification Purify by Chromatography Extraction->Purification Product Acylated Phenol Purification->Product

References

Dibenzoazepine Derivatives Showcase Potent and Varied Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of recent studies reveals that dibenzoazepine derivatives are a promising class of antimicrobial agents, with some compounds exhibiting significant efficacy against multidrug-resistant (MDR) bacteria. The antimicrobial activity varies depending on the specific structural modifications of the dibenzoazepine core, including the type and position of substituents.

Recent research has highlighted the potential of various dibenzoazepine derivatives, such as dibenzodiazepines, dibenzoxazepines, and dibenzothiazepines, as effective antibacterial agents. Studies have reported Minimum Inhibitory Concentrations (MICs) ranging from as low as 0.125 µg/mL to over 32 µg/mL against a spectrum of both Gram-positive and Gram-negative bacteria.[1] Notably, some newly synthesized derivatives have demonstrated potent effects with MIC values below 1 µg/mL against strains like Staphylococcus aureus, Enterococcus faecalis, and Escherichia coli.[2]

The antimicrobial efficacy of these compounds is closely linked to their chemical structure. For instance, the introduction of specific heterocyclic and aliphatic moieties at the C-11 position of the dibenzothiazepine core has been shown to yield significant antibacterial activities.[3] Similarly, modifications to the dibenzodiazepine structure have led to compounds with potent activity against MDR Gram-positive strains.[1]

The mechanism of action for these derivatives appears to be diverse. Some dibenzodiazepine derivatives have been found to inhibit DNA gyrase, a crucial bacterial enzyme involved in DNA replication.[1] In contrast, other compounds, such as the dibenzodiazepine derivative SW33, exhibit activity against intracellular bacteria without directly inhibiting bacterial growth, suggesting a different mode of action that may involve host-pathogen interactions.[4][5]

This comparative guide synthesizes the available data on the antimicrobial activity of various dibenzoazepine derivatives, providing a clear overview of their efficacy and the experimental methods used for their evaluation.

Comparative Antimicrobial Activity of Dibenzoazepine Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various dibenzoazepine derivatives against different bacterial strains as reported in recent studies.

Derivative ClassCompound(s)Bacterial Strain(s)MIC Range (µg/mL)Reference
DibenzodiazepinesC8-linked PBD biaryl conjugatesMDR Gram-positive strains0.125 - 32[1]
DibenzodiazepinesSW33Intracellular S. typhimuriumEC50 = 0.38 µM[4]
DibenzodiazepinesSW33Intracellular MDR S. typhimuriumEC50 = 1.27 - 2.28 µM[4]
DibenzothiazepinesImidazole & Pyrrolidine derivativesVarious Gram-positive & Gram-negativeNot specified[3]
Benzodiazepine-4,7-dionesNovel synthesized derivativesStaphylococcus sciuri, Escherichia coliNot specified[6]
Dibenzoazepine-TriazolesNovel synthesized derivativesGeneral antibacterial screeningModerately active[7]

Experimental Protocols

The evaluation of the antimicrobial activity of dibenzoazepine derivatives typically involves standard microbiological techniques to determine their efficacy against various bacterial strains.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a key parameter for assessing antibacterial activity. A widely used method for its determination is the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Workflow for MIC Determination:

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Bacterial_Culture Bacterial Inoculum Preparation Inoculation Inoculation of Microtiter Plate Bacterial_Culture->Inoculation Compound_Dilution Serial Dilution of Dibenzoazepine Derivatives Compound_Dilution->Inoculation Incubation Incubation at 37°C for 18-24h Inoculation->Incubation Visual_Inspection Visual Inspection for Turbidity Incubation->Visual_Inspection MIC_Determination Determination of MIC Visual_Inspection->MIC_Determination

Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Disk Diffusion Method

The disk diffusion method is another common technique for assessing the antimicrobial activity of chemical substances.

  • Inoculation: A standardized inoculum of the test bacterium is uniformly spread onto the surface of a Mueller-Hinton agar plate.

  • Disk Application: Sterile filter paper disks (typically 6 mm in diameter) are impregnated with a known concentration of the dibenzoazepine derivative and placed on the agar surface.

  • Incubation: The plates are incubated under standardized conditions (e.g., 37°C for 18-24 hours).

  • Measurement: The diameter of the zone of inhibition (the area around the disk where bacterial growth is visibly inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Proposed Mechanism of Action: DNA Gyrase Inhibition

Several studies suggest that a key mechanism of action for certain dibenzoazepine derivatives is the inhibition of bacterial DNA gyrase.[1] This enzyme is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. By inhibiting DNA gyrase, these compounds prevent the bacterial cell from carrying out these vital processes, ultimately leading to cell death.

DNA_Gyrase_Inhibition cluster_process Bacterial Processes Dibenzoazepine Dibenzoazepine Derivative DNA_Gyrase Bacterial DNA Gyrase Dibenzoazepine->DNA_Gyrase Inhibits DNA_Replication DNA Replication & Supercoiling DNA_Gyrase->DNA_Replication Mediates Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death leads to DNA_Replication->Cell_Death Leads to

Proposed mechanism of DNA gyrase inhibition by dibenzoazepine derivatives.

References

A Comparative Guide to the Neurotoxicity of Novel Dibenzoazepine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neurotoxicity of novel dibenzoazepine-based compounds, drawing on experimental data from preclinical studies. The information is intended to assist researchers and drug development professionals in evaluating the therapeutic potential and safety profiles of these emerging drug candidates.

Introduction to Dibenzoazepines

Dibenzoazepines are a class of tricyclic compounds that have been extensively studied for their pharmacological activities, including anticonvulsant, antidepressant, and antipsychotic effects.[1] Carbamazepine, a well-known dibenzoazepine derivative, is widely used in the treatment of epilepsy and neuropathic pain.[2] However, its use can be associated with neurotoxic side effects.[3] This has prompted the development of novel dibenzoazepine-based compounds with potentially improved efficacy and safety profiles.

Comparative Neurotoxicity of Novel Dibenzoazepine Derivatives

Recent research has focused on synthesizing and evaluating new dibenzoazepine derivatives to identify candidates with potent therapeutic effects and reduced neurotoxicity. A key study compared two novel carbamazepine derivatives, BIA 2-093 and BIA 2-024, with the established drugs carbamazepine and oxcarbazepine.[4][5]

Key Findings:

  • Cell Viability: In cultured rat hippocampal neurons, BIA 2-093 and BIA 2-024 (at 300 µM) demonstrated significantly lower toxicity compared to carbamazepine and oxcarbazepine.[4] The novel compounds only slightly decreased MTT reduction, a measure of cell viability, whereas the established drugs were much more toxic at lower concentrations.[4]

  • Apoptosis: Treatment with carbamazepine and oxcarbazepine led to nuclear chromatin condensation, a hallmark of apoptosis, and increased the activity of caspase-3-like enzymes.[4] These effects were less pronounced with BIA 2-093 and BIA 2-024.

  • Neuronal Morphology: After 24 hours of treatment, carbamazepine and oxcarbazepine (at 300 µM) caused degeneration and swelling of neurites in hippocampal neurons.[5] In contrast, neurons treated with BIA 2-093 or BIA 2-024 at the same concentration did not show these morphological changes.[5]

  • Mitochondrial Function: Oxcarbazepine was found to be more toxic than the other tested compounds across several parameters.[5] It increased the production of reactive oxygen species (ROS), significantly decreased intracellular ATP levels, and led to a decrease in mitochondrial membrane potential.[5] These effects were not observed in neurons treated with BIA 2-093 or BIA 2-024.[5]

Data Summary

The following table summarizes the comparative neurotoxicity of the studied dibenzoazepine compounds based on the MTT assay for cell viability.

CompoundConcentration% Decrease in MTT Reduction (Relative to Control)Reference
Carbamazepine< 300 µMSignificant Decrease[4]
Oxcarbazepine< 300 µMSignificant Decrease[4]
BIA 2-093300 µMSlight Decrease[4]
BIA 2-024300 µMSlight Decrease[4]

Experimental Protocols

1. Primary Hippocampal Neuronal Cultures:

  • Source: Hippocampi were dissected from E18 Wistar rat fetuses.[5]

  • Cell Plating: Dissociated neurons were plated on poly-L-lysine-coated coverslips or multi-well plates.

  • Culture Medium: The specific composition of the culture medium is crucial for neuronal survival and can influence experimental outcomes.[6]

  • Drug Exposure: After a set number of days in culture (e.g., 7-8 days), neurons were exposed to the dibenzoazepine compounds for 24 hours.[4][5]

2. MTT Assay for Cell Viability:

  • Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells.

  • Procedure:

    • After drug treatment, the culture medium was replaced with a medium containing MTT.

    • Cells were incubated for a specific period (e.g., 2-4 hours) to allow for the formation of formazan crystals.

    • The formazan crystals were solubilized with a suitable solvent (e.g., DMSO).

    • The absorbance of the resulting solution was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells.

3. Assessment of Apoptosis:

  • Nuclear Staining: Propidium iodide staining was used to visualize nuclear chromatin condensation, a characteristic feature of apoptosis.[4]

  • Caspase-3 Activity Assay: The activity of caspase-3-like enzymes, key executioners of apoptosis, was measured to quantify the extent of apoptosis.[4]

4. Immunocytochemistry for Neuronal Morphology:

  • Principle: This technique uses antibodies to visualize specific proteins within cells.

  • Procedure:

    • Neurons were fixed and permeabilized.

    • Cells were incubated with a primary antibody against a neuronal marker, such as microtubule-associated protein 2 (MAP-2).[5]

    • A fluorescently labeled secondary antibody was used to detect the primary antibody.

    • Neuronal morphology was observed using fluorescence microscopy.[5]

Signaling Pathways and Experimental Workflows

Potential Mechanism of Dibenzoazepine-Induced Neurotoxicity

The experimental data suggests that the neurotoxicity of some dibenzoazepine compounds, particularly oxcarbazepine, may be mediated through mitochondrial dysfunction. This can lead to increased ROS production, ATP depletion, and ultimately, apoptotic cell death.

G Dibenzoazepine Dibenzoazepine (e.g., Oxcarbazepine) Mitochondria Mitochondrial Dysfunction Dibenzoazepine->Mitochondria Induces ROS Increased ROS Production Mitochondria->ROS ATP Decreased ATP Levels Mitochondria->ATP Apoptosis Apoptosis ROS->Apoptosis Triggers ATP->Apoptosis Contributes to CellDeath Neuronal Cell Death Apoptosis->CellDeath

Caption: Proposed signaling pathway for dibenzoazepine-induced neurotoxicity.

Experimental Workflow for Neurotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the neurotoxicity of novel compounds.

G Start Start: Novel Dibenzoazepine Compounds Culture Primary Neuronal Culture Start->Culture Exposure Compound Exposure (24h) Culture->Exposure Viability Cell Viability Assay (MTT) Exposure->Viability Apoptosis Apoptosis Assays (Nuclear Staining, Caspase Activity) Exposure->Apoptosis Morphology Morphological Analysis (Immunocytochemistry) Exposure->Morphology Data Data Analysis & Comparison Viability->Data Apoptosis->Data Morphology->Data Conclusion Conclusion: Neurotoxicity Profile Data->Conclusion

Caption: General experimental workflow for neurotoxicity screening.

Conclusion

The development of novel dibenzoazepine-based compounds like BIA 2-093 and BIA 2-024 shows promise for achieving therapeutic efficacy with a reduced risk of neurotoxicity compared to established drugs like carbamazepine and oxcarbazepine.[5] The lower propensity of these novel compounds to induce apoptosis and mitochondrial dysfunction in neuronal cells suggests a more favorable safety profile.[4][5] Further in-depth studies are warranted to fully elucidate their mechanisms of action and to confirm these encouraging preclinical findings in more complex models.

References

Comparative Guide to Tetrahydrobenzothieno[2,3-d]pyrimidines as Microtubule Targeting Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of novel 4-substituted 5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidines as microtubule targeting agents (MTAs), with a focus on their performance against established alternatives. The data presented is derived from preclinical studies and is intended to inform further research and development in oncology.

Overview of Tetrahydrobenzothieno[2,3-d]pyrimidines

A series of eleven 4-substituted 5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidines have been synthesized and evaluated for their potential as anticancer agents that target microtubules.[3][4][5] These compounds were designed based on isosteric replacement and conformational restriction strategies to enhance their interaction with tubulin.[3][5] The core structure incorporates a p-methoxyphenyl substitution, similar to known microtubule inhibitors like colchicine and combretastatin A-4 (CA-4).[3][5]

The mechanism of action for this class of compounds involves the inhibition of tubulin polymerization by binding to the colchicine site on β-tubulin.[3][5] This disruption of microtubule dynamics leads to cell cycle arrest and subsequent apoptosis in cancer cells. Notably, several of these compounds have demonstrated the ability to circumvent common drug resistance mechanisms, such as P-glycoprotein (Pgp) and βIII-tubulin overexpression, which can limit the efficacy of taxanes and vinca alkaloids.[3][4]

Comparative Performance Data

The following tables summarize the in vitro efficacy of the most potent tetrahydrobenzothieno[2,3-d]pyrimidine derivatives compared to lead compounds and the well-established microtubule inhibitor, Combretastatin A-4 (CA-4).

Table 1: Antiproliferative Activity in MDA-MB-435 Cancer Cells

CompoundModificationIC₅₀ (nM) ¹
Compound 4 2-NH₂ analogue9.0
Compound 5 2-SMe analogue20
Compound 7 2-H analogue36
Compound 1 (Lead)-14
Compound 2 (Lead)-100
Compound 3 (Lead)-125
Combretastatin A-4-1-5

¹ IC₅₀: Concentration required to cause 50% inhibition of cell proliferation. Data from sulforhodamine B (SRB) assay.[3][5]

Table 2: Microtubule Depolymerization and Tubulin Assembly Inhibition

CompoundMicrotubule Depolymerization EC₅₀ (nM) ²Inhibition of Tubulin Assembly IC₅₀ (µM) ³% Inhibition of [³H]colchicine Binding ⁴
Compound 4 19 1.989-99%
Compound 5 351.889-99%
Compound 7 221.889-99%
Compound 1 (Lead)1302.684%
Compound 2 (Lead)>10009.067%
Compound 3 (Lead)6009.062%
Combretastatin A-4-1.8>95%

² EC₅₀: Concentration required to cause 50% microtubule depolymerization.[3][5] ³ IC₅₀: Concentration required to inhibit tubulin assembly by 50%.[5] ⁴ Percentage of inhibition of [³H]colchicine binding to tubulin at a 10 µM concentration.[3][5]

In Vivo Antitumor Activity

Compound 4, being the most potent in vitro, was evaluated in a murine MDA-MB-435 xenograft model.[3][4] Administration of compound 4 at 75 mg/kg, three times a week, resulted in statistically significant antitumor effects compared to the control group at the end of the 14-day trial.[3]

Comparison with Other Microtubule Targeting Agents

ClassMechanism of ActionExamplesAdvantagesDisadvantages
Tetrahydrobenzothieno[2,3-d]pyrimidines Inhibit tubulin polymerization (colchicine site)Compound 4, 5, 7Potent antiproliferative activity, circumvents Pgp and βIII-tubulin mediated resistance.Still in preclinical development.
Taxanes Stabilize microtubulesPaclitaxel, DocetaxelClinically established, effective against various solid tumors.Susceptible to Pgp and βIII-tubulin mediated resistance, neurotoxicity.
Vinca Alkaloids Inhibit tubulin polymerization (vinca site)Vincristine, VinblastineClinically established, used in combination chemotherapy.Susceptible to Pgp-mediated resistance, neurotoxicity.
Colchicine Site Binders Inhibit tubulin polymerizationColchicine, Combretastatin A-4Potent antimitotic agents, vascular disrupting properties.Toxicity and unfavorable pharmacokinetic properties have limited clinical use.

Signaling Pathways and Experimental Workflows

Microtubule_Dynamics_Pathway cluster_0 Microtubule Dynamics cluster_1 Cellular Functions cluster_2 Drug Intervention Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization Mitosis Mitosis Microtubules->Mitosis Cell Shape Cell Shape Microtubules->Cell Shape Intracellular Transport Intracellular Transport Microtubules->Intracellular Transport Tetrahydrobenzothieno[2,3-d]pyrimidines Tetrahydrobenzothieno[2,3-d]pyrimidines Inhibition Inhibition Tetrahydrobenzothieno[2,3-d]pyrimidines->Inhibition Inhibition->Tubulin Dimers Binds to Colchicine Site

Caption: Mechanism of action of tetrahydrobenzothieno[2,3-d]pyrimidines on microtubule dynamics.

Experimental_Workflow Start Start Synthesis of Compounds Synthesis of Compounds Start->Synthesis of Compounds In Vitro Screening In Vitro Screening Synthesis of Compounds->In Vitro Screening Antiproliferative Assay (SRB) Antiproliferative Assay (SRB) In Vitro Screening->Antiproliferative Assay (SRB) Microtubule Depolymerization Assay Microtubule Depolymerization Assay In Vitro Screening->Microtubule Depolymerization Assay Tubulin Polymerization Assay Tubulin Polymerization Assay Microtubule Depolymerization Assay->Tubulin Polymerization Assay Colchicine Binding Assay Colchicine Binding Assay Tubulin Polymerization Assay->Colchicine Binding Assay Lead Compound Selection Lead Compound Selection Colchicine Binding Assay->Lead Compound Selection In Vivo Studies In Vivo Studies Lead Compound Selection->In Vivo Studies Potent & Active Xenograft Model Xenograft Model In Vivo Studies->Xenograft Model End End Xenograft Model->End

Caption: Workflow for the evaluation of novel microtubule targeting agents.

Detailed Experimental Protocols

Sulforhodamine B (SRB) Assay for Antiproliferative Activity
  • Cell Plating: Seed MDA-MB-435 cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with serial dilutions of the test compounds and incubate for 48-72 hours.

  • Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid and allow to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well and shake for 10 minutes.

  • Absorbance Measurement: Read the absorbance at 510-565 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.

Tubulin Polymerization Assay
  • Reagent Preparation: Reconstitute purified tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl₂, 1 mM GTP).

  • Assay Setup: In a 96-well plate, add the test compounds at various concentrations.

  • Initiation of Polymerization: Add the tubulin solution to each well to initiate the polymerization reaction.

  • Data Acquisition: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the change in absorbance at 340 nm over time (typically 60-90 minutes).

  • Data Analysis: Plot the absorbance against time to generate polymerization curves. Calculate the IC₅₀ values based on the inhibition of the polymerization rate or the final polymer mass.

Immunofluorescence Microscopy for Microtubule Visualization
  • Cell Culture and Treatment: Grow cells on glass coverslips and treat with the test compounds for the desired time.

  • Fixation: Wash the cells with PBS and fix with a suitable fixative (e.g., 4% paraformaldehyde or cold methanol).

  • Permeabilization: If required, permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS).

  • Blocking: Incubate the cells in a blocking buffer (e.g., 1% BSA in PBS) to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin.

  • Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody.

  • Counterstaining and Mounting: (Optional) Counterstain the nuclei with DAPI. Mount the coverslips on microscope slides.

  • Imaging: Visualize the microtubule network using a fluorescence microscope.

In Vivo Xenograft Model
  • Cell Preparation: Harvest MDA-MB-435 cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).

  • Animal Model: Use immunocompromised mice (e.g., nude or SCID mice), typically 4-6 weeks old.

  • Tumor Inoculation: Subcutaneously inject approximately 5 x 10⁶ cells into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly using calipers.

  • Treatment: Administer the test compound (e.g., Compound 4 at 75 mg/kg) and vehicle control to respective groups of mice via a suitable route (e.g., intraperitoneal injection) on a defined schedule.

  • Data Collection: Monitor tumor volume and body weight of the mice throughout the study.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology). Compare the tumor growth between the treated and control groups to determine antitumor efficacy.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 5H,7H-Dibenzo[b,d]azepin-6-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidance, and disposal plans for the handling of 5H,7H-Dibenzo[b,d]azepin-6-one (CAS RN: 20011-90-9). Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. Based on available safety data, this compound is classified with the following hazards[1]:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

The GHS pictogram associated with this compound is GHS07, and the signal word is "Warning"[1].

To mitigate these risks, the following personal protective equipment (PPE) is mandatory when handling this compound.

Protection Type Recommended PPE Specifications and Rationale
Eye and Face Protection Chemical safety goggles and a face shieldTo protect against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact and subsequent irritation. Gloves should be inspected before use and disposed of properly after handling.
Body Protection Laboratory coat or chemical-resistant apronTo protect skin and clothing from contamination.
Respiratory Protection NIOSH-approved respirator (e.g., N95)Recommended when handling the powder outside of a fume hood to prevent inhalation of airborne particles that may cause respiratory irritation.
Foot Protection Closed-toe shoesTo protect feet from potential spills.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for laboratory safety. This involves careful preparation, handling, and post-handling procedures.

1. Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Fume Hood: Ensure a properly functioning chemical fume hood is available.

  • PPE: Don all required personal protective equipment as outlined in the table above.

  • Spill Kit: Have a chemical spill kit readily accessible.

  • Emergency Equipment: Locate the nearest safety shower and eyewash station.

2. Handling:

  • Weighing and Aliquoting: All handling of the solid compound, including weighing and transferring, must be conducted within a chemical fume hood to control dust.

  • Controlled Dispensing: Use appropriate tools, such as spatulas and weighing paper, to handle the powder and minimize the generation of airborne dust.

  • Container Management: Keep the container tightly closed when not in use.

  • Solution Preparation: When dissolving the compound, slowly add the solvent to the solid to prevent splashing. If using a volatile solvent, ensure adequate ventilation within the fume hood.

3. Post-Handling:

  • Decontamination: Thoroughly wipe down the work area within the fume hood with an appropriate solvent to decontaminate all surfaces.

  • Waste Disposal: Dispose of all contaminated materials, including gloves, weighing paper, and pipette tips, in a designated hazardous waste container.

  • PPE Removal: Remove personal protective equipment in the correct order to avoid cross-contamination. Generally, gloves are removed first, followed by the lab coat, and then eye and face protection.

  • Hand Washing: Wash hands thoroughly with soap and water after completing the work and removing PPE.

Disposal Plan

Proper disposal of this compound and any associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Unused or waste this compound must be disposed of as hazardous chemical waste.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing boats, and paper towels, must also be disposed of in a designated hazardous waste container.

  • Labeling: Ensure all waste containers are clearly and accurately labeled with the contents.

  • Regulations: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Experimental Workflow for Safe Handling

The following diagram illustrates the step-by-step workflow for the safe handling of this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep_start Start risk_assessment Conduct Risk Assessment prep_start->risk_assessment 1. ppe Don Appropriate PPE risk_assessment->ppe 2. fume_hood Verify Fume Hood Function ppe->fume_hood 3. spill_kit Locate Spill Kit fume_hood->spill_kit 4. weigh Weigh and Aliquot spill_kit->weigh dissolve Prepare Solution weigh->dissolve 5. experiment Perform Experiment dissolve->experiment 6. decontaminate Decontaminate Work Area experiment->decontaminate dispose Dispose of Waste decontaminate->dispose 7. doff_ppe Doff PPE dispose->doff_ppe 8. wash_hands Wash Hands doff_ppe->wash_hands 9. post_end End wash_hands->post_end 10.

Caption: Step-by-step workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.